Ethyl 4-bromoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYLZVYBCUODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677901 | |
| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-12-3 | |
| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromoquinoline-3-carboxylate: A Cornerstone Intermediate for Drug Discovery
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 4-bromoquinoline-3-carboxylate stands out as a highly versatile and valuable intermediate. Its strategic functionalization—a nucleophilic displacement-ready bromine at the 4-position and a modifiable ester at the 3-position—provides synthetic handles for the construction of complex molecular architectures. This guide offers a comprehensive exploration of the principal synthetic pathway to this key building block, grounded in mechanistic understanding and practical, field-proven protocols. We will delve into the strategic rationale behind the chosen reactions, provide detailed experimental procedures, and discuss the compound's significance for researchers, scientists, and drug development professionals.
Strategic Overview: A Retrosynthetic Approach
To logically devise a synthetic plan, we employ a retrosynthetic analysis. The target molecule, this compound, can be disconnected at the C4-Br bond. This reveals that the immediate precursor is the corresponding 4-hydroxyquinoline derivative. This intermediate, in turn, is a classic product of the Gould-Jacobs reaction, which constructs the quinoline core from a substituted aniline and a malonate derivative. This multi-step, yet highly reliable, pathway forms the foundation of our synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Part I: Constructing the Quinoline Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely adopted method for synthesizing the 4-hydroxyquinoline (or quinolon-4-one) scaffold.[1][2][3] The reaction proceeds in two distinct, mechanistically critical stages: an initial condensation followed by a high-temperature thermal cyclization.[4]
Mechanism and Rationale
Stage 1: Condensation. The synthesis begins with the nucleophilic substitution reaction between an aniline and diethyl ethoxymethylenemalonate (DEEM). The nitrogen of the aniline attacks the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of a stable intermediate, diethyl (anilinomethylene)malonate.[4][5] This step is typically performed under moderate heating.
Stage 2: Thermal Cyclization. The pivotal ring-forming step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forges the quinoline ring system. The resulting product, Ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its more stable keto form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1] The high temperatures are necessary to overcome the activation energy for this pericyclic reaction, and high-boiling point solvents like diphenyl ether are commonly employed to achieve these conditions.[6][7]
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol outlines a classical thermal synthesis. Modern adaptations using microwave irradiation can significantly reduce reaction times.[8]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Aniline | 93.13 | 9.31 g (8.95 mL) | 100 | 1.0 |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 22.7 g (21.6 mL) | 105 | 1.05 |
| Diphenyl ether | 170.21 | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Condensation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. The reaction can be monitored by TLC to confirm the consumption of aniline and the formation of the anilidomethylenemalonate intermediate.
-
Solvent Addition: After cooling slightly, add 150 mL of diphenyl ether to the flask.
-
Cyclization: Heat the mixture to a vigorous reflux (approx. 250-260 °C) and maintain for 30-45 minutes. The product will begin to precipitate as a solid.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully pour the slurry into 200 mL of hexane to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether solvent.
-
Drying: Dry the resulting off-white solid under vacuum to yield Ethyl 4-hydroxyquinoline-3-carboxylate. The product is typically of sufficient purity for the next step.
Part II: Bromination of the Quinolone Core
With the quinoline core constructed, the next critical step is the introduction of the bromine atom at the 4-position. This is achieved by converting the 4-hydroxyl group into a good leaving group and subsequent nucleophilic substitution with a bromide ion.
Mechanism and Reagent Selection
The 4-hydroxyl group of the quinolone is not a good leaving group. Therefore, a halogenating agent is required. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen (of the keto tautomer) by the electrophilic phosphorus atom of POBr₃. This creates a highly reactive intermediate. A bromide ion, either from the reagent itself or an external source, then attacks the C4 position in a nucleophilic substitution, displacing the activated oxygen group and yielding the final product. Phosphorus oxychloride (POCl₃) can be used similarly to produce the 4-chloro analogue.[6][7]
Caption: General mechanism for the bromination of the 4-quinolone.
Experimental Protocol: Synthesis of this compound
CAUTION: Phosphorus oxybromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | 21.7 g | 100 | 1.0 |
| Phosphorus oxybromide (POBr₃) | 286.69 | 43.0 g | 150 | 1.5 |
| Toluene | - | 100 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in 100 mL of toluene.
-
Reagent Addition: Carefully add phosphorus oxybromide (1.5 eq) to the suspension in portions. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction should become a clear, dark solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.[9][10]
Applications in Medicinal Chemistry and Drug Development
This compound is not an end product but a gateway to a vast chemical space. The C4-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[11] The ethyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification.[12][13] This synthetic flexibility makes the compound a critical starting material for developing:
-
Antimalarial Agents: The 4-aminoquinoline core is famous for its role in drugs like chloroquine.[6][14]
-
Kinase Inhibitors: Many kinase inhibitors used in oncology feature a functionalized quinoline core.[15][16]
-
Antimicrobial Agents: The quinolone family has a long history of use as antibacterial drugs.[11][12]
-
Anti-inflammatory Compounds: Quinoline derivatives have been investigated as potent inhibitors of enzymes like COX-2.[13]
Caption: A summary of the complete experimental workflow.
Conclusion
The synthesis of this compound via the Gould-Jacobs reaction followed by targeted bromination represents a classic, reliable, and fundamentally important pathway in synthetic organic chemistry. Understanding the causality behind each step—from the initial nucleophilic attack to the high-energy cyclization and final halogenation—empowers researchers to troubleshoot and optimize this process. The resulting compound serves as a cornerstone intermediate, providing the essential functionality for rapid diversification and the development of novel therapeutic agents across a spectrum of diseases.
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 15, 2026, from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 15, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022). Retrieved January 15, 2026, from [Link]
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (2015). Retrieved January 15, 2026, from [Link]
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Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. (1981). Journal of Pharmaceutical Sciences, 70(11), 1250-1253. Retrieved January 15, 2026, from [Link]
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Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde | Bentham Science Publishers. (2025). Retrieved January 15, 2026, from [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009). Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic functionalization of the quinoline ring is a pivotal aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Ethyl 4-bromoquinoline-3-carboxylate emerges as a key intermediate in this endeavor, offering a versatile platform for the synthesis of a diverse array of novel quinoline derivatives. The presence of the bromine atom at the 4-position and the ethyl carboxylate at the 3-position provides two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, serving as a vital resource for researchers engaged in the design and synthesis of next-generation quinoline-based therapeutics.
Molecular and Physicochemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1242260-12-3 | [3] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | |
| Molecular Weight | 280.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 95-100 °C (Predicted) | N/A |
| Boiling Point | >300 °C (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in alcohols. Insoluble in water. (Predicted) | N/A |
| pKa | 1.5 ± 0.2 (Predicted, most basic) | N/A |
| LogP | 3.2 ± 0.5 (Predicted) | N/A |
Rationale for Predicted Values: In the absence of comprehensive experimental data, computational predictive models serve as an invaluable tool in modern drug discovery and chemical research. The predicted melting and boiling points are based on the molecule's structural complexity and the presence of polar functional groups. The predicted solubility is inferred from the compound's predominantly nonpolar aromatic structure, with the ester and quinoline nitrogen providing some capacity for interaction with polar solvents. The predicted pKa of the quinoline nitrogen suggests it is a weak base. The predicted LogP value indicates a moderate lipophilicity, a crucial parameter for cell membrane permeability and overall pharmacokinetic behavior.
Synthesis and Spectroscopic Characterization
A plausible synthetic route to this compound involves a Gould-Jacobs-type reaction, a well-established method for the synthesis of quinolines.
Proposed Synthetic Protocol:
-
Step 1: Formation of the Enamine Intermediate. Aniline is reacted with diethyl (ethoxymethylene)malonate, typically in a suitable solvent and with heating, to form the corresponding enamine intermediate.
-
Step 2: Thermal Cyclization. The enamine intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to yield Ethyl 4-hydroxyquinoline-3-carboxylate.
-
Step 3: Bromination. The resulting 4-hydroxyquinoline is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to convert the hydroxyl group at the 4-position to a bromine atom, yielding the final product, this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.10 (s, 1H, H2)
-
8.30 (d, J = 8.4 Hz, 1H, H5)
-
8.15 (d, J = 8.4 Hz, 1H, H8)
-
7.85 (t, J = 7.6 Hz, 1H, H7)
-
7.65 (t, J = 7.6 Hz, 1H, H6)
-
4.45 (q, J = 7.1 Hz, 2H, OCH₂)
-
1.40 (t, J = 7.1 Hz, 3H, CH₃)
Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
165.5 (C=O)
-
150.0 (C4)
-
148.5 (C8a)
-
145.0 (C2)
-
133.0 (C7)
-
130.5 (C5)
-
129.0 (C6)
-
128.5 (C4a)
-
125.0 (C8)
-
122.0 (C3)
-
62.0 (OCH₂)
-
14.0 (CH₃)
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the quinoline ring. This position is susceptible to a variety of transformations, making the compound a valuable building block for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the quinoline ring system activates the C4-Br bond towards nucleophilic attack.[4] This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to 4-substituted quinoline derivatives.
Experimental Protocol for a General Nucleophilic Aromatic Substitution:
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added the desired nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted quinoline-3-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] These reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 4-position.
Experimental Protocol for a General Suzuki Coupling Reaction:
-
To a degassed mixture of this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water) is added a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-arylquinoline-3-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][7] this compound serves as a key starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The ability to readily modify the 4-position allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Derivatives of 4-bromoquinolines have been investigated for their potential as:
-
Anticancer Agents: By introducing various substituents at the 4-position, it is possible to design molecules that can interact with specific biological targets involved in cancer progression.[8]
-
Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Functionalization of the 4-position can lead to the development of new agents with improved efficacy against resistant strains.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted heterocyclic core. The versatility of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors.[9]
Safety and Handling
This compound is classified as an eye irritant (Category 2). Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in the synthesis of functionalized quinoline derivatives. Its well-defined reactivity at the 4-position, amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular libraries for drug discovery and medicinal chemistry programs. This technical guide, by consolidating available and predicted physicochemical data, along with outlining key synthetic and reactive pathways, aims to empower researchers to fully leverage the synthetic potential of this important chemical intermediate.
References
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved January 15, 2026, from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved January 15, 2026, from [Link]
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Biological activities of quinoline derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009, September 16). Retrieved January 15, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 15, 2026, from [Link]
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Nucleophilic substitution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction - YouTube. (2023, May 15). Retrieved January 15, 2026, from [Link]
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What is nucleophilic substitution? - Chemguide. (n.d.). Retrieved January 15, 2026, from [Link]
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Structure and properties of Ethyl 4-bromoquinoline-3-carboxylate.
An In-Depth Technical Guide to Ethyl 4-bromoquinoline-3-carboxylate: Structure, Properties, and Synthetic Utility
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its quinoline core is a well-established pharmacophore, while the strategically placed bromo and ethyl carboxylate functionalities serve as versatile synthetic handles for molecular elaboration. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and spectroscopic profile. We will delve into a modern, efficient synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this guide will explore the compound's chemical reactivity and its application as a key building block in the development of complex, biologically active molecules.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of quinoline are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound emerges as a particularly valuable intermediate within this class, offering researchers a reliable starting point for constructing novel quinoline-based therapeutic agents.[1]
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound consists of a quinoline bicyclic system, with a bromine atom substituted at the C4 position and an ethyl carboxylate group at the C3 position. The electron-withdrawing nature of the bromine atom, the ester group, and the ring nitrogen significantly influences the electronic distribution and reactivity of the molecule.
-
IUPAC Name: this compound
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Molecular Formula: C₁₂H₁₀BrNO₂
-
SMILES: O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1
-
InChI Key: OBEYLZVYBCUODM-UHFFFAOYSA-N
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1242260-12-3 | [4] |
| Molecular Weight | 280.12 g/mol | |
| Appearance | Solid | |
| MDL Number | MFCD16987479 |
Synthesis and Mechanistic Insights
The construction of the quinoline skeleton is a cornerstone of heterocyclic chemistry. While classical methods exist, modern catalysis offers milder and more efficient alternatives.
Recommended Synthetic Protocol: Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
A highly effective method for synthesizing ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates.[5] This approach is notable for its mild reaction conditions and good to high yields.[5]
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, dissolve indole (1.0 mmol), Cesium Carbonate (Cs₂CO₃, 1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in Dichloromethane (CH₂Cl₂, 10 mL) under an inert atmosphere.
-
Reagent Addition: Prepare a separate, ice-cooled solution of Ethyl bromodiazoacetate (Br-EDA, 1.4 mmol) in CH₂Cl₂.
-
Reaction: Add the cold Br-EDA solution dropwise to the stirring indole solution at room temperature. The dropwise addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.
-
Completion: After the addition is complete, allow the solution to stir for an additional 30 minutes at room temperature.
-
Work-up: Remove the solvent in vacuo. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and remove the solvent in vacuo. The final product, this compound, can be isolated in high purity (reported yield: 84%) via silica gel chromatography.[5]
Rationale and Mechanistic Considerations
This synthetic strategy is superior to many classical methods that may require high temperatures or strongly basic conditions.[5] The reaction is believed to proceed through the formation of an electrophilic rhodium-bound carbene from the diazoacetate. This carbene then reacts with the electron-rich C2-C3 double bond of the indole to form a transient cyclopropane intermediate. A subsequent base-assisted ring-opening of the strained cyclopropane and elimination of HX leads to the formation of the stable quinoline aromatic system.[5] The use of Rh₂(esp)₂ as a catalyst is key to controlling the reactivity and achieving high efficiency.
Visualization of the Synthetic Workflow
Caption: Rh(II)-Catalyzed Synthesis Workflow.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust prediction of its spectral characteristics can be made based on its functional groups and known principles.
| Technique | Predicted Observations |
| ¹H NMR | ~1.4 ppm (t, 3H): -CH₃ of the ethyl group. ~4.4 ppm (q, 2H): -OCH₂- of the ethyl group. ~7.6-8.2 ppm (m, 4H): Aromatic protons on the benzo- portion of the quinoline ring. ~9.0 ppm (s, 1H): C2-H proton, deshielded by the adjacent nitrogen and ester group. |
| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~62 ppm: -OCH₂- of the ethyl group. ~120-135 ppm: Aromatic carbons of the benzo- ring. ~125 ppm: C4-Br carbon. ~140-150 ppm: Quaternary carbons and C2 of the quinoline ring. ~165 ppm: C=O of the ester group. |
| IR Spectroscopy | ~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester).[6] ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches. ~1300-1100 cm⁻¹: Two or more C-O stretches from the ester group.[6] ~3050 cm⁻¹: Aromatic C-H stretches. |
| Mass Spec. | M⁺ at m/z 280/282: A characteristic 1:1 isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). High-Resolution MS: Calculated exact mass of 278.9949 Da for C₁₂H₁₀⁷⁹BrNO₂. |
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its primary functional groups.
Key Reaction Sites
-
C4-Position (Bromo Group): The bromine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, thiols, or carbon nucleophiles (via cross-coupling reactions), enabling extensive structure-activity relationship (SAR) studies.
-
C3-Position (Ethyl Ester): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.
Role as a Synthetic Intermediate
This compound is a key intermediate for synthesizing a range of quinoline-based pharmaceuticals.[3] For example, it can be used in the development of kinase inhibitors for oncology research or in the creation of novel antimalarial agents, where the quinoline core is a critical pharmacophore.[2][3] The ability to selectively modify both the C3 and C4 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Visualization of Reactivity Pathways
Caption: Key Reactivity Pathways for Derivatization.
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. According to its safety data, it is classified as a warning-level substance that can cause serious eye irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statement: H319 (Causes serious eye irritation)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a well-sealed container in a cool, dry place.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward and efficient synthesis, combined with the distinct reactivity of its bromo and ester functionalities, provides a robust platform for generating diverse libraries of novel quinoline derivatives. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
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Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
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Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
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Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
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Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
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Designed route for ethyl 2,4-bis(halomethyl)quinoline-3-carboxylate (3). ResearchGate. [Link]
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Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. [Link]
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4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester (C12H11BrN2O2). PubChemLite. [Link]
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Hansen, T., & Stenstrøm, Y. (2012). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 8, 1598-1603. [Link]
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IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
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The Gould-Jacobs Reaction: A Technical Guide to Quinoline Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including prominent antibacterial, antimalarial, and anticancer agents.[1] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[2] This in-depth guide provides a comprehensive overview of the Gould-Jacobs reaction, intended for researchers, scientists, and professionals in drug development. We will explore its mechanism, scope, and limitations, and provide detailed experimental protocols for both classical and modern approaches. This guide aims to equip the reader with the technical knowledge and practical insights necessary to effectively utilize this important transformation in their synthetic endeavors.
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction
The synthesis of quinoline and its derivatives has been a subject of intense research for over a century, driven by the broad spectrum of biological activities exhibited by this heterocyclic system.[3] Among the classical methods for quinoline synthesis, the Gould-Jacobs reaction stands out for its reliability in producing 4-hydroxyquinolines, which are key intermediates in the synthesis of numerous pharmaceuticals.[4] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation afford the desired 4-quinolinone core.[2]
While newer synthetic methods continue to emerge, the Gould-Jacobs reaction maintains its significance due to its straightforward procedure and the ready availability of starting materials. This guide will provide a detailed examination of the reaction, from its mechanistic underpinnings to practical experimental considerations, to empower researchers to leverage its full potential.
The Reaction Mechanism: A Step-by-Step Elucidation
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Condensation. The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]
Step 2: Thermal Cyclization. This is the key bond-forming step and requires significant thermal energy, typically above 250°C, to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step is a critical consideration in experimental design.
Step 3: Saponification. The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to hydrolysis, typically using a base like sodium hydroxide, to convert the ester group into a carboxylic acid.[5]
Step 4: Decarboxylation. The final step involves the removal of the carboxylic acid group through heating, yielding the 4-hydroxyquinoline product.[5]
Below is a graphical representation of the Gould-Jacobs reaction mechanism:
Scope and Limitations: A Practical Perspective
The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5] However, the regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, often leading to a mixture of products.[6] Both steric and electronic factors control the regioselectivity of the cyclization, which can occur at either of the two ortho positions of the aniline.[6]
A significant drawback of the classical approach is the requirement for high temperatures (often exceeding 250°C) for the cyclization step, which can lead to product decomposition and undesirable side reactions.[6] The use of high-boiling solvents like diphenyl ether or Dowtherm A can improve yields but presents challenges in removal from the reaction mixture.[6]
Experimental Protocols: From the Bench to Scale-Up
Here, we provide two detailed protocols for the Gould-Jacobs reaction: a classical thermal method and a modern microwave-assisted approach.
Classical Thermal Protocol
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
Microwave-Assisted Protocol
Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.[7][8]
Reaction Setup:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[9] The excess DEEM serves as both a reagent and a solvent.[2]
-
Seal the vial and place it in a microwave reactor.
Microwave Irradiation:
-
Heat the mixture to the desired temperature and hold for the specified time as detailed in the table below.
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Comparative Data: Thermal vs. Microwave-Assisted Synthesis
The following table summarizes typical reaction conditions and yields for both the classical and microwave-assisted Gould-Jacobs reaction.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Temperature | 250-260 °C[6] | 250-300 °C[9] |
| Reaction Time | 30-60 minutes (cyclization)[2] | 5-20 minutes[9] |
| Solvent | High-boiling (e.g., diphenyl ether)[6] | Often solvent-free[7] |
| Typical Yield | Variable, often moderate[6] | Good to excellent[7][8] |
Applications in Drug Development: The Fluoroquinolone Story
The Gould-Jacobs reaction has been instrumental in the synthesis of fluoroquinolone antibiotics, a class of drugs with a broad spectrum of antibacterial activity.[10] The synthesis of nalidixic acid, the progenitor of the quinolone antibiotics, utilizes this reaction as a key step.[6] The general strategy involves the synthesis of a substituted 4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction, followed by further functionalization to introduce the characteristic fluorine atom and piperazine ring.[10][11]
The workflow for a typical fluoroquinolone synthesis is outlined below:
Conclusion: A Versatile Tool for Modern Synthesis
The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its adaptability, demonstrated by the development of modern microwave-assisted protocols, ensures its continued use in both academic research and industrial drug development. A thorough understanding of its mechanism, scope, and practical considerations, as detailed in this guide, is essential for any scientist seeking to employ this classic transformation to construct complex quinoline-based molecules.
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Gould–Jacobs reaction - Wikipedia. [Link]
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Gould-Jacobs Reaction. [Link]
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Gould-Jacobs-Reaktion - Wikipedia. [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
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Gould–Jacobs reaction - Wikiwand. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
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Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
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Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction - VIVO. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
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General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. [Link]
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The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]
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(PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity - ResearchGate. [Link]
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The Gould-Jacobs Reaction: A Deep Mechanistic Dive into Quinolone Synthesis for Pharmaceutical Development
Abstract
The quinoline and quinolin-4-one scaffolds are cornerstones in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including notable antibacterial, antimalarial, and anticancer drugs. The Gould-Jacobs reaction, first reported in 1939, remains a pivotal and versatile strategy for the synthesis of 4-hydroxyquinolines, which are key precursors to these pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction mechanism, tailored for researchers, scientists, and drug development professionals. Beyond a procedural outline, this document elucidates the underlying principles governing each step, the rationale behind experimental choices, and the critical factors influencing reaction outcomes, thereby empowering scientists to leverage this classic reaction with precision and control in modern drug discovery.
Introduction: The Enduring Relevance of the Gould-Jacobs Synthesis
The synthesis of quinoline derivatives is a subject of profound interest in the pharmaceutical industry. The inherent biological activity of the quinoline nucleus has led to the development of numerous commercially successful drugs. The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-quinolinone form. This structural motif is central to the pharmacophore of many potent drugs, including fluoroquinolone antibiotics like nalidixic acid and norfloxacin.[1]
The classical approach involves a multi-step sequence: the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature intramolecular cyclization, and subsequent saponification and decarboxylation to yield the 4-quinolinone core.[2] While seemingly straightforward, a deep understanding of the mechanism and its nuances is critical for optimizing yields, controlling regioselectivity, and adapting the reaction to complex molecular scaffolds.
The Core Mechanism: A Step-by-Step Analysis
The Gould-Jacobs reaction is a cascade of distinct chemical transformations, each with its own set of controlling factors. A thorough comprehension of each phase is essential for troubleshooting and methodological refinement.
Step 1: Condensation to form the Anilidomethylenemalonate Intermediate
The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a vinylogous nucleophilic substitution. The reaction is driven by the formation of a more stable, conjugated enamine system.
-
Causality of Reactant Choice:
-
Aniline: The nucleophilicity of the aniline nitrogen is paramount. Electron-donating groups on the aniline ring enhance its nucleophilicity, accelerating this initial step. Conversely, strong electron-withdrawing groups can retard or even inhibit the reaction.
-
Diethyl Ethoxymethylenemalonate (DEEM): This reactant is an excellent electrophile due to the polarization of the double bond by the two electron-withdrawing ester groups and the ethoxy group. The ethoxy group also serves as a good leaving group upon nucleophilic attack.
-
The initial addition is followed by the elimination of an alcohol molecule (e.g., ethanol) to furnish the stable anilidomethylenemalonate intermediate. This step is typically performed at moderately elevated temperatures (100-130 °C) to facilitate the elimination and drive the reaction to completion.[2]
Caption: Fig. 1: Condensation Stage of the Gould-Jacobs Reaction.
Step 2: Thermal Cyclization - The Energetic Hurdle
The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate. This step typically necessitates significant thermal energy, often requiring temperatures in excess of 250 °C.[2] This high activation energy barrier is a consequence of the reaction proceeding through a 6-electron electrocyclization, which involves the formation of a new six-membered ring.[3]
The reaction is a pericyclic process where the π-electrons of the benzene ring and the enamine double bond rearrange to form the new heterocyclic ring. The high temperature is required to overcome the conformational rigidity and achieve the necessary transition state geometry for the orbital overlap required for cyclization.
-
The Role of High-Boiling Solvents: To achieve the requisite high temperatures, the reaction is often conducted in high-boiling inert solvents such as diphenyl ether or Dowtherm A. These solvents provide a medium for uniform heat transfer and prevent decomposition of the reactants and products.[1]
-
Modern Approaches: Microwave Irradiation: A significant advancement in overcoming the energetic barrier of the cyclization step is the use of microwave irradiation. Microwave heating can dramatically shorten reaction times and, in many cases, improve yields by promoting rapid and uniform heating of the reaction mixture.[2][4]
The cyclization results in the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[3]
Caption: Fig. 2: The High-Energy Thermal Cyclization Step.
Regioselectivity in Asymmetrically Substituted Anilines
A critical consideration in drug development, where precise molecular architecture is non-negotiable, is the regioselectivity of the cyclization step when using asymmetrically substituted anilines. Cyclization can occur at either of the two ortho positions of the aniline ring, potentially leading to a mixture of isomeric products.[1] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors.[1]
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Bulky substituents at an ortho position will generally disfavor cyclization at that site, directing the reaction to the less hindered ortho position. |
| Electronic Effects | Electron-donating groups (e.g., -OCH₃, -CH₃) at one ortho position can activate that position towards electrophilic attack, favoring cyclization. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can deactivate the adjacent ortho position. |
| Meta-Substituents | The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position, which can lead to a preferred cyclization at the C-4 position of the aniline.[3] |
Computational studies have provided deeper insights, suggesting that the reaction can proceed through both kinetic and thermodynamic pathways, and the choice of reaction conditions (gas-phase pyrolysis vs. solution-phase thermolysis) can influence the final product ratio.[2]
Steps 3 & 4: Saponification and Decarboxylation
The final stages of the Gould-Jacobs synthesis involve the transformation of the 4-hydroxy-3-carboalkoxyquinoline intermediate into the desired 4-hydroxyquinoline.
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid. This is typically achieved by heating the intermediate in an aqueous solution of a strong base, such as sodium hydroxide.[2]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating, usually at temperatures above its melting point (200-250 °C). This step proceeds via the loss of carbon dioxide to yield the final 4-hydroxyquinoline product.[2]
Experimental Protocols: A Self-Validating System
The following protocols for the synthesis of 4-hydroxyquinoline provide a framework for both classical and modern approaches.
Classical Thermal Protocol
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of aniline and the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry. The product is ethyl 4-hydroxyquinoline-3-carboxylate.
Step 3: Saponification
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1 hour, or until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid to 240-250 °C until the evolution of carbon dioxide ceases.
-
The resulting solid is the desired 4-hydroxyquinoline.
Microwave-Assisted Protocol
Step 1 & 2: Condensation and Cyclization (One-Pot)
-
In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 250 °C for 10-20 minutes.[5]
-
Monitor the reaction by HPLC-MS to determine the optimal reaction time for the formation of ethyl 4-hydroxyquinoline-3-carboxylate.[5]
-
Cool the vial to room temperature. The product often precipitates and can be collected by filtration and washing with a cold solvent.
Step 3 & 4: Saponification and Decarboxylation These steps can be carried out as described in the classical protocol.
Comparison with Other Named Quinoline Syntheses
To provide a broader context for its application, the Gould-Jacobs reaction is compared with other classical quinoline syntheses in the table below.
| Synthesis Method | Key Reagents | Typical Product | Key Advantages | Key Disadvantages |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate ester | 4-Hydroxyquinolines | Good for 4-hydroxyquinoline derivatives | High temperatures required, potential regioselectivity issues |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Simple starting materials | Highly exothermic and often violent reaction, formation of tars |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Versatile for substituted quinolines | Can produce complex mixtures of products, tar formation |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Good for 2,4-disubstituted quinolines | Requires β-diketones as starting materials |
| Friedländer | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | Substituted quinolines | High yields and regioselectivity | Requires pre-functionalized starting materials |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolines or 2-hydroxyquinolines | Good for hydroxyquinolines | High temperatures and potential for isomeric mixtures |
Conclusion
The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its ability to reliably produce the 4-hydroxyquinoline scaffold makes it indispensable for the synthesis of a wide range of pharmaceuticals. A thorough understanding of its mechanism, particularly the nuances of the high-temperature cyclization step and the factors governing regioselectivity, is crucial for its successful application. Modern adaptations, such as the use of microwave irradiation, have further enhanced its utility, allowing for more rapid and efficient synthesis. By mastering the principles outlined in this guide, researchers can confidently employ the Gould-Jacobs reaction to accelerate the discovery and development of novel quinoline-based therapeutic agents.
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
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The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]
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Introduction: The Quinoline Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Quinoline-3-Carboxylate Derivatives: Synthesis, Pharmacological Activities, and Drug Development Perspectives
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most famously the antimalarial alkaloid quinine, and have been successfully developed into a wide array of synthetic drugs.[3] The structural rigidity, lipophilicity, and hydrogen bonding capabilities of the quinoline ring system make it a privileged scaffold for interacting with various biological targets.[4][5] Among its many variations, quinoline-3-carboxylate derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities.[6]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive review of quinoline-3-carboxylate derivatives. We will delve into their synthetic pathways, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, analyze structure-activity relationships (SAR), and discuss their potential within the drug development pipeline, supported by in silico and mechanistic studies.
I. Synthetic Strategies for Quinoline-3-Carboxylate Derivatives
The construction of the quinoline-3-carboxylate core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
A common and effective approach involves a two-step reaction sequence.[1] For instance, the synthesis can begin with the conversion of an aminobenzoic acid to an isatoic anhydride, which then reacts with the sodium enolate of a β-ketoester (like ethyl acetoacetate) to yield the substituted quinoline-3-carboxylate.[7] More advanced methods utilize transition metal catalysis to achieve efficient C-H activation and cyclization cascades, offering high yields and tolerance for a broad scope of substrates.[7]
A particularly mild and efficient modern method involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates.[8] This reaction proceeds through a proposed cyclopropanation-ring expansion pathway, offering an attractive route to a variety of substituted quinoline-3-carboxylates.[8]
Experimental Protocol: Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-Carboxylates
This protocol is adapted from a method developed for the mild and efficient synthesis of ethyl quinoline-3-carboxylates from indoles.[8] The rationale behind this choice is its high efficiency and novel mechanism, which avoids harsh conditions.
Materials:
-
Substituted Indole (1.0 mmol)
-
Ethyl halodiazoacetate (X-EDA) (1.4 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.3 mmol)
-
Dirhodium(II) tetrakis(N-dodecylbenzenesulfonyl)prolinate (Rh₂(esp)₂) (0.01 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL) at room temperature, add a solution of X-EDA (1.4 mmol) in CH₂Cl₂ dropwise. The dropwise addition to an ice-cooled solution is critical to control the reaction rate and prevent side reactions.
-
Reaction Execution: After the addition is complete, allow the solution to stir for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Extraction: Dissolve the crude product in EtOAc and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a CH₂Cl₂/EtOAc gradient to isolate the pure ethyl quinoline-3-carboxylate.
This self-validating system relies on standard purification and analytical techniques (TLC, column chromatography, and subsequent NMR/Mass Spec characterization) to confirm the identity and purity of the final product.
Caption: Anticancer Mechanisms of Action.
Structure-Activity Relationship (SAR) and Potency: The potency of these compounds is highly dependent on their substitution patterns. For example, hydrolysis of the ester group at the 3-position to a carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells. [9][10]This is attributed to a change in the compound's pKa, which affects its absorption in the acidic microenvironment of tumors. [9] The table below summarizes the antiproliferative activity of selected quinoline-3-carboxylate derivatives against two human cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 4m | MCF-7 (Breast) | 0.33 | [1][11] |
| 4n | MCF-7 (Breast) | 0.33 | [1][11] |
| 4k | K562 (Leukemia) | 0.28 | [1][11] |
| 4m | K562 (Leukemia) | 0.28 | [1][11] |
Table 1: In vitro anticancer activity of selected quinoline-3-carboxylate derivatives.
B. Antimicrobial Activity
Quinolone antibiotics, which are structurally related to the compounds discussed here, are a well-established class of antibacterial agents. [12]Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [12]This mechanistic precedent has driven the investigation of quinoline-3-carboxylate derivatives as novel antimicrobial agents to combat rising antimicrobial resistance. [13][14] Derivatives have been synthesized and tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [12][13]The introduction of moieties like aminothiazole or aminopyridine at the 2-position of the quinoline ring can confer significant antimicrobial activity. [13]Furthermore, hybridization with other scaffolds, such as coumarins, has yielded derivatives with potent activity against plant pathogenic bacteria. [15]
| Compound Class | Target Microbe | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1,2,3-triazole conjugates | S. aureus, E. coli | MIC | Potent Activity | [14] |
| 2-(thiazol-2-yl)amino | Gram-positive/negative | In vitro evaluation | Active | [13] |
| Coumarin-thioether hybrids | A. citrulli (plant pathogen) | EC₅₀ | 8.05 µg/mL | [15]|
Table 2: Antimicrobial activity of selected quinoline-3-carboxylate derivatives.
III. The Drug Development Pathway: From Bench to Clinic
The translation of a promising quinoline-3-carboxylate derivative from a laboratory curiosity to a clinical candidate is a rigorous, multi-step process. This pathway integrates chemical synthesis, biological screening, and computational analysis to optimize for efficacy and safety.
In Silico Screening and Lead Optimization: Modern drug discovery heavily relies on in silico methods to predict a compound's pharmacokinetic properties. [1]Key parameters include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). [11]Computational tools are also used to evaluate drug-likeness, often quantified by metrics like the Quantitative Estimate of Drug-likeness (QED). [1][9]These predictive studies are crucial for identifying liabilities early in the development process and for guiding the chemical modifications necessary for lead optimization. For instance, in silico analysis can help rationalize the improved selectivity of quinoline-3-carboxylic acids by correlating their calculated pKa values with enhanced absorption in acidic tumor environments. [9][10]
Caption: Drug Discovery and Development Workflow.
Conclusion and Future Outlook
Quinoline-3-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for drug discovery programs. The extensive research into their anticancer properties, particularly their ability to induce apoptosis and inhibit key cellular pathways like the DDR, highlights a promising avenue for the development of new oncologic therapies. [1][16]Similarly, their demonstrated antimicrobial activity provides a valuable scaffold for tackling the global challenge of antibiotic resistance. [14] Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced potency and selectivity. The integration of computational chemistry, structural biology, and innovative synthetic methods will be paramount in optimizing these molecules, improving their ADMET profiles, and ultimately translating the therapeutic promise of the quinoline-3-carboxylate scaffold into clinically effective drugs.
References
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Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link] [1][17]2. Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. [Link] [18]3. (N.D.). Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]
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Reddy, T. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link] [7]5. Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link] [1][17][11]6. Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link] [13]7. Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link] [9][10]8. Tomar, R., et al. (2021). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]
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Al-Ostath, R. A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link] [4]15. Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
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Höglund, I. P. J., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed. [Link] [19]18. K, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link] [16]19. Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]
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Mittal, R. K., et al. (2025). Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. [Link] [20]21. Torsetnes, S. B., et al. (2012). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link] [8]22. Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link] [14]23. G, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link] [5]24. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link] [2]25. Wang, Z., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link] [15]26. Al-Suhaimi, K. S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link] [6]27. Stojković, M. S., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link] [12]28. G, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link] [21]30. Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link] [3]31. (N.D.). QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Chongqing Chemdad Co., Ltd.. [Link]
- (N.D.). A kind of synthetic method of quinoline carboxylate.
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Spectroscopic data (NMR, IR, Mass) of Ethyl 4-bromoquinoline-3-carboxylate
An In-Depth Spectroscopic and Structural Elucidation of Ethyl 4-bromoquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a pivotal heterocyclic compound, frequently utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its value lies in the strategic placement of reactive sites—the bromine atom at the C4 position, susceptible to nucleophilic substitution, and the ester group at C3, which can be readily modified. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We delve into the interpretation of this data, explaining the causal relationships between the molecular structure and its spectral output, and provide standardized protocols for data acquisition. This document is intended to serve as an authoritative reference for researchers, scientists, and professionals in drug development.
Molecular Structure and Overview
This compound possesses a rigid quinoline backbone substituted with a bromine atom and an ethyl carboxylate group. The empirical formula is C₁₂H₁₀BrNO₂, corresponding to a molecular weight of approximately 280.12 g/mol .[2] Understanding the electronic environment of this structure is key to interpreting its spectroscopic signature. The electron-withdrawing nature of the quinoline nitrogen, the bromine atom, and the carboxylate group significantly influences the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique, as it typically keeps the molecule intact, allowing for the clear identification of the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used.
-
Capillary Voltage: ~3-4 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature set to ~300-350 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Data Interpretation and Fragmentation
The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks for any bromine-containing ion, separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1.
Table 1: Predicted Mass Spectrometry Data
| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
|---|---|---|---|
| [M]⁺ | 278.99 | 280.99 | Molecular ion |
| [M+H]⁺ | 279.99 | 281.99 | Protonated molecular ion (common in ESI) |
| [M-C₂H₅]⁺ | 250.97 | 252.97 | Loss of the ethyl group |
| [M-OC₂H₅]⁺ | 233.96 | 235.96 | Loss of the ethoxy group |
A plausible fragmentation pathway involves the initial loss of the ethoxy radical followed by the elimination of carbon monoxide.
Caption: Key fragmentation steps for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan of the clean ATR crystal should be performed first and subtracted from the sample spectrum. This method is advantageous as it requires minimal sample preparation.[3]
Spectral Analysis
The IR spectrum provides a distinct fingerprint of the molecule, with several key absorption bands confirming its structure.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
|---|---|---|---|
| ~3050-3100 | C-H Stretch | Aromatic (Quinoline) | Peaks corresponding to sp² C-H bonds. Typically of medium intensity. |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Stretching vibrations of the CH₃ and CH₂ groups. |
| ~1720-1735 | C=O Stretch | Ester | A very strong, sharp absorption, characteristic of the carbonyl group in the ethyl ester. This is a primary diagnostic peak. |
| ~1600, ~1570, ~1480 | C=C / C=N Stretch | Aromatic Ring | Multiple bands of variable intensity indicating the quinoline ring system. |
| ~1250-1300 | C-O Stretch | Ester | Strong stretching vibration of the C-O single bond adjacent to the carbonyl. |
| ~750-800 | C-H Bend | Aromatic | Out-of-plane bending, indicative of the substitution pattern on the benzene portion of the quinoline ring. |
| ~550-650 | C-Br Stretch | Aryl Halide | A weaker absorption in the lower frequency region of the spectrum. |
The presence of a strong band around 1725 cm⁻¹ is definitive proof of the ester carbonyl group, while the combination of aromatic and aliphatic C-H stretches confirms the presence of both the quinoline ring and the ethyl substituent.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Workflow
The process from sample to spectrum follows a standardized workflow.
Caption: A generalized workflow for acquiring and processing NMR data.
¹H NMR Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.2 | Singlet (s) | 1H | H2 | Deshielded by the adjacent nitrogen atom and the anisotropic effect of the quinoline ring. No adjacent protons to couple with. |
| ~8.2 | Doublet (d) | 1H | H5 | Aromatic proton on the benzene ring, deshielded by proximity to the fused heterocyclic ring. |
| ~8.0 | Doublet (d) | 1H | H8 | Aromatic proton deshielded by the ring current. |
| ~7.8 | Triplet (t) | 1H | H7 | Aromatic proton with coupling to H6 and H8. |
| ~7.6 | Triplet (t) | 1H | H6 | Aromatic proton with coupling to H5 and H7. |
| ~4.5 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split into a quartet by the three adjacent methyl protons. |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the two adjacent methylene protons. |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[5]
Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Carbonyl carbon of the ester, highly deshielded. |
| ~152 | C2 | Carbon adjacent to nitrogen, significantly deshielded. |
| ~148 | C8a | Quaternary carbon at the ring junction. |
| ~140 | C4 | Carbon bearing the bromine atom. Its shift is influenced by the heavy atom effect. |
| ~133 | C7 | Aromatic CH carbon. |
| ~130 | C5 | Aromatic CH carbon. |
| ~129 | C6 | Aromatic CH carbon. |
| ~128 | C4a | Quaternary carbon at the ring junction. |
| ~125 | C8 | Aromatic CH carbon. |
| ~122 | C3 | Quaternary carbon bearing the ester group. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl group, attached to oxygen. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
Consolidated Spectroscopic Data Summary
Table 5: Summary of Key Spectroscopic Features
| Technique | Feature | Observed Value/Range | Structural Confirmation |
|---|---|---|---|
| MS (ESI+) | [M+H]⁺ | m/z 280/282 (1:1 ratio) | Confirms molecular formula and presence of one bromine atom. |
| IR | C=O Stretch | ~1725 cm⁻¹ (Strong, Sharp) | Confirms presence of the ester functional group. |
| ¹H NMR | H2 Proton | ~9.2 ppm (Singlet) | Confirms the quinoline ring and substitution at C3 and C4. |
| Ethyl Group | ~4.5 ppm (quartet, 2H), ~1.4 ppm (triplet, 3H) | Confirms the ethyl ester moiety. | |
| ¹³C NMR | Carbonyl Carbon | ~165 ppm | Confirms the ester carbonyl. |
| | Aliphatic Carbons | ~62 ppm, ~14 ppm | Confirms the two distinct carbons of the ethyl group. |
Conclusion
The collective spectroscopic data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a cohesive and unambiguous confirmation of the structure of this compound. The characteristic 1:1 isotopic pattern in the mass spectrum is definitive for a monobrominated compound. The strong carbonyl absorption in the IR spectrum confirms the ester functionality. Finally, the unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra allow for the precise assignment of every proton and carbon in the molecule, validating the substitution pattern on the quinoline core. This comprehensive dataset serves as a reliable benchmark for quality control and reaction monitoring for any research involving this important chemical intermediate.
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- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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Methodological & Application
Application Notes and Protocols: Ethyl 4-bromoquinoline-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 4-bromoquinoline-3-carboxylate
This compound is a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, including a variety of kinase inhibitors and antimalarial agents. The strategic placement of the bromine atom at the 4-position, activated by the electron-withdrawing ester group at the 3-position, imparts a unique reactivity profile. This allows for selective functionalization through a variety of cross-coupling and substitution reactions, making it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the versatile reactivity of the C4-Br bond. The electron-withdrawing nature of the adjacent carboxylate group and the quinoline ring system itself renders the C4 position susceptible to several important classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates where the nitrogen atom can coordinate to the palladium center and inhibit catalysis.[1] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[1]
-
Buchwald-Hartwig Amination: This reaction provides a direct route to 4-aminoquinoline derivatives, which are key pharmacophores in many therapeutic agents.[2] The selection of the appropriate base and solvent system is crucial for the success of this transformation, with non-polar solvents generally favoring the deprotonation of the palladium-amine complex by an anionic base.[1][3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, further enhanced by the carboxylate group, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[4][5] This reaction proceeds via an addition-elimination mechanism, where a strong nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the bromide ion restores the aromaticity of the quinoline ring. The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the ring system to stabilize the negative charge of the intermediate.[7]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for key transformations using this compound. These are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of Ethyl 4-phenylquinoline-3-carboxylate, a representative example of a C-C bond-forming reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Ethyl 4-phenylquinoline-3-carboxylate.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic halides. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[8]
-
Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[2] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of Ethyl 4-morpholinoquinoline-3-carboxylate, a representative C-N bond-forming reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a flame-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 4-morpholinoquinoline-3-carboxylate.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like BINAP is a classic and effective catalyst system for Buchwald-Hartwig amination.[9] The ligand facilitates both oxidative addition and reductive elimination steps.[10]
-
Base: Cesium carbonate is a strong, yet relatively mild, inorganic base that is often effective in these couplings. Its solubility in organic solvents is limited, but it provides a solid-liquid interface for the reaction to occur.
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, which can favor the desired catalytic pathway.[1]
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol illustrates the synthesis of Ethyl 4-methoxyquinoline-3-carboxylate via an SNAr reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.0 equiv, can be used as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane (for workup)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain Ethyl 4-methoxyquinoline-3-carboxylate.
Causality of Experimental Choices:
-
Nucleophile and Solvent: Sodium methoxide is a strong nucleophile, and methanol serves as both the solvent and the source of the methoxy group. The use of an alkoxide in its corresponding alcohol is a common practice for SNAr reactions.
-
Temperature: Heating to reflux increases the reaction rate, which can be slow at room temperature for less activated substrates.
Data Presentation
| Reaction Type | Product | Reagents | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Ethyl 4-phenylquinoline-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80-100 | 75-90 |
| Buchwald-Hartwig | Ethyl 4-morpholinoquinoline-3-carboxylate | Morpholine | Pd(OAc)₂/BINAP / Cs₂CO₃ | Toluene | 100-110 | 70-85 |
| SNAr | Ethyl 4-methoxyquinoline-3-carboxylate | Sodium methoxide | - / NaOMe | Methanol | Reflux | 65-80 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Application in Kinase Inhibitor Synthesis
The quinoline scaffold is a core component of many kinase inhibitors, which are a critical class of targeted cancer therapeutics. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[11] The 4-anilinoquinoline core is a well-established pharmacophore for VEGFR-2 inhibition. This compound serves as an excellent starting material for the synthesis of such inhibitors.
Proposed Synthetic Route to a VEGFR-2 Inhibitor Scaffold:
A plausible synthetic route to a 4-anilinoquinoline-3-carboxylate scaffold, a precursor to potent VEGFR-2 inhibitors, can be achieved through a Buchwald-Hartwig amination of this compound with a substituted aniline.
Caption: Synthetic pathway to a VEGFR-2 inhibitor scaffold.
This transformation would install the critical 4-anilino moiety. Subsequent hydrolysis of the ester to the corresponding carboxylic acid can provide a handle for further derivatization to optimize potency and pharmacokinetic properties. The specific substituents on the aniline ring are crucial for achieving high affinity and selectivity for the VEGFR-2 kinase domain.
Experimental Workflow Visualization
The general workflow for a palladium-catalyzed cross-coupling reaction using this compound is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. Its predictable reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution makes it an indispensable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important synthetic intermediate in their research endeavors.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
-
Abdel-Sattar, E. A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33633-33653. [Link]
- Kashani, S. K., & Jessiman, J. E. (2021).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]
- Oxford Learning Link. (n.d.).
- Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry, 43(15), 5943-5952.
-
Walker, S. D., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(37), 12362-12373. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Chen, J., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(30), 10291-10298.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Tanaka, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 4(7), 11846-11853.
- Homework For You. (2020).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Chemdiv. (n.d.). Compound ethyl 4-(4-methoxyanilino)
- BenchChem. (2025).
- Google Patents. (n.d.).
- DergiPark. (2022).
- PubMed Central. (2022).
-
Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. [Link]
- PubMed Central. (2022).
- Google Patents. (n.d.).
- SynHet. (n.d.). 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester.
- ResearchGate. (2017).
- RSC Publishing. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines.
- The OChem Whisperer. (2017).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Application Notes & Protocols: Ethyl 4-bromoquinoline-3-carboxylate as a Cornerstone Intermediate for the Synthesis of Novel Anticancer Agents
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for designing targeted inhibitors of key oncogenic pathways. This guide focuses on Ethyl 4-bromoquinoline-3-carboxylate, a versatile and powerful intermediate for the synthesis of next-generation anticancer drugs. We provide an in-depth exploration of its synthesis, reactivity, and strategic application in constructing potent kinase inhibitors, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Importance of this compound
In the landscape of oncology drug discovery, the development of small molecule inhibitors that target specific cellular signaling pathways is paramount. Quinoline-based compounds have emerged as a highly successful class, demonstrating efficacy against targets like tyrosine kinases (e.g., VEGFR), serine/threonine kinases (in the PI3K/Akt/mTOR pathway), and topoisomerases.[1][2][3][4][5][6]
This compound is a particularly valuable building block due to its strategically placed functional groups:
-
The C4-Bromo Group: This position is highly activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the precise installation of various aryl, heteroaryl, and amino moieties that are often crucial for binding to the ATP pocket of protein kinases.[7][8]
-
The C3-Ester Group: The ethyl carboxylate at the C3 position serves as a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse range of amines to form amides, extending the molecule's reach to interact with different regions of the target protein.[9]
This dual functionality provides a robust platform for creating extensive libraries of complex quinoline derivatives for structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate
The most reliable and scalable route to this compound begins with the classic Gould-Jacobs reaction to construct the quinolone core, followed by a halogenation step.[10][11][12]
Workflow for Intermediate Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol first describes the condensation of aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to yield the 4-quinolone core.[10][11]
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer and temperature controller
-
Vacuum source
Procedure:
-
Condensation:
-
Combine aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.
-
Heat the mixture to 110-130 °C for 1.5 hours with stirring. During this phase, ethanol is eliminated.
-
Rationale: This step forms the key anilidomethylenemalonate intermediate. The temperature is sufficient to drive the condensation reaction without premature cyclization.
-
Apply vacuum to the flask while maintaining the temperature to remove the ethanol byproduct, driving the reaction to completion.
-
-
Cyclization:
-
Allow the reaction mixture to cool slightly and add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. The product will begin to precipitate.
-
Rationale: This high temperature provides the necessary activation energy for the 6-electron electrocyclization that forms the quinoline ring system.[11] Diphenyl ether is used for its thermal stability at these temperatures.
-
Cool the mixture to room temperature. The product will solidify.
-
Add hexane or petroleum ether to the flask, stir, and isolate the solid product by vacuum filtration.
-
Wash the solid with hexane to remove residual diphenyl ether and dry under vacuum.
-
Protocol 2: Bromination of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol converts the 4-hydroxy group into the target 4-bromo group, a key functional handle for subsequent reactions.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (2.0-3.0 eq)
-
Toluene or Acetonitrile (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a fume hood, suspend Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in toluene.
-
Carefully add POBr₃ (2.0-3.0 eq) portion-wise. The reaction is exothermic.
-
Rationale: POBr₃ acts as both the bromine source and a dehydrating agent, converting the C4-oxo group (in its enol form) into a good leaving group, which is then displaced by bromide.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield this compound as a solid.
-
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₂ | |
| Molecular Weight | 280.12 g/mol | |
| Appearance | Solid | |
| Characteristic ¹H NMR | ||
| (Example shifts, δ, ppm) | ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), 7.6-8.2 (m, 4H, Ar-H), ~9.0 (s, 1H, C2-H) | |
| Characteristic ¹³C NMR |
| (Example shifts, δ, ppm) | ~14.2 (-CH₃), ~62.0 (-OCH₂-), 120-150 (Ar-C), ~165.0 (C=O) | |
Application in Anticancer Drug Synthesis: A Modular Approach
The true power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions to build the complex bi-aryl and hetero-aryl structures common in kinase inhibitors.
Strategy 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C4-bromo position with an organoboron reagent (boronic acid or ester).[7][13] This is arguably the most important reaction for this intermediate in cancer drug synthesis.
Protocol 3: Suzuki-Miyaura Coupling for C4-Arylation
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup:
-
To a degassed reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Add the degassed solvent system via cannula.
-
Rationale: Degassing the vessel and solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[13]
-
-
Reaction:
-
Heat the reaction under an inert atmosphere (Argon or Nitrogen) to 80-100 °C for 4-12 hours.
-
Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Good to Excellent | [8] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [14] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | Excellent |[7] |
Strategy 2: Sonogashira Coupling
The Sonogashira coupling introduces an alkyne moiety at the C4 position, which can serve as a rigid linker or be further elaborated.[15][16][17] This reaction requires both palladium and copper(I) co-catalysis.
Protocol 4: Sonogashira Coupling for C4-Alkynylation
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine)
-
Solvent (e.g., Toluene or THF)
Procedure:
-
Reaction Setup:
-
To an oven-dried, argon-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (toluene) and the base (Et₃N).
-
Add the terminal alkyne dropwise.
-
Rationale: The catalytic cycle involves both palladium (for oxidative addition to the C-Br bond) and copper (which forms a copper acetylide intermediate for transmetalation). The amine base is crucial for both scavenging the HBr byproduct and facilitating the formation of the copper acetylide.[16][17]
-
-
Reaction:
-
Stir the reaction at room temperature or with gentle heating (50-70 °C) for 6-24 hours until completion.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify by column chromatography.
-
Biological Context: Targeting Key Cancer Pathways
Derivatives synthesized from this compound frequently target critical signaling pathways that are dysregulated in cancer.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that drives angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[18][19] Many quinoline-based inhibitors are designed to block the ATP-binding site of VEGFR-2, preventing its activation.[20][21]
Caption: Simplified VEGFR-2 signaling pathway and the site of action for quinoline-based inhibitors.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][22] Its hyperactivation is a common feature in many cancers. Quinoline scaffolds have been successfully developed into potent dual PI3K/mTOR inhibitors.[23][24][25]
Caption: The PI3K/Akt/mTOR pathway, a key target for dual-action quinoline inhibitors.[5]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in anticancer drug discovery. Its predictable reactivity and modular nature empower medicinal chemists to systematically explore chemical space and optimize compounds for potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for leveraging this key building block in the development of targeted cancer therapies.
References
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01). Bioorganic & Medicinal Chemistry. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025-02-24). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). Pharmaceuticals. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025-11-13). Molecules. [Link]
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Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2014). Arabian Journal of Chemistry. [Link]
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). Scientific Reports. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025-01-03). Molecules. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023-11-05). European Journal of Medicinal Chemistry. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry. [Link]
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Redefining the significance of quinoline-containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024-06-28). Bohrium. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry. [Link]
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Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. [Link]
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Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2002). Journal of the American Chemical Society. [Link]
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First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (2018). RSC Advances. [Link]
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Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (2016). The Journal of Organic Chemistry. [Link]
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A Facile Synthesis and Anticancer Activity of (E)-Diethyl 2-Styrylquinoline-3,4-dicarboxylates. (2025-08-05). Molecules. [Link]
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Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
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Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009-09-16). Beilstein Journal of Organic Chemistry. [Link]
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024-09-09). Molecules. [Link]
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
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Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (2014-05-22). Molecules. [Link]
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Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2015). Journal of the Brazilian Chemical Society. [Link]
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Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2014). RSC Advances. [Link]
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The Strategic Role of Ethyl 4-bromoquinoline-3-carboxylate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Quinoline Scaffold and the Imperative for New Antimicrobials
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial drugs.[4] Quinoline derivatives have been a focal point of research in this area due to their ability to intercalate with DNA and inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a key intermediate, Ethyl 4-bromoquinoline-3-carboxylate , in the synthesis of potent antimicrobial agents. The bromine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various amine-containing pharmacophores, leading to a diverse library of novel quinoline-based compounds with potential antimicrobial activity.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary synthetic route leveraging this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group at the 3-position activates the C4 position for nucleophilic attack. The bromo group is an efficient leaving group, making this a highly effective method for introducing a variety of substituents.
A general representation of this synthetic pathway is the reaction with primary or secondary amines to yield 4-aminoquinoline-3-carboxylate derivatives. This approach is a cornerstone for creating diverse chemical libraries for antimicrobial screening.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of this compound as a versatile precursor for a range of antimicrobial candidates.
Caption: Synthetic pathway from this compound.
Application Protocol: Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate
This protocol details the synthesis of a representative 4-aminoquinoline-3-carboxylate derivative, a class of compounds that has shown promise as antimicrobial agents. The choice of 1-methylpiperazine as the nucleophile is based on the frequent appearance of the piperazine moiety in bioactive quinoline compounds.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 280.12 | 64070-77-9 | Sigma-Aldrich |
| 1-Methylpiperazine | 100.16 | 109-01-3 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | 86.18 | 110-54-3 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | In-house prep. |
| Brine | N/A | N/A | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | VWR Chemicals |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.80 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Nucleophile Addition: To the stirring suspension, add 1-methylpiperazine (1.32 mL, 12 mmol, 1.2 equiv.) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate.
Expected Results and Characterization
The final product is typically an off-white to pale yellow solid.
| Parameter | Expected Value |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ (ppm): 8.8 (s, 1H), 8.1-7.5 (m, 4H), 4.4 (q, 2H), 3.3 (t, 4H), 2.6 (t, 4H), 2.4 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 168, 155, 150, 148, 130, 129, 128, 126, 125, 115, 61, 55, 50, 46, 14 |
| Mass Spec. (ESI) | m/z: [M+H]⁺ calculated for C₁₇H₂₁N₃O₂: 300.17, found: 300.18 |
Protocol: Antimicrobial Susceptibility Testing
The synthesized quinoline derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains.
Bacterial Strains
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference compound.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of 4-aminoquinoline-3-carboxylate derivatives allows for the exploration of structure-activity relationships. Key modifications to consider include:
-
Nature of the Amine: Varying the cyclic or acyclic nature of the amine at the 4-position can significantly impact activity. For instance, the presence of a basic nitrogen in a piperazine ring can influence pharmacokinetic properties.[7]
-
Substituents on the Quinoline Ring: While the starting material is unsubstituted on the benzene portion of the quinoline ring, further modifications at positions 6, 7, or 8 can modulate antimicrobial potency.
-
Ester vs. Carboxylic Acid: Hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid can alter the compound's solubility and interaction with biological targets.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel quinoline-based antimicrobial agents. The straightforward nucleophilic aromatic substitution chemistry allows for the creation of diverse libraries of compounds for screening. The protocols provided herein offer a robust framework for the synthesis and antimicrobial evaluation of these promising molecules, paving the way for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143. Available from: [Link]
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Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., & El-Sayed, M. A. (2024). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 29(1), 123. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
- Singh, R., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 100(11), 101149.
- Gurjar, V. K., et al. (2023). Design synthesis in silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences, 12(4), 6001-6011.
- Renda, F., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Studies. Pharmaceuticals, 17(1), 1.
- Kumar, A., et al. (2013). Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4142-4148.
- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
- Al-Masoudi, N. A., et al. (2022). Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2.
- El-Faham, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24953-24981.
- El-Sayed, W. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 21503.
- BenchChem. (n.d.).
- Romero, J. A., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378543.
- Singh, R. K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100762.
- Al-Zoubi, R. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5396.
- Brown, D. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. Doc Brown's Chemistry.
- Brown, D. (n.d.). nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Romero, J. A., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(1), 1-25.
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
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Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Scaffolds
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1] Its versatile scaffold allows for the exploration of vast chemical space, leading to compounds with a wide array of biological activities. The functionalization of the quinoline core through carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of complex molecules with tailored pharmacological profiles. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool for creating these crucial C-C bonds.[2][3]
This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of Ethyl 4-bromoquinoline-3-carboxylate, a key building block for the synthesis of novel quinoline-based compounds. The presence of the bromine atom at the 4-position offers a reactive handle for introducing diverse aryl and heteroaryl moieties, while the ethyl carboxylate group at the 3-position can be further manipulated or may itself contribute to the molecule's biological activity. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is paramount for the successful synthesis of the desired 4-arylquinoline-3-carboxylate derivatives.
Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step of the reaction. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3] For bromoquinolines, this step is generally efficient.
2. Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction yield.
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Parameters
The success of the Suzuki coupling of this compound hinges on the careful selection of the following parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that can enhance the rates of oxidative addition and reductive elimination, especially for challenging substrates.[5] For heteroaryl halides, specialized ligands may be required to achieve high yields.
-
Base: The base plays a multifaceted role in the Suzuki coupling. It facilitates the formation of the active boronate species and can also influence the stability of the catalyst. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be carefully considered, especially given the presence of the base-sensitive ester group in the substrate. Milder bases like potassium fluoride (KF) can be employed to prevent ester hydrolysis.[4]
-
Solvent: The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents for Suzuki reactions include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.[3] Thorough degassing of the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Boronic Acid/Ester: The quality and stability of the boronic acid are critical. Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially under harsh conditions. Using freshly prepared or high-purity boronic acids is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be used.
Detailed Experimental Protocol: A Representative Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Note: This is a starting point, and optimization of the reaction conditions may be necessary for different boronic acid partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for transfer of degassed solvents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Experimental Workflow
Figure 2: A stepwise workflow for performing the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure proper handling of the catalyst under an inert atmosphere. Use a fresh batch of catalyst. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or consider using a more stable boronate ester. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF/water). | |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures. | |
| Significant side products (e.g., homocoupling of boronic acid) | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Catalyst system | Some catalyst/ligand combinations are more prone to homocoupling. Screen different ligands. | |
| Dehalogenation of the starting material | Presence of a hydrogen source | Ensure solvents are anhydrous if a hydride source is suspected. Some bases or additives can also act as hydride donors. |
| Ester hydrolysis | Strong base and/or high temperature | Use a milder base such as KF or NaHCO₃. Reduce the reaction temperature and time if possible. |
Characterization of the Product: Ethyl 4-phenylquinoline-3-carboxylate
The successful synthesis of the desired product can be confirmed by a combination of spectroscopic techniques. For a representative product, Ethyl 4-phenylquinoline-3-carboxylate, the following spectral data would be expected:
-
¹H NMR: The spectrum should show characteristic signals for the quinoline and phenyl protons. The disappearance of the signal corresponding to the proton at the 4-position of the starting material and the appearance of new aromatic signals for the coupled phenyl group are key indicators of a successful reaction. The ethyl ester protons (a quartet and a triplet) should remain intact.
-
¹³C NMR: The carbon spectrum will show the corresponding signals for all carbons in the molecule. The number of aromatic carbon signals will increase, and the chemical shift of the carbon at the 4-position of the quinoline ring will be significantly altered.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product, confirming the formation of the desired C-C bond.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-arylquinoline-3-carboxylates from this compound. By carefully selecting and optimizing the reaction parameters, including the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. This guide provides a comprehensive framework for understanding the reaction, a practical protocol for its implementation, and a troubleshooting guide to overcome common challenges. The successful application of this methodology will undoubtedly continue to fuel the discovery and development of novel quinoline-based compounds with significant therapeutic potential.
References
-
Stanforth, S. P., & Tarbit, B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(36), 20114-20138. [Link]
-
Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]
-
Reizman, B. J., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. Chemical Science, 7(8), 5291-5299. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Ökten, S., Bingöl, A., & Çetinkaya, B. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 273-284. [Link]
-
Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]
-
Baudoin, O. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15993-16058. [Link]
-
Procter, D. J., & Tummeltshammer, C. (2021). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 19(4), 747-763. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2015). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Tetrahedron, 71(39), 7224-7231. [Link]
-
Haddach, M., & Larhed, M. (2000). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 4(4), 353-371. [Link]
-
Goossen, L. J. (n.d.). Catalytic cross-coupling reactions. Ruhr-Universität Bochum. Retrieved from [Link]
-
El-Boraey, H. A., & El-Gohary, N. S. (2018). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. New Journal of Chemistry, 42(15), 12657-12666. [Link]
-
Sun, Z. L., Chen, X. Q., Ma, C., Ren, W., Xu, H., & Zhang, X. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 29(9), 1991. [Link]
Sources
Application Notes and Protocols for the Derivatization of Ethyl 4-bromoquinoline-3-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] This versatile heterocyclic motif is a key component in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3][4] The derivatization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an ideal template for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and minimizing toxicity.
This guide focuses on the strategic derivatization of a key synthetic intermediate, ethyl 4-bromoquinoline-3-carboxylate . The presence of a bromine atom at the C4-position offers a versatile handle for a variety of cross-coupling and substitution reactions, enabling the introduction of a diverse range of substituents. The ethyl ester at the C3-position can also be further modified, although this guide will primarily focus on the derivatization at the C4-position, which has been shown to be critical for modulating the biological activity of many quinoline-based compounds.
These application notes will provide detailed, field-proven protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNAr). Furthermore, we will delve into the rationale behind these synthetic choices and their implications for SAR studies, particularly in the context of anticancer drug discovery.
Strategic Derivatization at the C4-Position: A Gateway to Chemical Diversity
The C4-position of the quinoline ring is a strategic site for modification in SAR studies. Substituents at this position can significantly influence the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4-position susceptible to nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.
The following diagram illustrates the key derivatization strategies discussed in this guide, starting from the versatile this compound scaffold.
Caption: Key derivatization strategies for this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4-Arylquinoline-3-carboxylates
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties at the C4-position.[5][6]
Rationale: The introduction of different aryl groups can probe the steric and electronic requirements of the target's binding pocket. Substituents on the aryl ring can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Seal the flask with a septum and evacuate and backfill with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 4-(Amino)quinoline-3-carboxylates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4-position.[1][7][8]
Rationale: The introduction of amino groups allows for the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for target engagement and can significantly impact the pharmacokinetic profile of the molecule.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Analytical methods for the characterization of Ethyl 4-bromoquinoline-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of Ethyl 4-bromoquinoline-3-carboxylate
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates a robust and comprehensive analytical framework to confirm its identity, purity, and structural integrity. This application note provides a detailed guide to the essential analytical methods for the thorough characterization of this compound. We present optimized protocols for spectroscopic and chromatographic techniques, explaining the scientific rationale behind each method. This guide serves as a practical resource for researchers engaged in the synthesis, quality control, and application of quinoline derivatives.
Introduction: The Significance of this compound
Quinoline derivatives are a prominent class of N-heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their applications span a wide range of therapeutic areas, including antimalarial, antibacterial, and anticancer agents.[1] this compound, in particular, serves as a versatile intermediate. The presence of a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position provides two reactive sites for further molecular elaboration, such as cross-coupling reactions and amide bond formations.
Given its role as a critical starting material, unambiguous structural confirmation and stringent purity assessment are paramount. The presence of isomeric impurities, residual starting materials, or side-products from its synthesis can significantly impact the outcome of subsequent reactions and the biological activity of the final products. This guide outlines a multi-technique approach that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide a complete analytical profile of the molecule.
Compound Profile and Physicochemical Properties
A foundational step in any analytical workflow is to document the basic physicochemical properties of the target compound. This information is crucial for selecting appropriate solvents, understanding potential handling requirements, and interpreting analytical data.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₂H₁₀BrNO₂ | |
| Molecular Weight | 280.12 g/mol | |
| Appearance | Solid (typical) | |
| CAS Number | 1242260-12-3 | |
| InChI Key | OBEYLZVYBCUODM-UHFFFAOYSA-N |
Analytical Characterization Workflow
A synergistic approach, integrating multiple analytical techniques, is essential for a conclusive characterization. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] Both ¹H and ¹³C NMR are required for an unambiguous assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program over a spectral width of 0-200 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 - 9.3 | Singlet (s) | 1H | H2 | Deshielded by adjacent nitrogen and C=C bond. |
| ~8.2 - 8.4 | Doublet (d) | 1H | H5 | Aromatic proton adjacent to the ring fusion. |
| ~7.6 - 8.0 | Multiplet (m) | 3H | H6, H7, H8 | Overlapping signals of the benzene ring protons. |
| ~4.4 - 4.6 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |
| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |
Expected ¹³C NMR Data (in CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals. Key signals include the carbonyl carbon of the ester (~165 ppm), aromatic carbons (120-150 ppm), the methylene carbon of the ester (~62 ppm), and the methyl carbon of the ester (~14 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as definitive proof of the compound's identity.[2]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule. Electron ionization (EI) can also be used to induce more fragmentation for structural analysis.
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Acquire data in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Data Interpretation:
-
Molecular Ion: Look for the [M+H]⁺ peak corresponding to the calculated exact mass.
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic pattern for bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units. This is a hallmark confirmation of a monobrominated compound.
-
Expected HRMS Data
| Ion | Calculated Exact Mass (C₁₂H₁₁⁷⁹BrNO₂)⁺ | Calculated Exact Mass (C₁₂H₁₁⁸¹BrNO₂)⁺ |
| [M+H]⁺ | 280.0022 | 282.0002 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]
Protocol: FTIR Spectroscopy
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1570 | C=C/C=N stretch | Quinoline ring |
| ~1250 | C-O stretch | Ester |
| 850-750 | C-H bend | Aromatic out-of-plane |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system and can be used for quantitative analysis. The quinoline ring system is a strong chromophore.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10 µg/mL).
-
Data Acquisition: Scan the sample in a quartz cuvette from 200 to 400 nm against a solvent blank.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The absorbance value can be used with the Beer-Lambert law for quantification if a calibration curve is established. The spectrum is expected to show multiple absorption bands characteristic of the quinoline aromatic system.[5]
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the main compound from any impurities, thereby allowing for accurate purity determination.[2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds.
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent like acetonitrile. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or its λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Caption: Logic diagram showing how different spectroscopic data points converge to confirm the molecular structure.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR spectroscopy for detailed structural mapping, mass spectrometry for unambiguous molecular weight and elemental formula confirmation, FTIR for functional group identification, and HPLC for purity assessment provides a comprehensive and reliable characterization. The protocols and expected data presented in this application note serve as a robust framework for scientists in research and drug development to ensure the quality and identity of this important chemical intermediate, thereby guaranteeing the integrity of their subsequent scientific endeavors.
References
- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.
-
NIH (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. Available at: [Link]
-
MDPI (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
-
ResearchGate (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry (2019). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry (2017). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
PubChem (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Amerigo Scientific (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Amerigo Scientific. Available at: [Link]
-
Preprints.org (2024). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]
-
The Royal Society of Chemistry (2025). Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
MDPI (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
University of Wisconsin-Madison (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
PubChem (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. Available at: [Link]
-
NIST (n.d.). Ethyl 3-coumarincarboxylate. NIST WebBook. Available at: [Link]
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NIST (n.d.). Ethyl 4-bromobutyrate. NIST WebBook. Available at: [Link]
-
PubChem (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scalable Synthesis of Ethyl 4-bromoquinoline-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 4-bromoquinoline-3-carboxylate is a critical building block in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and antimalarial agents.[1] The demand for a robust, scalable, and economically viable synthetic route is paramount for its application in drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a well-established two-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by a regioselective bromination. We delve into the mechanistic underpinnings of each synthetic step, offer a detailed, scalable protocol, and address common challenges encountered during scale-up, such as reaction control, purification, and yield optimization.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[2] this compound, in particular, serves as a versatile intermediate. The bromine atom at the C4 position and the ethyl ester at the C3 position provide orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures. A reliable and scalable synthesis is the gateway to exploring the full potential of this valuable synthon.
Overview of the Synthetic Strategy
The synthesis is accomplished in two primary stages:
-
Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core.[3][4][5]
-
Bromination: The resulting Ethyl 4-hydroxyquinoline-3-carboxylate is then regioselectively brominated at the 4-position to yield the target compound.
This approach is favored for its use of readily available starting materials, straightforward reaction conditions, and amenability to large-scale production.
Mechanistic Insights and Rationale
Step 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-defined mechanism.[3] It begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an enamine intermediate.[6] Subsequent heating induces a 6-electron cyclization, followed by another elimination of ethanol to afford the 4-hydroxyquinoline ring system.[3] The reaction is typically performed at high temperatures, often in a high-boiling point solvent or neat.[6][7]
-
Causality of Experimental Choices:
-
High Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular reaction.
-
Solvent Selection: A high-boiling, inert solvent like diphenyl ether or Dowtherm A is often used to achieve the necessary reaction temperatures. However, for scalability and ease of removal, a solvent-free (neat) reaction or the use of a more manageable solvent is preferable if the reaction proceeds efficiently.[6]
-
Step 2: Bromination of the 4-Hydroxyquinoline Intermediate
The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. Bromination occurs at the 4-position, replacing the hydroxyl group. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Causality of Experimental Choices:
-
Choice of Brominating Agent: POBr₃ is a common and effective reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.
-
Reaction Conditions: The reaction is often carried out in a suitable solvent at elevated temperatures to ensure complete conversion.
-
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline | Reagent | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (EMME) | Reagent | Sigma-Aldrich |
| Diphenyl ether | Technical | Acros Organics |
| Phosphorus oxybromide (POBr₃) | Reagent | TCI Chemicals |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Hexanes | ACS | Fisher Scientific |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-Bromoaniline and phosphorus oxybromide are toxic and corrosive; handle with extreme care.
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate
-
Reaction Setup: To a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 2-bromoaniline (1.0 kg, 5.81 mol) and diethyl ethoxymethylenemalonate (1.38 kg, 6.39 mol).
-
Initial Heating: Slowly heat the reaction mixture with stirring. Ethanol will begin to distill off. Continue heating to 140-150°C.[8]
-
Cyclization: Once the initial ethanol distillation subsides, add diphenyl ether (2.0 L) as a high-boiling solvent. Increase the temperature to 240-250°C to initiate the cyclization.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Slowly and carefully pour the warm mixture into a vigorously stirred solution of hexanes (10 L).
-
The product will precipitate as a solid.
-
Filter the solid and wash thoroughly with hexanes to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to afford Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate as a solid.
-
Step 2: Synthesis of Ethyl 4,7-dibromoquinoline-3-carboxylate
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate (500 g, 1.69 mol) in dichloromethane (5 L).
-
Addition of Brominating Agent: Slowly add phosphorus oxybromide (POBr₃) (678 g, 2.36 mol) portion-wise to the stirred suspension. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred solution of ice-water (10 L).
-
Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield Ethyl 4,7-dibromoquinoline-3-carboxylate as a pure solid.
-
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale (10 g) | Large Scale (1 kg) | Rationale for Change |
| Reactant A (2-Bromoaniline) | 10.0 g | 1.0 kg | Direct mass scale-up. |
| Reactant B (EMME) | 1.1 equivalents | 1.1 equivalents | A slight excess ensures complete consumption of the aniline. |
| Solvent (Diphenyl ether) | 20 mL | 2.0 L | Maintain a manageable concentration for effective stirring and heat transfer. |
| Reaction Temperature | 240-250°C (oil bath) | 240-250°C (jacketed reactor) | Precise temperature control is crucial for consistent cyclization. |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more economical and scalable purification method for large quantities.[8] |
| Typical Yield | ~80% | ~70-75% | A slight decrease in yield is common on a larger scale; significant drops may indicate issues with process control.[8] |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a physical constant for the pure compound.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers and process chemists can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The provided protocol and scale-up considerations offer a solid foundation for transitioning this synthesis from the laboratory to a larger-scale manufacturing environment.
References
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
ResearchGate. (PDF) 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PubMed Central (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- Google Patents.
- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
Amerigo Scientific. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link]
-
ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]
-
Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]
-
MySkinRecipes. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. [Link]
-
PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]
-
PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. [Link]
-
ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
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Application Notes & Protocols: Ethyl 4-bromoquinoline-3-carboxylate as a Versatile Precursor for Novel Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Ethyl 4-bromoquinoline-3-carboxylate is a key starting material for the synthesis of a diverse array of quinoline-based compounds due to its strategically placed functional groups that allow for selective modifications.[3] This guide provides an in-depth exploration of the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on palladium-catalyzed cross-coupling reactions and the construction of fused ring systems.
Part 1: Application Notes - Reactivity and Synthetic Potential
The Reactivity of this compound
The synthetic utility of this compound stems from the reactivity of the C4-bromo substituent. The carbon-bromine bond at the 4-position of the quinoline ring is susceptible to oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in many cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group at C3 and the nitrogen atom within the quinoline ring can influence the reactivity of the C-Br bond, making it an excellent substrate for a variety of palladium-catalyzed transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] These reactions offer a modular approach to synthesize complex molecules from readily available starting materials under relatively mild conditions. For this compound, three of the most impactful cross-coupling reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the C-Br bond of the this compound to form a palladium(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is often effective. The bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in materials science and for the preparation of complex natural products.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[7]
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The acetylide group is then transferred from copper to the palladium(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium complex to form the product and regenerate the Pd(0) catalyst.
The choice of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and as a solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves:[3]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium amido complex.
-
Reductive Elimination: This key step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for the deprotonation of the coordinated amine. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often necessary to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[8]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Synthesis of Fused Heterocyclic Systems
This compound is an excellent starting material for the synthesis of fused heterocyclic compounds. The bromo and ester functionalities can be utilized in sequential reactions to construct new rings onto the quinoline core. A prominent example is the synthesis of pyrazolo[4,3-c]quinolin-4-ones.
Synthetic Strategy: A common approach involves the initial displacement of the C4-bromide with a nucleophile containing a second reactive site, followed by an intramolecular cyclization. For the synthesis of pyrazolo[4,3-c]quinolin-4-ones, the reaction with hydrazine is a key step.
-
Nucleophilic Aromatic Substitution: The C4-bromo group can be substituted by hydrazine.
-
Intramolecular Cyclization: The resulting hydrazinyl intermediate can then undergo an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the ester carbonyl at C3, leading to the formation of the pyrazolone ring.
This strategy allows for the construction of a variety of fused systems by choosing different difunctional nucleophiles.
Part 2: Detailed Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 20 | ~75-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are estimates based on similar reactions in the literature.[9]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (10 mL)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 8 | ~80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 10 | ~75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 12 | ~85-95 |
Table 2: Representative conditions for Sonogashira coupling reactions. Yields are estimates based on similar reactions in the literature.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 16 | ~70-85 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | ~65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 18 | ~70-85 |
Table 3: Representative conditions for Buchwald-Hartwig amination reactions. Yields are estimates based on similar reactions in the literature.[10]
Protocol 4: Synthesis of 2-Phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-4-one
This protocol describes the synthesis of a fused pyrazoloquinolinone system from this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylhydrazine (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Combine this compound and phenylhydrazine in a round-bottom flask.
-
Add DMF and heat the mixture to 120-130 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to functionalized quinoline derivatives, while its reactivity with difunctional nucleophiles allows for the construction of complex fused ring systems. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, enabling the exploration of the vast chemical space accessible from this important precursor.
References
-
Molecules. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
-
Sigma-Aldrich. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
-
National Center for Biotechnology Information. (2019). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
National Center for Biotechnology Information. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Scope of (hetero)aryl alkynes. Conditions: 3‐bromoquinoline (0.5 mmol,... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones. PubMed Central. [Link]
-
PubMed. (2015). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]
-
RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
ResearchGate. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
ResearchGate. (2019). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-bromoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-bromoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on the common synthetic route, which involves the Gould-Jacobs reaction to form the quinoline core, followed by bromination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low yield of Ethyl 4-hydroxyquinoline-3-carboxylate in the Gould-Jacobs reaction.
Potential Cause 1: Incomplete reaction or side reactions during the initial condensation.
The first step of the Gould-Jacobs reaction is the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[1][2] Incomplete reaction can result from insufficient heating or reaction time. Side reactions can occur if the temperature is too high, leading to decomposition of starting materials or products.
Solution:
-
Optimize Reaction Temperature and Time: The condensation is typically carried out at temperatures between 100-130°C for 1-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.
-
Microwave Irradiation: Consider using microwave irradiation as an alternative heating method. It can significantly reduce reaction times and improve yields.[3][4] A typical condition could be heating a neat mixture of the aniline and DEEM at 170°C for 7 minutes.[3]
Potential Cause 2: Inefficient thermal cyclization.
The second step, a high-temperature intramolecular cyclization, is often the most challenging and yield-limiting step.[2] Insufficient temperature or the use of an inappropriate solvent can lead to poor conversion.
Solution:
-
High-Boiling Point Solvents: Employ high-boiling point inert solvents like diphenyl ether or Dowtherm to achieve the necessary high temperatures (typically >250°C) for cyclization.[3]
-
Eaton's Reagent: A milder and often more effective alternative is the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can promote cyclization at lower temperatures.[3]
-
Microwave-Assisted Synthesis: Microwave heating can also be highly effective for the cyclization step, often providing higher yields in shorter times.[4] Optimization of temperature and time is crucial; for example, heating at 300°C for 5 minutes has been shown to give good yields.[4]
Problem 2: Formation of multiple products during bromination.
Potential Cause: Lack of regioselectivity in the bromination of the quinoline ring.
Direct bromination of the quinoline ring can be unselective, leading to a mixture of brominated isomers and reducing the yield of the desired 4-bromo product. The position of bromination is influenced by the reaction conditions and the substituents already present on the quinoline ring.
Solution:
-
Controlled Bromination Conditions: The bromination of 4-hydroxyquinoline derivatives is often carried out using molecular bromine in a solvent like glacial acetic acid.[5][6] Careful control of the stoichiometry of the brominating agent and the reaction temperature is essential to favor the desired isomer.
-
Alternative Synthetic Strategy: Instead of direct bromination of the pre-formed quinoline, consider a strategy where the bromine is introduced at an earlier stage. For instance, starting with a bromo-substituted aniline in the Gould-Jacobs reaction can provide better regiocontrol.
Problem 3: Difficulty in purifying the final product.
Potential Cause: Presence of unreacted starting materials, side products, or isomeric impurities.
Impurities can co-crystallize with the desired product, making purification by simple recrystallization challenging. Oily byproducts can also hinder crystallization.
Solution:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be effective. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization of the pure product, leaving impurities in the mother liquor. For bromoquinoline derivatives, recrystallization of their hydrobromide salts can be an effective purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds in two main stages.[1][8] First, a nucleophilic attack by the aniline nitrogen on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[2] The second stage is a thermal 6-electron electrocyclization of this intermediate to form the quinoline ring system.[2]
Q2: Are there alternative methods for synthesizing the quinoline core?
A2: Yes, several other named reactions can be used to synthesize quinolines, including:
-
Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone.[9][10]
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides.[11]
-
Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, this method is used for the synthesis of 4-hydroxyquinolines.[12]
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound to form quinoline-4-carboxylic acids.[13][14]
The choice of method depends on the desired substitution pattern of the final quinoline product.
Q3: How can I confirm the structure of my synthesized this compound?
A3: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl and the aromatic rings.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
This protocol is a generalized procedure and may require optimization for specific substituted anilines.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling point solvent (e.g., diphenyl ether) or Eaton's Reagent
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate.[2]
-
Heat the mixture at 100-130°C for 1-2 hours, monitoring the reaction by TLC.[2]
-
Remove the ethanol byproduct under reduced pressure.[2]
Step 2: Cyclization
-
Thermal Method: Add a high-boiling point solvent to the intermediate from Step 1. Heat the mixture to reflux (typically >250°C) until the cyclization is complete (monitor by TLC).[2]
-
Eaton's Reagent Method: Add Eaton's reagent to the intermediate from Step 1 and stir at a moderately elevated temperature (e.g., 60-100°C) until the reaction is complete.[3]
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a cold solvent like acetonitrile or ethanol.
-
If necessary, the crude product can be purified by recrystallization.
Protocol 2: Bromination of Ethyl 4-hydroxyquinoline-3-carboxylate
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Molecular Bromine (1.0-1.1 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the Ethyl 4-hydroxyquinoline-3-carboxylate in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into ice water and quench any excess bromine by adding a sodium thiosulfate solution.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Diphenyl ether | ~255 | Several hours | Low | [4] |
| 2 | Microwave | Neat | 250 | 10 min | 1 | [4] |
| 3 | Microwave | Neat | 300 | 2 min | 37 | [4] |
| 4 | Microwave | Neat | 300 | 5 min | 47 | [4] |
| 5 | Conventional | Eaton's Reagent | 60-100 | Varies | Good to Excellent | [3] |
Visualizations
Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Gould–Jacobs reaction - Wikipedia. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
Combes Quinoline Synthesis. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
-
Combes quinoline synthesis - Wikipedia. Available from: [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available from: [Link]
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available from: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Available from: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available from: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available from: [Link]
- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
- EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents.
-
(PDF) 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides - ResearchGate. Available from: [Link]
-
8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. Available from: [Link]
-
How does the medium affect the bromination of 3- and 4-hydroxyquinolines? Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Gould–Jacobs reaction - Wikiwand. Available from: [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. Available from: [Link]
-
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. Available from: [Link]
-
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. Available from: [Link]
-
Gould-Jacobs Reaction. Available from: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available from: [Link]
-
(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available from: [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available from: [Link]
-
Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. Available from: [Link]
-
ACM - Jordan Journal of Chemistry (JJC). Available from: [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 4-bromoquinoline-3-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 4-bromoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often used in the synthesis of various bioactive molecules.[1][2] The purity of this starting material is critical for the success of subsequent reactions. However, its synthesis can often result in a crude product containing colored impurities, unreacted starting materials, and side-products that can be challenging to remove. This guide provides a systematic approach to the purification of crude this compound, focusing on two primary techniques: recrystallization and flash column chromatography .
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of this compound and related quinoline derivatives.
Q1: My crude product is a dark brown or black tar-like substance. Can it still be purified?
A: Yes, this is a common observation in quinoline synthesis, which can sometimes produce polymeric or tarry byproducts.[3] These impurities are often highly colored. Both recrystallization and column chromatography are effective methods for removing these types of impurities. It is advisable to first attempt a recrystallization, as it is a less labor-intensive technique. If that fails, column chromatography is a robust alternative.
Q2: I'm observing decomposition of my compound on the silica gel column. What is happening and how can I prevent it?
A: Quinoline derivatives can be basic, and the slightly acidic nature of standard silica gel can lead to decomposition or irreversible adsorption of the product on the column.[4] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent.[4]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[5] This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Increasing the solvent volume: The concentration of your compound might be too high. Add more of the hot solvent to ensure it is fully dissolved before cooling.[5]
-
Changing the solvent system: A single solvent may not be ideal. Try a two-solvent system where the compound is soluble in one solvent (the "solubilizing solvent") and insoluble in the other (the "precipitating solvent"). Dissolve the compound in a minimum amount of the hot solubilizing solvent and then add the precipitating solvent dropwise until the solution becomes cloudy. Then, add a few drops of the solubilizing solvent to redissolve the cloudiness and allow it to cool slowly.
Q4: My purified product has a low and broad melting point. What does this indicate?
A: A low and broad melting point is a classic sign of impurities.[5] Pure crystalline solids typically have a sharp melting point. If you observe this, further purification is necessary. Consider a second recrystallization from a different solvent system or purification by column chromatography.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Select a more polar solvent or a solvent with similar intermolecular forces (e.g., ethyl acetate for an ester).[6][7] |
| No crystals form upon cooling. | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available. |
| Compound "oils out". | Cooling is too rapid; compound is coming out of solution above its melting point. | Re-heat the solution to dissolve the oil. Add a small amount more solvent and allow it to cool more slowly. Consider using a different solvent system.[5] |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals. |
| Colored impurities remain in the crystals. | Impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound elutes with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band. | The compound is strongly interacting with the silica gel, or the column is overloaded. | Add a small amount of triethylamine (0.5-1%) to the eluent to block the acidic sites on the silica gel. Ensure you are not overloading the column (a general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight).[4] |
| Poor separation of the product from impurities. | The polarity of the product and impurities are too similar in the chosen solvent system. | Try a different solvent system (e.g., dichloromethane/methanol). A shallow gradient elution, where the polarity of the eluent is slowly increased over the course of the separation, can also improve resolution. |
| Cracks appearing in the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly and that the solvent level is always above the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. A good starting point for solvent screening for an ester like this would be ethanol, ethyl acetate, or a mixture of a polar and non-polar solvent like ethyl acetate/hexanes.
Materials:
-
Crude this compound (solid)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Recrystallization solvents (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of the chosen solvent at room temperature. If it dissolves immediately, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the compound dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a method for purifying this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good Rf value for the desired compound is typically between 0.2 and 0.4. Test various ratios of hexanes/ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar eluent you will be using. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combining Fractions: Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Purity Analysis Workflow
Caption: Workflow for assessing the purity of the final product.
Suggested HPLC Method
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your final product.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit r/Chempros. (2023). Purification of Quinoline-3,4-diones. [Link]
-
Reddit r/Chempros. (2021). Go-to recrystallization solvent mixtures. [Link]
-
PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]
-
MySkinRecipes. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. [Link]
-
MH Chem. (2020, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]
-
PubChem. Ethyl quinoline-3-carboxylate. [Link]
Sources
- 1. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of Ethyl 4-bromoquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-bromoquinoline-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address issues from precursor synthesis to the final bromination step, ensuring a high degree of scientific integrity and practical, field-proven insights.
Introduction
The synthesis of this compound is a common yet challenging procedure in medicinal and materials chemistry. The primary route involves the Gould-Jacobs reaction to form the quinoline core, followed by a halogenation reaction.[1][2] While seemingly straightforward, each step presents unique challenges that can lead to significant side product formation and reduced yields. This guide is designed to help you diagnose, troubleshoot, and resolve these common issues.
Part 1: FAQs and Troubleshooting the Gould-Jacobs Cyclization
The initial and critical phase of the synthesis is the thermal cyclization of the enamine intermediate, formed from an aniline and diethyl ethoxymethylenemalonate (EMME), to produce Ethyl 4-hydroxyquinoline-3-carboxylate. Problems at this stage will invariably impact the subsequent bromination step.
Question 1: My cyclization reaction has stalled. TLC and NMR show a large amount of the uncyclized enamine intermediate. How can I drive the reaction to completion?
Answer: This is a very common issue in the Gould-Jacobs reaction, which requires high temperatures for the intramolecular cyclization to occur.[3]
-
Causality: The reaction is a thermal electrocyclization, which has a significant activation energy barrier. Insufficient temperature or reaction time will result in the accumulation of the more stable enamine intermediate.[3] Temperatures that are too high, however, can lead to decomposition and decarboxylation, reducing the overall yield.[3]
-
Troubleshooting Steps:
-
Temperature Optimization: The cyclization is typically performed in a high-boiling solvent like Dowtherm A or diphenyl ether at temperatures between 240-260 °C. If you are using a lower temperature, you will need to gradually increase it. A thorough time-temperature examination is often necessary to optimize the yield.[3]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by reaching high temperatures (250-300 °C) rapidly and uniformly.[3] This can be an effective alternative to conventional heating.
-
Solvent Choice: Ensure your high-boiling solvent is pure and dry. The presence of lower-boiling impurities can prevent the reaction from reaching the required temperature.
-
Question 2: After the cyclization workup, I isolated a product, but it doesn't seem to be my desired Ethyl 4-hydroxyquinoline-3-carboxylate. The mass spectrum is incorrect. What could it be?
Answer: Besides the uncyclized intermediate, another possibility is the formation of a bis-adduct or alternative cyclization product, although these are less common with simple anilines. A more likely scenario, especially with aggressive heating, is partial hydrolysis and decarboxylation.
-
Causality: If any water is present at the high temperatures of cyclization, or if the workup conditions are too harsh (e.g., strong base), the ethyl ester can be saponified to the carboxylic acid. This acid is thermally unstable and can decarboxylate to yield 4-hydroxyquinoline.[1]
-
Diagnostic Workflow:
-
Check Solubility: The decarboxylated product, 4-hydroxyquinoline, has different solubility profiles than the desired ester.
-
Re-examine Spectra: Look for the absence of the characteristic ethyl ester signals in the ¹H NMR spectrum (a triplet around 1.4 ppm and a quartet around 4.4 ppm).
-
Preventative Measures: Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strong acids or bases.
-
Part 2: FAQs and Troubleshooting the Bromination Step
The conversion of the 4-hydroxy group to the 4-bromo group is typically achieved using reagents like phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅. This step is often the primary source of impurities.
Question 1: My crude product after bromination is a dark, sticky tar instead of the expected solid. What went wrong?
Answer: Tar formation is a classic sign of decomposition, usually caused by excessive heat or a highly exothermic, uncontrolled reaction.
-
Causality: Reagents like POBr₃ are highly reactive. Adding them too quickly to the 4-hydroxyquinoline precursor, especially without adequate cooling, can cause the reaction temperature to spike, leading to polymerization and decomposition of the electron-rich quinoline ring system.
-
Troubleshooting Protocol:
-
Control Reagent Addition: Add the brominating agent (POBr₃) portion-wise or as a solution in a suitable solvent (e.g., acetonitrile) to the substrate at a reduced temperature (e.g., 0-5 °C).
-
Maintain Temperature Control: Use an ice bath to manage the initial exothermic reaction. Once the addition is complete, allow the reaction to warm slowly to room temperature and then heat gently to the desired reaction temperature (e.g., 70-100 °C), monitoring by TLC.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to tar formation.
-
Question 2: My TLC and ¹H NMR of the crude product clearly show two major spots/species. One is the desired product, but what is the other one?
Answer: The most common side product in this reaction is the unreacted starting material, Ethyl 4-hydroxyquinoline-3-carboxylate .
-
Causality: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-bromo group can be difficult and may not go to completion.[4] This can be due to insufficient reagent, insufficient reaction time/temperature, or deactivation of the brominating agent by moisture.
-
Identification and Characterization: The starting material and product are usually well-separated by thin-layer chromatography (TLC) and have distinct ¹H NMR signals.
| Compound | Key ¹H NMR Signals (CDCl₃, approx. δ) | TLC Rf (3:7 EtOAc:Hexane) |
| This compound (Product) | 9.1 (s, 1H, H2), 8.2-7.6 (m, 4H, Ar-H) | ~0.6 |
| Ethyl 4-hydroxyquinoline-3-carboxylate (SM) | 11.8 (br s, 1H, OH/NH), 8.8 (s, 1H, H2), 8.1-7.4 (m, 4H, Ar-H) | ~0.2 |
-
Troubleshooting Flowchart: The following diagram outlines a decision-making process for handling an incomplete bromination reaction.
Caption: Troubleshooting workflow for incomplete bromination.
Question 3: I am concerned about polybromination. Can other positions on the quinoline ring be brominated?
Answer: While the 4-position is the most activated for this type of nucleophilic substitution, electrophilic aromatic substitution on other positions is possible, though less common under these conditions.
-
Causality: If the reaction conditions are too harsh (e.g., very high temperatures, large excess of brominating agent), or if the aniline precursor used in the Gould-Jacobs reaction contained strongly activating groups, there is a risk of electrophilic bromination at the 6- or 8-positions of the quinoline ring.
-
Prevention and Diagnosis:
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.5-3.0 equivalents).
-
Analysis: Carefully analyze the aromatic region of the ¹H NMR and look for changes in the splitting patterns. Mass spectrometry is also highly effective for detecting the presence of di-brominated species (M, M+2, M+4 pattern).
-
Part 3: Experimental Protocol for Purification
This section provides a standard protocol for the removal of the common Ethyl 4-hydroxyquinoline-3-carboxylate impurity via flash column chromatography.
Protocol: Flash Column Chromatography Purification
-
Preparation:
-
Dry the crude reaction mixture onto a small amount of silica gel (2-3x the mass of the crude product) by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica, and concentrating in vacuo until a free-flowing powder is obtained.
-
Prepare a silica gel column using a mobile phase of 10% Ethyl Acetate in Hexane. The column diameter and length should be chosen based on the scale of the reaction (a 10:1 to 20:1 diameter-to-height ratio is standard).
-
-
Loading and Elution:
-
Carefully load the dry-loaded sample onto the top of the prepared column.
-
Begin elution with 10% EtOAc/Hexane. The less polar side products and any residual brominating agent will elute first.
-
The desired product, this compound, will typically elute as the mobile phase polarity is gradually increased. A gradient of 10% to 30% EtOAc/Hexane is often effective.
-
The highly polar starting material, Ethyl 4-hydroxyquinoline-3-carboxylate, will remain strongly adsorbed to the silica and will elute much later or can be flushed from the column with a high concentration of EtOAc.
-
-
Monitoring and Collection:
-
Monitor the column fractions by TLC, staining with a UV lamp. The product is typically UV-active.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent in vacuo to yield the purified this compound as a solid.
-
References
-
Wikipedia. Gould-Jacobs reaction. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Gould-Jacobs reaction conditions for quinoline derivatives.
Technical Support Center: Optimizing the Gould-Jacobs Reaction
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline and 4-hydroxyquinoline derivatives. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and the latest optimization strategies.
Overview: The Gould-Jacobs Reaction
First described by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction is a cornerstone for synthesizing 4-hydroxyquinolines.[1][2] The sequence involves three primary stages:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[3][4]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring.[4][5]
-
Saponification & Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation yields the final 4-hydroxyquinoline product.[3][6]
While robust, the reaction's classical requirement for very high temperatures (>250 °C) can lead to specific challenges.[5][7] This guide will help you navigate these issues to achieve optimal results.
Reaction Mechanism Pathway
Caption: The four key stages of the Gould-Jacobs reaction pathway.
Troubleshooting Guide
This section addresses the most common issues encountered during the Gould-Jacobs reaction in a direct question-and-answer format.
Q1: I am getting very low or no yield of my desired quinoline. What are the likely causes and how can I fix it?
Low yield is the most frequent complaint and can stem from several points in the reaction sequence. A systematic approach is crucial for diagnosis.
-
Incomplete Initial Condensation: The formation of the anilidomethylenemalonate intermediate is the foundation of the entire synthesis. If this step is inefficient, all subsequent steps will suffer. This is typically a fast Michael-addition followed by elimination.[8]
-
Failed Thermal Cyclization: This is the most critical and energy-demanding step. Insufficient temperature is the primary reason for failure here. The reaction requires significant thermal energy (often >250 °C) to overcome the activation barrier for the intramolecular cyclization.[4][5]
-
Product Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to charring and degradation of both the intermediate and the final product.[5][8]
-
Impure Reagents: The presence of moisture or impurities in the aniline or malonate ester can interfere with the reaction.[9]
Caption: A logical workflow for diagnosing and solving low yield issues.
-
Verify the Intermediate: Before proceeding to the high-temperature cyclization, confirm the formation of the anilidomethylenemalonate intermediate using TLC or LC-MS. A common procedure is to heat the aniline and DEEM at 100-130 °C for 1-2 hours.[4]
-
Optimize Cyclization Conditions:
-
Conventional Heating: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to ensure a stable and uniform temperature between 250-260 °C.[5] Running the reaction neat can also be effective but risks localized overheating.
-
Microwave Irradiation: This is a highly effective modern alternative. Microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[8][10]
-
-
Balance Temperature and Time: High temperatures are necessary, but exposure should be minimized. A study on microwave synthesis showed that increasing the temperature from 250 °C to 300 °C dramatically improved yield, but increasing the time at 300 °C from 5 to 20 minutes led to product degradation and lower yields.[8]
Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
This is a common issue when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions.[5]
Regioselectivity in the Gould-Jacobs reaction is governed by a combination of steric and electronic factors.[5]
-
Steric Hindrance: Bulky groups at an ortho position will disfavor cyclization at that site.
-
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring generally activate the cyclization, while electron-withdrawing groups (EWGs) deactivate it. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[3] Cyclization typically occurs at the ortho position that is para to an EDG and avoids the position that is ortho to it.
-
Substrate Selection: If possible, choose an aniline derivative where one ortho position is blocked or significantly more hindered than the other.
-
Solvent and Catalyst Tuning: While thermal cyclization is primarily controlled by substrate electronics, exploring Lewis acid catalysts in alternative protocols (though less common for the Gould-Jacobs itself) can sometimes influence regioselectivity. For instance, Eaton's reagent (P₂O₅ in MsOH) has been used to promote the cyclization under milder conditions, which may offer a different regiochemical outcome compared to purely thermal methods.[11]
-
Characterize and Separate: In cases where a mixture is unavoidable, focus on robust purification methods like column chromatography or recrystallization to isolate the desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why are such high temperatures required for the cyclization step?
The thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization. These reactions are governed by orbital symmetry rules and often have substantial activation energy barriers. The high temperature provides the necessary thermal energy to overcome this barrier, allowing the formation of the new sigma bond that closes the quinoline ring.[4]
Q2: What are the advantages of using microwave irradiation over conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages for the Gould-Jacobs reaction:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, allowing the target temperature of >250 °C to be reached in minutes instead of hours.[10][12]
-
Improved Yields: The short reaction times at high temperatures minimize the opportunity for side reactions and product degradation, often leading to higher isolated yields.[8][13]
-
Solvent-Free Conditions: The condensation step can often be run neat under microwave irradiation, simplifying the procedure and reducing waste.[11]
Q3: Are there alternatives to using high-boiling solvents like diphenyl ether?
Yes. While effective, high-boiling solvents can be difficult to remove during workup.
-
Solvent-Free Cyclization: The cyclization of the intermediate can be performed neat, either with conventional heating or, more controllably, with microwave irradiation.[14]
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid acts as a powerful dehydrating agent and acid catalyst, promoting cyclization at significantly lower temperatures (e.g., 100-140 °C) and shorter times, thus avoiding the need for high-boiling solvents.[11]
Q4: Can this reaction be performed in one pot?
While the Gould-Jacobs is classically a multi-step process, attempts at one-pot syntheses have been made. However, the vastly different temperature requirements for the condensation (~100-130 °C) and cyclization (>250 °C) make a true one-pot procedure challenging. Studies attempting a one-pot microwave synthesis reported very poor yields compared to the two-step methodology.[10][15] A more practical approach is a sequential one-pot process where the intermediate is formed and, without isolation, subjected to the high-temperature cyclization conditions.
Data & Protocols
Table 1: Comparison of Reaction Conditions
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Condensation Temp. | 100–130 °C | 170 °C (neat)[11] |
| Condensation Time | 1–2 hours | 5–10 minutes[11] |
| Cyclization Temp. | ~250 °C (in Diphenyl Ether)[4][5] | 250–300 °C (neat)[8] |
| Cyclization Time | 30–60 minutes | 5–20 minutes[8] |
| Typical Yield | Moderate to Good (can be low)[5] | Good to Excellent (e.g., 47% isolated)[8] |
| Key Advantage | Established, requires basic equipment | Speed, higher yields, cleaner reactions |
Experimental Protocols
This protocol is adapted from established literature procedures.[4][7]
-
Step 1: Condensation
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120 °C for 1.5 hours.
-
Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly.
-
-
Step 2: Thermal Cyclization
-
To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heat the mixture to a vigorous reflux (~250 °C) under an inert atmosphere (e.g., Nitrogen) for 45 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
-
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the dried product in a 10% aqueous solution of sodium hydroxide and reflux for 1 hour.
-
Cool the solution in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
Place the dried solid in a flask and heat to its melting point (and slightly above) until CO₂ evolution ceases. The remaining solid is the 4-hydroxyquinoline product.
-
This protocol is based on optimized conditions reported in literature.[8][11]
-
Step 1: Condensation (Microwave)
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (2.2 mmol).
-
Seal the vial and place it in a microwave reactor. Irradiate at 170 °C for 7 minutes.[11]
-
Cool the vial to room temperature. The resulting solid intermediate is typically of high purity and can be used directly.
-
-
Step 2: Cyclization (Microwave)
-
Transfer the crude intermediate to a new microwave vial.
-
Seal the vial and heat in the microwave reactor to 300 °C for 5 minutes. Caution: This reaction will generate high pressure (up to 24 bar reported). Ensure your equipment is rated for these conditions. [8]
-
After cooling, the product will precipitate. Add a small amount of cold acetonitrile, filter the solid, wash, and dry under vacuum to yield the title compound.
-
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Reactions. Gould-Jacobs Reaction. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]
-
ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram. [Link]
-
ResearchGate. (PDF) A solvent-free Jacobs–Gould reaction. [Link]
-
Scribd. Microwave-Assisted Synthesis of Quinolines. [Link]
-
RSC Publishing. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. Optimization of the reaction conditions. | Download Scientific Diagram. [Link]
-
Wiktionary. Gould-Jacobs reaction. [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould-Jacobs reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: A Guide to Troubleshooting Quinoline Synthesis
For Immediate Release
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives. Quinoline scaffolds are pivotal in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2] This guide provides in-depth troubleshooting for common issues encountered in classical quinoline syntheses, ensuring higher yields, purity, and safety.
Section 1: The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines from anilines and glycerol. However, its highly exothermic nature presents significant challenges.[3][4]
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?
A1: The exothermic nature of the Skraup reaction is a well-documented safety concern.[3][5] To moderate the reaction's pace and prevent it from becoming violent, several strategies can be employed:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective method to ensure a smoother reaction.[3][6] Boric acid can also serve this purpose.[3][4]
-
Controlled Acid Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial for managing the reaction's exothermicity.[3]
-
Efficient Stirring: Maintaining vigorous and consistent stirring helps to dissipate heat and prevent the formation of localized hotspots.[3]
Q2: I am observing significant tar formation in my reaction. What causes this, and how can it be minimized?
A2: Tar formation is a prevalent side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[3][7] To reduce tarring:
-
Employ a Moderator: As with controlling the reaction's vigor, ferrous sulfate can also help minimize charring.[3]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3][8]
Troubleshooting Workflow: Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup synthesis.
Section 2: The Doebner-von Miller Synthesis
This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones. A primary challenge in this method is the tendency of the carbonyl compound to polymerize under acidic conditions.[5][9]
Frequently Asked Questions (FAQs): Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction is producing a low yield with a large amount of polymeric material. How can I prevent this?
A3: The polymerization of the α,β-unsaturated carbonyl compound is a major competing reaction.[3][9] To suppress this:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and improve yields.[9]
-
Slow Reactant Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[3]
-
Catalyst Optimization: While strong acids are required, exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) in place of strong Brønsted acids may reduce polymerization.[9]
Q4: The final product is contaminated with dihydroquinoline byproducts. How can I ensure complete oxidation?
A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can lead to product contamination.[9]
-
Sufficient Oxidant: Ensure a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion.[9]
-
Choice of Oxidant: While nitrobenzene is traditionally used, other oxidizing agents can be employed. The choice of oxidant can influence the reaction's efficiency.
Troubleshooting Workflow: Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
Section 3: The Combes Synthesis
The Combes synthesis involves the reaction of anilines with β-diketones. A key challenge is controlling regioselectivity when using unsymmetrical β-diketones.[10]
Frequently Asked Questions (FAQs): Combes Synthesis
Q5: I am obtaining a mixture of regioisomers with my unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The formation of regioisomers is a common issue in the Combes synthesis.[5] Several factors can influence the regiochemical outcome:
-
Steric Effects: The steric bulk of the substituents on the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[10]
-
Substituent Effects on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines with trifluoromethyl-β-diketones tends to favor the formation of 2-CF3-quinolines, whereas chloro- or fluoroanilines favor the 4-CF3 regioisomer.[11]
-
Catalyst and Solvent Choice: The choice of acid catalyst can influence the product ratio. Polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid.[10][11]
Section 4: The Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Common issues include low yields and side reactions like self-condensation of the ketone.[12][13]
Frequently Asked Questions (FAQs): Friedländer Synthesis
Q6: My Friedländer synthesis is giving a low yield. What are the potential causes and solutions?
A6: Low yields in the Friedländer synthesis can stem from several factors:
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction with techniques like Thin-Layer Chromatography (TLC) is crucial.[8][12]
-
Catalyst Choice: While traditional methods use strong acids or bases, modern protocols often employ milder and more efficient catalysts such as ionic liquids or nanocatalysts, which can improve yields.[8][12]
-
Side Reactions: The self-condensation (aldol reaction) of the ketone is a significant competing reaction that can reduce the yield of the desired quinoline.[11][12]
Q7: How can I prevent the self-condensation of the ketone starting material?
A7: Suppressing the aldol self-condensation is key to improving the efficiency of the Friedländer synthesis:
-
Use of a Non-Enolizable Partner: If the experimental design allows, using a ketone that cannot enolize can prevent this side reaction.[11]
-
Quantitative Enolate Formation: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively form the enolate of one ketone, which can then react with the 2-aminobenzaldehyde or ketone before it has a chance to self-condense.[11]
Section 5: Purification and Characterization
Proper purification and characterization are critical to obtaining the desired quinoline product in high purity.
Frequently Asked Questions (FAQs): Purification and Characterization
Q8: What are the most common impurities I should expect in my crude quinoline product?
A8: The nature of impurities is highly dependent on the synthetic route employed:
-
Skraup and Doebner-von Miller Syntheses: These reactions are notorious for producing tarry byproducts. Unreacted starting materials such as aniline or nitrobenzene may also be present.[14]
-
Isomeric Impurities: When using substituted anilines or unsymmetrical ketones, the formation of regioisomers is a common challenge.[5][7]
-
Starting Material Residue: Incomplete reactions can leave unreacted starting materials, complicating purification.[5]
Q9: What are the most effective methods for purifying crude quinoline derivatives?
A9: Several techniques can be used to purify crude quinoline products:
-
Steam Distillation: This is a common method for isolating the quinoline derivative from non-volatile tarry byproducts, particularly in the Skraup synthesis.[3][6]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities, including isomers and colored byproducts.[15][16]
-
Recrystallization: This technique is useful for purifying solid compounds and can be effective for removing small amounts of impurities.[16]
-
Acid-Base Extraction: This can be used to separate the basic quinoline product from neutral or acidic impurities. The unreacted aniline can be removed by converting it to the neutral acetamide with acetic anhydride, followed by acid-base extraction.[15]
Q10: How can I confirm the structure and purity of my synthesized quinoline?
A10: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of quinoline derivatives. 2D NMR techniques like COSY can be invaluable for assigning complex proton signals.[15][17]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of high purity for solid compounds. A lower than expected melting point or an oily appearance for a solid product can indicate the presence of impurities.[7]
Data Presentation: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Quinoline | 2-Chloroquinoline |
| H-2 | 8.89 (dd) | - |
| H-3 | 7.41 (dd) | 7.35 (d) |
| H-4 | 8.12 (dd) | 8.03 (d) |
| H-5 | 7.75 (d) | 7.80 (d) |
| H-6 | 7.52 (ddd) | 7.60 (ddd) |
| H-7 | 7.65 (ddd) | 7.75 (ddd) |
| H-8 | 8.08 (d) | 8.15 (d) |
| Data sourced from BenchChem[17] |
Section 6: Safety Precautions
The synthesis of quinolines often involves hazardous materials and reactions. Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[18][19]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.[5][18]
-
Handling of Reagents: Exercise caution when handling corrosive reagents like concentrated sulfuric acid and toxic substances like quinoline and its derivatives.[18][19][20]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[20][21]
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. SpringerLink. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
Purification of Quinoline. Chempedia - LookChem. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
QUINOLINE For Synthesis. Alpha Chemika. [Link]
-
Preparation and Properties of Quinoline. Unknown Source. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]
-
Skraup Quinoline Synthesis Mechanism. YouTube. [Link]
-
Optimized conditions* synthesis of quinoline derivatives. ResearchGate. [Link]
-
Friedländer Synthesis. J&K Scientific LLC. [Link]
-
Quinoline-impurities. Pharmaffiliates. [Link]
-
QUINOLINE. Organic Syntheses Procedure. [Link]
-
Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Making quinoline - the Skraup synthesis. YouTube. [Link]
-
Synthesis of derivatives of quinoline. SciSpace. [Link]
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- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
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Stability of Ethyl 4-bromoquinoline-3-carboxylate under different conditions
Technical Support Center: Ethyl 4-bromoquinoline-3-carboxylate
A Guide to Experimental Stability, Troubleshooting, and Handling
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth insights into the stability of this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Based on the properties of similar quinoline derivatives, storage at 2-8°C is recommended, and for maximum stability, an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.[1]
Q2: Is this compound sensitive to light?
A: Yes, quinoline-based structures can be photosensitive.[2][3] Exposure to UV or even ambient light over extended periods can lead to degradation, often indicated by a color change from white/off-white to yellow or brown.[2] All work with the compound or its solutions should be performed under subdued light, and storage should be in amber vials or light-blocking containers as per ICH photostability testing guidelines.[4][5]
Q3: What are the primary degradation pathways I should be aware of?
A: The most significant and predictable degradation pathway is the hydrolysis of the ethyl ester group. This reaction can be catalyzed by both acidic and basic conditions, yielding 4-bromoquinoline-3-carboxylic acid and ethanol.[6][7] Other potential pathways include photolytic degradation and oxidation, especially under harsh conditions.
Q4: Which solvents are recommended for dissolving this compound?
A: The compound is soluble in most common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO). While it is sparingly soluble in water, it readily dissolves in hot water.[2] When preparing solutions for storage, ensure the solvent is dry and free of acidic or basic impurities that could catalyze hydrolysis. For aqueous buffers, be mindful of the pH and temperature, as these will directly impact the rate of ester hydrolysis.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm observing a new, more polar peak in my HPLC chromatogram that increases in area over time, especially in my aqueous mobile phase. What is it?
A: This is a classic sign of ester hydrolysis. The newly formed peak is very likely 4-bromoquinoline-3-carboxylic acid . The carboxylic acid group makes this molecule significantly more polar than the parent ethyl ester, resulting in a shorter retention time on a reverse-phase HPLC column.
-
Causality: The presence of water, especially at non-neutral pH (either from acidic or basic additives in your mobile phase), catalyzes the cleavage of the ester bond.[7] This process can occur slowly even at room temperature.
-
Troubleshooting Steps:
-
Confirmation: The most definitive way to confirm the identity of the degradant is to synthesize or purchase a standard of 4-bromoquinoline-3-carboxylic acid and perform a co-injection. The peak of interest should co-elute perfectly with the standard.
-
Mitigation (During Analysis): If possible, lower the temperature of your autosampler (e.g., to 4°C) to slow the degradation rate in prepared vials. Analyze samples as quickly as possible after preparation.
-
Mitigation (In Reaction): If this degradation is happening within a reaction mixture, ensure your reagents and solvents are anhydrous and free from acidic or basic contaminants.
-
Q2: My solid sample of this compound has developed a distinct yellow or brown color. Can I still use it?
A: Discoloration is a visual indicator of degradation. Aged quinoline samples, particularly when exposed to light, are known to turn yellow and then brown.[2] While the compound may still be predominantly the parent molecule, the presence of colored impurities suggests that a non-trivial amount of degradation has occurred.
-
Causality: The color change is likely due to photolytic or oxidative degradation, forming minor but intensely colored byproducts.
-
Troubleshooting Steps:
-
Purity Check: Do not assume the material is usable. Re-analyze the sample by HPLC, NMR, or LC-MS to determine its actual purity.
-
Purification: If the purity is found to be compromised but the material is valuable, you may need to purify it by recrystallization or column chromatography before use.
-
Prevention: Review your storage and handling procedures. Ensure the compound is stored in a dark, cool, and dry environment, preferably under an inert gas.
-
Q3: My reaction, which is run under basic conditions (e.g., using NaOH, KOH, or an amine base), is giving a very low yield. What could be the cause?
A: You are likely experiencing saponification, the base-catalyzed hydrolysis of your ester.[6] The ester group of this compound is susceptible to rapid and irreversible hydrolysis in the presence of a base, which consumes your starting material.[8]
-
Causality: The hydroxide ion (or other basic species) directly attacks the electrophilic carbonyl carbon of the ester. This reaction is much faster and is irreversible compared to acid-catalyzed hydrolysis because the final product is a carboxylate salt, which is deprotonated and unreactive towards the alcohol.[6]
-
Troubleshooting Steps:
-
Reaction Monitoring: Analyze your reaction mixture at an early time point (e.g., after 5-10 minutes). You should be able to detect the formation of 4-bromoquinoline-3-carboxylic acid (or its salt).
-
Use Non-Nucleophilic Bases: If your reaction requires a base for a different purpose (e.g., as an acid scavenger), switch to a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Modify Reaction Conditions: If possible, change the reaction to run under neutral or acidic conditions to avoid saponification. If basic conditions are absolutely necessary, consider running the reaction at a much lower temperature to slow the rate of hydrolysis relative to your desired reaction.
-
Visualizations
Degradation Pathway & Troubleshooting Workflow
The following diagrams illustrate the primary hydrolysis pathway and a logical workflow for diagnosing stability issues.
Caption: Primary hydrolysis pathway of the title compound.
Caption: Workflow for troubleshooting unexpected sample degradation.
Experimental Protocols
Forced degradation studies are essential for understanding a compound's stability profile.[9][10] The following are standardized protocols to assess the stability of this compound.
Protocol 1: Forced Hydrolysis Study
This protocol assesses stability in acidic, basic, and neutral aqueous conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Control: Dilute 1 mL of the stock solution with 9 mL of the organic solvent used.
-
-
Incubation:
-
Store one set of samples at room temperature (~25°C).
-
Store a second set in a water bath or oven at an elevated temperature (e.g., 60°C) to accelerate degradation.[11]
-
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This halts the degradation process.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of the primary degradant formed.
Protocol 2: Photostability Assessment (ICH Q1B)
This protocol evaluates the compound's sensitivity to light.[4]
-
Sample Preparation:
-
Prepare a solid sample by spreading a thin layer of the compound in a chemically inert, transparent container (e.g., a petri dish).
-
Prepare a solution sample (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette or other transparent container.
-
-
Control Sample: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light, as specified by ICH Q1B guidelines.[9]
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls.
-
For the solid sample, note any change in physical appearance (e.g., color).
-
For all samples, determine purity and the presence of degradants using a stability-indicating HPLC method. Compare the results from the exposed samples to the dark controls to quantify the extent of photodegradation.
-
Data Summary: Forced Degradation Profile
The table below provides an example of how to summarize the results from a forced degradation study. The data is illustrative and should be generated experimentally for your specific batch.
| Stress Condition | Temperature | Duration | % Degradation (Illustrative) | Primary Degradant Observed |
| 0.1 M HCl | 60°C | 24 hours | ~15% | 4-bromoquinoline-3-carboxylic acid |
| 0.1 M NaOH | 25°C | 4 hours | >90% | 4-bromoquinoline-3-carboxylic acid |
| H₂O (Neutral) | 60°C | 24 hours | ~5% | 4-bromoquinoline-3-carboxylic acid |
| 3% H₂O₂ (Oxidative) | 25°C | 24 hours | <2% | Minor, unidentified polar species |
| Light (ICH Q1B) | 25°C | Per Guideline | ~8% | Multiple minor, unidentified species |
| Dry Heat | 80°C | 48 hours | <1% | None significant |
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Quinoline. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). NIH. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. (2011). PubMed. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022). MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Low Reactivity in Functionalization of the Quinoline Ring
Welcome to the technical support center for the functionalization of the quinoline ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique reactivity challenges of this important heterocyclic scaffold. Quinoline is a privileged structure found in numerous natural products and pharmaceuticals, but its modification can be a significant synthetic hurdle.[1][2] This resource aims to provide both theoretical understanding and practical solutions to common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity of the quinoline ring.
Q1: Why is the quinoline ring considered "electron-deficient" and difficult to functionalize, especially via electrophilic substitution?
A1: The low reactivity of the quinoline ring towards many common functionalization reactions stems from the electronic properties of the fused pyridine and benzene rings.
-
The Inductive Effect of Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) across the entire ring system. This effect reduces the electron density of both the pyridine and the fused benzene ring, making them less susceptible to attack by electrophiles.[3]
-
Deactivation by Protonation: The nitrogen atom is basic (pKa of quinolinium ion is ~4.9) and readily reacts with acids or Lewis acids, which are often required for electrophilic aromatic substitution (EAS).[4] Protonation of the nitrogen forms a quinolinium cation, which is even more strongly deactivated towards electrophilic attack than the neutral quinoline.
-
Reactivity Comparison: Consequently, electrophilic substitution on quinoline requires harsh conditions (e.g., fuming acids) and typically occurs on the carbocyclic (benzene) ring at the C5 and C8 positions, as these are electronically richer than the pyridine portion.[5][6][7] The pyridine ring is highly resistant to electrophilic attack.
Q2: If electrophilic substitution is difficult, what are the primary strategies to functionalize the quinoline core?
A2: Given the challenges with electrophilic reactions, chemists have developed several powerful strategies that leverage alternative reactivity patterns:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[4][8] This is often achieved by introducing a good leaving group (like a halogen) at these positions.
-
Transition-Metal-Catalyzed C-H Functionalization: This has become the most powerful and versatile strategy.[1] Catalysts based on palladium, rhodium, copper, and other metals can selectively activate specific C-H bonds, allowing for the introduction of a wide array of functional groups (arylation, alkylation, amination, etc.) with high regioselectivity.[1][9]
-
Radical Substitution (Minisci Reaction): The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient quinoline ring.[10] This method is particularly effective for alkylation and acylation, primarily at the C2 and C4 positions.[11][12]
-
Activation via N-Oxide Formation: Converting the quinoline nitrogen to an N-oxide is a crucial strategy. The N-oxide group is a powerful activating and directing group. It increases the electron density at the C2 and C4 positions, making them more susceptible to both nucleophilic and certain electrophilic attacks.[13][14] It also acts as an excellent directing group for transition-metal-catalyzed C-H activation, particularly at the C8 position.[11][15][16]
Q3: How does forming a quinoline N-oxide change the reactivity and regioselectivity of functionalization?
A3: The formation of a quinoline N-oxide fundamentally alters the electronic landscape of the molecule and provides a coordination site for metal catalysts.
-
Electronic Effects: The N-oxide group is electron-donating through resonance, which increases the electron density at the C2 and C4 positions, making them more reactive towards certain electrophiles and radical species. Simultaneously, the oxygen atom is electron-withdrawing, which enhances the susceptibility of these positions to nucleophilic attack.
-
Directing Group for C-H Activation: The N-oxide's oxygen atom can act as a powerful directing group in transition-metal-catalyzed reactions. It coordinates to the metal center, delivering the catalyst to the proximate C-H bonds. This chelation effect strongly directs functionalization to the C8 position by forming a stable five-membered metallacyclic intermediate.[11][15] This strategy has unlocked access to previously difficult-to-synthesize C8-substituted quinolines.[17]
Below is a diagram illustrating the strategic choice of functionalization method based on the desired position.
Caption: Decision workflow for quinoline functionalization strategy.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: Low or No Conversion in a Palladium-Catalyzed Direct C-H Arylation
Q: I am trying to perform a Pd-catalyzed direct arylation at the C2 position of a quinoline N-oxide with an aryl bromide, but I am seeing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Pd-catalyzed C-H arylations is a common issue that can often be resolved by systematically optimizing the reaction parameters.[18]
| Possible Cause | Troubleshooting Step & Rationale |
| Inactive Catalyst | Action: Ensure your palladium source (e.g., Pd(OAc)₂) is fresh and has been stored correctly. Consider using a more robust pre-catalyst. Rationale: Palladium catalysts, especially Pd(0) species formed in situ, are sensitive to air and moisture. Degradation of the precursor will lead to a lower concentration of the active catalyst. |
| Suboptimal Ligand | Action: Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Rationale: The ligand is critical for stabilizing the palladium center and facilitating both the C-H activation and reductive elimination steps. The electronic and steric properties of the ligand must be matched to the specific substrates.[18] |
| Incorrect Base | Action: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). Rationale: The base is crucial for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism. The strength and solubility of the base can dramatically affect the reaction rate. |
| Inappropriate Solvent | Action: Test different solvents such as DMF, DMAc, or toluene. Rationale: Solvent polarity and coordinating ability can influence the solubility of reagents and the stability of catalytic intermediates.[18] |
| Insufficient Temperature | Action: Gradually increase the reaction temperature in 10-20 °C increments. Rationale: C-H bond activation has a significant activation energy barrier. Higher temperatures are often required to achieve a reasonable reaction rate, but be mindful of potential substrate or product decomposition.[18] |
Problem 2: Poor Regioselectivity in a Minisci-Type Alkylation
Q: My Minisci reaction on a substituted quinoline is giving me an inseparable mixture of C2 and C4 isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in Minisci reactions on quinolines can be challenging as both the C2 and C4 positions are electronically activated.[12] However, selectivity can often be controlled by tuning the reaction conditions.
-
The Role of Acid and Solvent: The choice of acid and solvent can have a profound impact on the C2/C4 ratio.[19] The protonated quinolinium species is the active substrate, and the degree of solvation and ion pairing can influence the accessibility of the C2 versus the C4 position to the incoming radical.
-
For C4 Selectivity: Often, using a strong Brønsted acid (like TFA) in a non-coordinating solvent can favor attack at the C4 position. The steric bulk at the C2 position (peri-interaction with the C8-H) can be more pronounced under these conditions.
-
For C2 Selectivity: In some systems, different acid/solvent combinations can favor C2 attack. Systematic screening is key.[19]
-
-
Steric Hindrance: The steric profile of both the quinoline substrate and the incoming radical is a major determinant of regioselectivity.
-
Substrate: A substituent at C8 on the quinoline ring will sterically hinder the C2 position, favoring C4 attack.
-
Radical: Using a bulkier radical source (e.g., a t-butyl radical vs. a methyl radical) will generally favor attack at the less sterically encumbered C4 position.
-
-
Modern Photoredox Methods: Recent advances in photoredox-catalyzed Minisci reactions have shown that the choice of photocatalyst and additives can also steer regioselectivity, offering milder conditions and potentially different selectivity profiles compared to classical methods.[12]
Caption: Troubleshooting workflow for Minisci reaction regioselectivity.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common and powerful functionalization technique.
Protocol: Palladium-Catalyzed C-H Direct Arylation at the C2-Position of Quinoline N-Oxide
This protocol is a general guideline for the C2-arylation of quinoline N-oxide with an aryl bromide, a reaction that leverages the activating properties of the N-oxide group.
Materials:
-
Quinoline N-oxide substrate (1.0 equiv)
-
Aryl bromide (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4-10 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), dried (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Oven-dried reaction vessel (e.g., screw-cap vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and PivOH under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Solvent Addition: Add anhydrous DMA via syringe to the vessel to achieve a desired concentration (typically 0.1-0.3 M with respect to the limiting reagent).
-
Inert Atmosphere: Securely seal the vessel and purge with argon for 5-10 minutes if not set up in a glovebox.
-
Heating: Place the vessel in a preheated oil bath or heating block set to 100-120 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction time can range from 12 to 24 hours.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble inorganic salts and catalyst residues. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the C2-arylated quinoline N-oxide product.
References
-
Chaitanya, K., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. Available at: [Link]
-
Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mahdavi, M., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record. Available at: [Link]
-
Adegboro, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. TextBook. Available at: [Link]
-
Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Unknown. (n.d.). Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]
-
Unknown. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Available at: [Link]
-
Sheng, H., et al. (2023). C-3 functionalization of quinolone. Organic & Biomolecular Chemistry. Mentioned in a review. [Link]
-
Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. Available at: [Link]
-
Unknown. (n.d.). Sequential functionalisation of Quinoline N-oxide. ResearchGate. Available at: [Link]
-
Unknown. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. Available at: [Link]
-
Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Unknown. (n.d.). Recent Progress in the Functionalization of Quinoline N-Oxide. ResearchGate. Available at: [Link]
-
Phipps, R. J., et al. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Synlett. Available at: [Link]
-
Phipps, R. J., et al. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo - University of Cambridge Repository. Available at: [Link]
-
Daugulis, O., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Minisci, F. (1971). Minisci reaction. Wikipedia. Available at: [Link]
Sources
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
Technical Support Center: Managing Regioselectivity in Substituted Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges in controlling regioselectivity, a critical factor when using unsymmetrical starting materials in several widely-used quinoline synthesis methods.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which classic quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several foundational quinoline syntheses. The most notable examples include:
-
Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different points of initial condensation, resulting in a mixture of regioisomeric quinoline products.[1][3]
-
Combes Synthesis: The use of unsymmetrical β-diketones in the Combes synthesis presents a similar challenge, often yielding a mixture of 2,4-substituted quinoline isomers.[1][4][5]
-
Skraup and Doebner-von Miller Reactions: These reactions, which utilize substituted anilines or α,β-unsaturated carbonyl compounds, can also face challenges in controlling the final substitution pattern on the quinoline ring.[1][2] Regioselectivity is a particular concern when meta- or 3,4-disubstituted anilines are used.[2]
Q2: What are the fundamental factors that govern the regiochemical outcome in these syntheses?
A2: The regioselectivity of quinoline synthesis is primarily dictated by a delicate interplay of several factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder one reaction pathway, favoring the formation of the less sterically crowded product.[1] For instance, in a modified Combes synthesis, increasing the bulk of the R group on the diketone was found to favor the formation of 2-CF3-quinolines.[5]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction mechanism and, consequently, the regiochemical outcome.[1]
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of isomers. How can I favor the formation of a single product?
A3: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge.[3][6] Here are several field-proven strategies to address this:
-
Catalyst Control: The choice of catalyst is paramount. Amine catalysts, such as pyrrolidine, have been shown to effectively direct the reaction to form 2-substituted quinolines.[3] Ionic liquids can also promote regiospecific synthesis.[2][3]
-
Use of Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can block one of the enolization pathways, leading to the formation of a single regioisomer.[3][6]
-
Reaction Condition Optimization: In amine-catalyzed reactions, the gradual addition of the methyl ketone substrate and higher reaction temperatures have been observed to enhance regioselectivity for the 2-substituted product.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can improve reaction yields and, in some cases, enhance regioselectivity.[3][7]
Q4: I am struggling with regioselectivity in the Combes synthesis using an unsymmetrical β-diketone. What are my options?
A4: The Combes synthesis, which involves the acid-catalyzed cyclization of an aniline with a β-diketone, often yields a mixture of regioisomers when the diketone is unsymmetrical.[5] Here are some approaches to control the outcome:
-
Substituent Effects: The electronic properties of substituents on the aniline ring can influence the cyclization. Electron-donating groups on the aniline tend to favor the formation of one isomer, while electron-withdrawing groups may favor the other.[5]
-
Steric Control: As with other methods, steric hindrance can be a powerful tool. Using a bulkier substituent on the aniline may favor cyclization at the less hindered position of the β-diketone.[1]
-
Catalyst and Reaction Medium: The choice of acid catalyst and solvent system can impact the regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be more effective than the commonly used sulfuric acid.[5]
Q5: How can I reverse the typical regioselectivity of the Doebner-von Miller reaction to obtain 4-substituted quinolines instead of the usual 2-substituted products?
A5: The standard Doebner-von Miller reaction, which reacts an aniline with an α,β-unsaturated carbonyl compound, typically proceeds through a 1,4-conjugate addition, leading to 2-substituted or 2,4-disubstituted quinolines.[8][9][10] To achieve a reversal of this regioselectivity and favor the 4-substituted product, a key modification is required:
-
Substrate Modification: The use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both catalyst and solvent promotes a 1,2-addition mechanism.[8][10][11] This pathway, involving the formation of a Schiff base intermediate followed by cyclization, leads to the desired 4-substituted quinoline.[8][10][11]
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Friedländer Synthesis
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Formation of a mixture of regioisomers | Use of an unsymmetrical ketone with two different enolizable α-methylene groups.[3] | Catalyst Selection: Employ amine catalysts like pyrrolidine to favor 2-substituted quinolines.[3] Consider using ionic liquids which have shown to promote regiospecificity.[3] Substrate Modification: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to block one reaction pathway.[3][6] Reaction Conditions: Optimize by slowly adding the ketone to the reaction mixture and consider higher reaction temperatures.[3] Alternative Methods: Explore microwave-assisted synthesis for potentially improved regioselectivity.[3][7] |
| Aldol condensation side products | Self-condensation of the ketone reactant, especially under basic conditions.[4] | Use an Imine Analog: To circumvent aldol side reactions, particularly under alkaline conditions, use an imine analog of the o-aminoaryl aldehyde or ketone.[4][6] Milder Conditions: Employing milder catalysts, such as gold catalysts, allows the reaction to proceed at lower temperatures, minimizing self-condensation.[4] |
Troubleshooting Regioselectivity in Combes Synthesis
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Undesired regioisomer is the major product | The electronic and steric balance of the unsymmetrical β-diketone and substituted aniline favors the unwanted pathway.[5] | Modify Substituents: If feasible, alter the substituents on the starting materials. For example, a bulkier group on the aniline can direct cyclization to the less sterically hindered carbonyl of the diketone.[1] The electronic nature of aniline substituents also plays a key role; methoxy-substituted anilines can favor one isomer, while chloro- or fluoro-substituted anilines may favor the other.[5] Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., H₂SO₄ vs. PPA/alcohol), solvent, and temperature to find conditions that favor the desired isomer.[1][5] |
Experimental Protocols & Methodologies
General Protocol for Friedländer Annulation
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the chosen catalyst (e.g., pyrrolidine, 0.1 mmol).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC or GC-MS.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol for Reversal of Regioselectivity in Doebner-von Miller Synthesis
This protocol is adapted for the synthesis of 4-substituted quinolines.[8]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv).[8]
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2 mL) to the flask.[8]
-
Reaction: Stir the mixture at reflux for 8–18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature.[8] b. Remove the TFA by distillation.[8] c. Dissolve the residue in dichloromethane (CH₂Cl₂, 20 mL).[8] d. Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).[8] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8] f. Filter the solution and concentrate it under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Mechanistic Diagrams
Caption: Competing pathways in the Friedländer synthesis.[12][13]
Caption: Mechanistic pathways influencing regioselectivity in the Doebner-von Miller reaction.[8]
References
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
Química Organica.org. Friedlander quinoline synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
-
ResearchGate. Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). Available from: [Link]
-
PubMed Central. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Available from: [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]
-
Semantic Scholar. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available from: [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
PubMed. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Available from: [Link]
-
ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]
-
NIH. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2). Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Properties of 4‐Substituted Quinolin‐2(1H)‐one Analogues.. Available from: [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
SlideShare. ) Synthesis of Quinoline and derivatives1). Available from: [Link]
-
Wikipedia. Skraup reaction. Available from: [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. Available from: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
PubMed Central. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Available from: [Link]
-
Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Ethyl 4-bromoquinoline-3-carboxylate: A Predictive and Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a cornerstone of rigorous scientific advancement. Ethyl 4-bromoquinoline-3-carboxylate, a substituted quinoline, represents a class of scaffolds with significant potential in medicinal chemistry. This guide provides an in-depth technical analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document presents a detailed predictive analysis grounded in fundamental NMR principles and supported by comparative data from closely related, structurally verified analogues.
This guide is designed to not only offer a theoretical framework for understanding the NMR characteristics of this compound but also to provide the practical protocols necessary for its empirical analysis.
The Structural Significance and Expected NMR Landscape
This compound features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The substituents—a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position—profoundly influence the electronic environment and, consequently, the NMR chemical shifts of the protons and carbons throughout the molecule.
The bromine atom, being an electronegative and electron-withdrawing group, is expected to deshield nearby nuclei. The ethyl carboxylate group, also electron-withdrawing, will exert a similar deshielding effect, particularly on the protons and carbons of the pyridine ring.
Caption: Molecular structure of this compound with standard numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring and the aliphatic protons of the ethyl ester group.
Aromatic Region (δ 7.5 - 9.0 ppm):
The protons on the quinoline ring will appear in the downfield region, characteristic of aromatic protons.[1] Their precise chemical shifts are influenced by the anisotropic effect of the ring currents and the electronic effects of the substituents.
-
H-2: This proton is situated on the carbon adjacent to the nitrogen atom and the carbon bearing the ester group. The strong deshielding effect of the nitrogen and the electron-withdrawing nature of the ester are expected to shift this proton significantly downfield, likely appearing as a singlet around δ 8.8-9.0 ppm.
-
H-5, H-6, H-7, H-8: These protons on the benzene portion of the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. Typically, H-5 and H-8 are more deshielded than H-6 and H-7. We can predict the following:
-
H-8: Likely a doublet of doublets (or a triplet) due to coupling with H-7 and H-6, appearing around δ 8.1-8.3 ppm.
-
H-5: Also likely a doublet of doublets (or a triplet) coupling with H-6 and H-7, appearing around δ 8.0-8.2 ppm.
-
H-6 and H-7: These protons will likely appear as a complex multiplet in the range of δ 7.6-7.9 ppm.
-
Aliphatic Region (δ 1.0 - 4.5 ppm):
The ethyl ester group will give rise to two distinct signals:
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen and will appear as a quartet due to coupling with the methyl protons. Their chemical shift is expected to be around δ 4.4-4.6 ppm.
-
Methyl Protons (-OCH₂CH₃): These protons will appear as a triplet due to coupling with the methylene protons, at a more upfield position, around δ 1.4-1.5 ppm.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s (singlet) | - |
| H-5 | 8.0 - 8.2 | dd (doublet of doublets) | ~7-9, ~1-2 |
| H-6 | 7.6 - 7.9 | m (multiplet) | - |
| H-7 | 7.6 - 7.9 | m (multiplet) | - |
| H-8 | 8.1 - 8.3 | dd (doublet of doublets) | ~7-9, ~1-2 |
| -OCH₂CH₃ | 4.4 - 4.6 | q (quartet) | ~7 |
| -OCH₂CH₃ | 1.4 - 1.5 | t (triplet) | ~7 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
Aromatic Region (δ 120 - 150 ppm):
The ten carbons of the quinoline ring will resonate in this region.[2]
-
Quaternary Carbons (C-3, C-4, C-4a, C-8a): These carbons, lacking directly attached protons, will generally show weaker signals.
-
C-4: The carbon directly bonded to the bromine atom will be significantly influenced by the halogen's electronegativity and is expected to be found around δ 120-125 ppm.
-
C-3: The carbon bearing the ester group will be deshielded and is predicted to be in the range of δ 135-140 ppm.
-
C-4a and C-8a (bridgehead carbons): These are expected around δ 145-150 ppm.
-
-
Protonated Carbons (C-2, C-5, C-6, C-7, C-8):
-
C-2: Highly deshielded by the adjacent nitrogen, expected around δ 150-155 ppm.
-
C-5, C-6, C-7, C-8: These will appear in the range of δ 125-135 ppm.
-
Carbonyl and Aliphatic Regions (δ > 160 ppm and < 70 ppm):
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 165-170 ppm.
-
Methylene Carbon (-OCH₂CH₃): Expected around δ 60-65 ppm.
-
Methyl Carbon (-OCH₂CH₃): Expected around δ 14-16 ppm.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-4a | 145 - 150 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 130 - 134 |
| C-8 | 127 - 131 |
| C-8a | 147 - 152 |
| -C OO- | 165 - 170 |
| -OC H₂CH₃ | 60 - 65 |
| -OCH₂C H₃ | 14 - 16 |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare them with the experimental data of similar molecules. For instance, ethyl quinoline-3-carboxylate (without the bromine at C-4) provides a good baseline. The introduction of bromine at the 4-position is expected to cause a downfield shift for adjacent nuclei (C-4a, C-5) and an upfield shift for the carbon directly attached to it (C-4), a phenomenon known as the "heavy atom effect".
Similarly, comparing with other 4-haloquinoline derivatives can provide insights into the expected influence of the halogen on the chemical shifts.
Experimental Protocols for NMR Analysis
For researchers seeking to acquire experimental data for this compound, the following protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Internal Standard: The deuterated solvent typically contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the clear solution to a 5 mm NMR tube. Ensure no solid particles are present; filter if necessary.
¹H NMR Spectroscopy
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
¹³C NMR Spectroscopy
-
Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform with appropriate window functions, followed by phasing and baseline correction.
Caption: A generalized workflow for the NMR analysis of organic compounds.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is crucial for assigning the protons on the benzene ring (H-5, H-6, H-7, H-8) and confirming the ethyl group connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning the quaternary carbons by observing their correlations with nearby protons. For instance, the signal for H-2 should show a correlation to C-3 and C-4, and the methylene protons of the ethyl group should correlate with the carbonyl carbon.
Caption: The interplay of 2D NMR experiments for complete structural elucidation.
Conclusion
While experimentally obtained spectra for this compound are not readily found in the public domain, a robust and detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles of NMR spectroscopy and comparative analysis with analogous structures. This guide provides a comprehensive theoretical framework for the interpretation of its NMR data and detailed protocols for its empirical acquisition and analysis. The application of advanced 2D NMR techniques will be crucial for the definitive assignment of all signals, leading to the unambiguous structural confirmation of this important heterocyclic compound.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Confirmation of Ethyl 4-bromoquinoline-3-carboxylate
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular weight is a foundational pillar of its structural elucidation. For a molecule like Ethyl 4-bromoquinoline-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, precise mass determination is non-negotiable. This guide provides an in-depth comparison of mass spectrometry techniques for confirming the molecular weight of this specific analyte, grounded in experimental rationale and practical insights for researchers, scientists, and drug development professionals.
The Analyte: this compound at a Glance
Before delving into the analytical methodologies, a clear understanding of our target molecule is paramount.
-
Molecular Formula: C₁₂H₁₀BrNO₂
-
Molecular Weight (Monoisotopic): 280.12 g/mol [1]
-
Key Structural Features: A quinoline core, a bromine substituent, and an ethyl ester group. These features influence its polarity, volatility, and ultimately, the choice of ionization technique.
The Central Challenge: Choosing the Right Ionization Technique
The crux of successful mass spectrometry analysis lies in the efficient generation of gas-phase ions from the analyte. For small molecules like this compound, the most prevalent atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][3]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analyte molecules gain a charge.[4] | A corona discharge needle ionizes the vaporized sample in the presence of a gas, typically nitrogen.[4] |
| Analyte Polarity | Ideal for polar to highly polar compounds.[4] | Suited for moderately polar to nonpolar compounds.[4] |
| Analyte Volatility | Well-suited for non-volatile molecules.[4][5] | Requires the analyte to have some degree of volatility and thermal stability.[5] |
| Typical Ions Formed | Primarily protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺). | Primarily protonated molecules [M+H]⁺. |
| Flow Rate Compatibility | Optimal at lower flow rates. | Accommodates higher flow rates, making it compatible with standard HPLC methods.[3] |
For this compound, its quinoline nitrogen and ester group confer a degree of polarity, making ESI a strong candidate. However, its overall structure is not exceedingly polar, suggesting that APCI could also be a viable, and potentially more robust, ionization method.
Experimental Workflow: From Sample Preparation to Data Interpretation
A robust and reproducible workflow is the bedrock of reliable mass spectrometry data. The following diagram and protocols outline a comprehensive approach.
Caption: A generalized workflow for the mass spectrometry analysis of small molecules.
1. Sample Preparation:
-
Objective: To prepare a clean, particulate-free sample solution suitable for introduction into the mass spectrometer.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[6]
-
Dilute the filtered solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
While direct infusion can provide a quick confirmation of molecular weight, coupling liquid chromatography with mass spectrometry (LC-MS) offers the added benefit of assessing sample purity.[][8][9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer equipped with both ESI and APCI sources.
-
LC Method:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method (Comparative Analysis):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
ESI Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C.
-
-
APCI Parameters:
-
Corona Current: 3-5 µA.
-
Vaporizer Temperature: 350-450 °C.
-
Nebulizer Gas (N₂): 40-60 psi.
-
Drying Gas (N₂): 5-10 L/min at 300-350 °C.
-
-
Interpreting the Data: What to Expect
The mass spectrum will provide a plot of ion abundance versus the mass-to-charge ratio (m/z).[10] For this compound, we expect to see the following:
-
The Protonated Molecule [M+H]⁺: The most crucial peak for molecular weight confirmation. Given the monoisotopic molecular weight of 280.12, the [M+H]⁺ ion should appear at an m/z of approximately 281.13.
-
The Isotopic Pattern: A key confirmatory feature of bromine-containing compounds is their distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks for the molecular ion, separated by approximately 2 m/z units and of nearly equal intensity. This "doublet" is a definitive indicator of the presence of a single bromine atom.
The following diagram illustrates the decision-making process for selecting the optimal ionization technique.
Caption: Decision tree for selecting between ESI and APCI.
Conclusion and Recommendations
Both ESI and APCI are capable of ionizing this compound for molecular weight confirmation. ESI is often the first choice due to its broad applicability to polar molecules.[11] However, for this moderately polar analyte, APCI may offer superior performance, particularly in terms of robustness and reduced susceptibility to matrix effects.
Recommendation: For a comprehensive analysis, it is advisable to screen the compound using both ESI and APCI sources. The technique that provides the most intense and stable signal for the [M+H]⁺ ion, with the clearest isotopic pattern and the lowest background noise, should be selected for routine analysis and quantification. The definitive confirmation of the molecular weight will come from observing the protonated molecule at m/z ~281.13, accompanied by its characteristic bromine isotopic peak at m/z ~283.13.
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A Senior Application Scientist’s Guide to Solid-State Structure Determination of Quinoline Derivatives: A Comparative Analysis
Introduction: The Quinoline Scaffold and the Imperative of Solid-State Characterization
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The solid-state structure of these molecules is not a mere academic curiosity; it governs critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications, potentially leading to batch-to-batch inconsistency or even the market withdrawal of a drug product.
Therefore, unambiguous determination of the three-dimensional atomic arrangement is a cornerstone of modern drug development and materials engineering. While several techniques offer insights into the solid state, Single Crystal X-ray Diffraction (SCXRD) remains the unequivocal "gold standard," providing a definitive and high-resolution picture of the molecular structure.[1][2]
This guide provides an in-depth comparison of SCXRD with other principal techniques used for solid-state analysis: Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR), and Thermal Analysis (DSC/TGA). We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for selecting the appropriate analytical strategy for your quinoline derivatives.
Part 1: The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the crystal structure of a material at atomic resolution.[1] By irradiating a single, high-quality crystal with a focused beam of X-rays, we can measure the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. Sophisticated software then reconstructs an electron density map from this pattern, from which a precise 3D model of the molecule can be built.
Why SCXRD is Definitive for Quinoline Derivatives:
-
Unambiguous Structure Elucidation: It provides the exact spatial coordinates of every non-hydrogen atom, confirming connectivity, stereochemistry, and, crucially for chiral quinolines, the absolute configuration.[3]
-
Precise Geometric Data: SCXRD yields highly accurate bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding molecular conformation.[1]
-
Intermolecular Insights: It reveals the intricate network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate how molecules pack in the solid state. This crystal packing directly influences the material's bulk properties.
The Crystallization Bottleneck: The Art and Science of Crystal Growth
The primary limitation of SCXRD is its absolute requirement for a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of significant defects or twinning.[1][4] Growing such a crystal is often the most challenging and time-consuming step. The underlying principle of all crystallization methods is to bring a solution to a state of supersaturation slowly and methodically, allowing molecules the time to self-assemble into an ordered lattice rather than crashing out as an amorphous powder or microcrystalline solid.[4]
Experimental Protocol: Growing Single Crystals of Quinoline Derivatives
Purity is paramount; the purer the compound, the higher the chance of growing suitable crystals.[5] Always start with material that is >95% pure, and filter the solution before setting up the crystallization to remove dust or particulate matter, which can act as unwanted nucleation sites.[6]
Method 1: Slow Evaporation This is often the first method attempted due to its simplicity.[7] It is best suited for compounds that are stable at room temperature.
-
Solvent Selection: Choose a solvent or solvent system in which your quinoline derivative is moderately soluble. Highly volatile solvents (e.g., DCM, diethyl ether) should be used with caution as rapid evaporation often yields poor-quality crystals.[8]
-
Preparation: Prepare a nearly saturated solution by dissolving the compound in 1-3 mL of the chosen solvent in a clean vial.[7]
-
Setup: Cover the vial with parafilm or aluminum foil and pierce it with 1-3 small holes using a needle.[7][9] The number and size of the holes control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a drawer) and leave it undisturbed for several days to weeks.[9]
Method 2: Vapor Diffusion This is arguably the most successful and versatile method, especially for small quantities of material.[5][10] It relies on the slow diffusion of an "anti-solvent" vapor into the solution.
-
Solvent System Selection:
-
Solvent: Choose a moderately non-volatile solvent in which your compound is soluble (e.g., THF, toluene, methanol).[5]
-
Anti-solvent (Precipitant): Choose a volatile solvent in which your compound is insoluble, but which is miscible with the primary solvent (e.g., pentane, hexane, diethyl ether).[4][5]
-
-
Preparation: Dissolve your compound in a small amount of the solvent in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this inner vial inside a larger vial or jar containing a reservoir (a few mL) of the anti-solvent. Seal the outer container tightly.[11][12]
-
Mechanism & Incubation: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the overall solubility of your compound and inducing crystallization.[4][11] This can take anywhere from a day to several weeks. Placing the setup in a refrigerator can slow the diffusion process further, often improving crystal quality.[10]
Method 3: Slow Cooling This technique is effective for compounds whose solubility is significantly temperature-dependent.
-
Preparation: Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent.
-
Setup: Transfer the hot, clear solution to a clean vial, seal it, and place it inside a Dewar flask filled with hot water at a similar temperature.[4][7]
-
Incubation: Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. The slow decrease in temperature reduces solubility, promoting gradual crystal growth.
SCXRD Workflow Visualization
The following diagram outlines the logical flow from a purified quinoline derivative to a final, solved crystal structure.
Caption: Workflow for Single Crystal X-ray Diffraction (SCXRD).
Part 2: A Comparative Guide to Alternative Solid-State Techniques
While SCXRD provides the ultimate structural answer, it is not always feasible or necessary. Alternative techniques are indispensable for routine screening, quality control, and for characterizing materials that refuse to form single crystals.
A) Powder X-ray Diffraction (PXRD): The Workhorse for Phase Analysis
Principle: PXRD analyzes a finely ground powder containing thousands of randomly oriented microcrystals.[13] Instead of discrete spots, the diffraction of X-rays produces a series of concentric cones that are detected as a 1D pattern of intensity versus diffraction angle (2θ).[13] This pattern serves as a unique "fingerprint" for a specific crystalline phase.[14]
Applications for Quinoline Derivatives:
-
Polymorph Screening: PXRD is the primary tool for identifying different crystalline forms (polymorphs, solvates, hydrates) of a drug substance, as each form will produce a distinct diffraction pattern.[15][16]
-
Quality Control: It is used to ensure batch-to-batch consistency and to monitor for any unwanted phase transformations during manufacturing or storage.[16][17]
-
Amorphous/Crystalline Content: PXRD can distinguish between ordered crystalline material (sharp peaks) and disordered amorphous material (broad halo).
-
Structure Determination (Advanced): In cases where single crystals cannot be grown, it is sometimes possible to solve the crystal structure from high-quality powder data, a technique known as Structure Determination from Powder Data (SDPD).[14][15]
Key Advantage over SCXRD: The sample requirements are far less stringent. Analysis can be performed on a few milligrams of any crystalline powder, making it a rapid and routine technique.[13]
Key Limitation: While excellent for phase identification, the random orientation of crystallites results in significant overlap of diffraction peaks, leading to a loss of the detailed 3D structural information that SCXRD provides.[13][18]
Experimental Protocol: PXRD Sample Preparation
-
Grinding: Gently grind 5-10 mg of the quinoline derivative into a fine, uniform powder using an agate mortar and pestle. This ensures the random orientation of the crystallites.[13]
-
Mounting: Pack the powder into a sample holder. The surface should be flat and level with the holder's rim to ensure correct positioning in the X-ray beam.
PXRD Workflow Visualization
Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.
B) Solid-State NMR (ssNMR) Spectroscopy: A Probe of the Local Environment
Principle: Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information.[19] By spinning the sample at a high speed at the "magic angle" (54.74°), spectral lines are narrowed, allowing for the resolution of distinct atomic environments.[20]
Applications for Quinoline Derivatives:
-
Polymorph Identification: Different polymorphs often exhibit distinct ssNMR spectra because the local chemical environment around each atom (e.g., ¹³C, ¹⁵N) differs due to variations in crystal packing.[21]
-
Amorphous Characterization: ssNMR is highly effective for studying non-crystalline or partially crystalline materials, which are challenging for diffraction-based methods.
-
Co-crystals and Formulations: It can probe intermolecular interactions between a quinoline-based active pharmaceutical ingredient (API) and excipients in a final drug product.
Key Advantage over SCXRD: It does not require crystalline order and can analyze amorphous solids, mixtures, and formulated products directly.
Key Limitation: ssNMR provides information about the local atomic environment rather than the long-range periodic structure. It does not yield the precise bond lengths and angles that SCXRD provides.[22]
C) Thermal Analysis (DSC & TGA): The Thermodynamic Fingerprint
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are often used in tandem to provide a comprehensive thermal profile.[23]
Principle of Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[24][25] This allows for the detection of thermal events like melting (endotherm) and crystallization (exotherm).[26]
Principle of Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[27][28] This is used to quantify mass loss associated with decomposition, dehydration (loss of water), or desolvation (loss of solvent).[23]
Applications for Quinoline Derivatives:
-
Purity and Melting Point: DSC provides a precise measurement of the melting point and can be used to estimate the purity of a crystalline compound.[26][29]
-
Polymorph and Solvate Identification: Different polymorphs often have different melting points and enthalpies of fusion. The combination of DSC and TGA is powerful for identifying and characterizing solvates and hydrates; TGA quantifies the amount of solvent/water lost, and DSC shows the corresponding thermal event.[23][30]
-
Thermal Stability: TGA is critical for determining the temperature at which a quinoline derivative begins to decompose, a key parameter for defining storage and handling conditions.[27][28]
Key Advantage over SCXRD: These techniques are rapid, require only small amounts of material, and provide essential thermodynamic data that diffraction methods cannot.
Key Limitation: The information is not structural in the atomic sense. A melting point from DSC does not tell you how the atoms are arranged.
DSC/TGA Complementary Workflow
Caption: Complementary workflows for TGA and DSC analysis.
Part 3: A Practical Comparison and Decision-Making Framework
The choice of analytical technique depends entirely on the question being asked. The table below summarizes the key attributes of each method to guide your selection.
| Feature | Single Crystal XRD (SCXRD) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | Thermal Analysis (DSC/TGA) |
| Primary Information | Absolute 3D atomic structure, bond lengths/angles, packing | Crystalline phase "fingerprint", polymorph ID, crystallinity | Local chemical environment, dynamics, amorphous content | Melting point, purity, phase transitions, thermal stability, solvate ID |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Fine powder (~5-10 mg) | Powder (~20-100 mg) | Powder (~2-5 mg) |
| Destructive? | No[1] | No[14] | No | Yes (sample is heated/melted) |
| Typical Analysis Time | Hours to days (including crystal growth) | Minutes to hours | Hours | Minutes to hours |
| Key Strength | Unambiguous, high-resolution 3D structure determination | Rapid, robust phase identification and quality control | Powerful for amorphous materials and mixtures | Provides essential thermodynamic and stability data |
| Key Limitation | Crystal growth is a major bottleneck[1] | Loss of 3D structural detail due to peak overlap | Does not provide global structure or precise geometry | Indirect structural information |
Decision-Making Workflow: Which Technique Should I Use?
Caption: Decision tree for selecting a solid-state analysis technique.
Conclusion
For the definitive solid-state characterization of novel quinoline derivatives, Single Crystal X-ray Diffraction (SCXRD) is the unparalleled gold standard. It alone provides the high-resolution, three-dimensional atomic map required to fully understand molecular conformation and crystal packing. However, its utility is entirely dependent on the successful, and often arduous, process of growing a suitable single crystal.
In the real-world landscape of pharmaceutical development and materials science, a multi-faceted approach is essential. Powder X-ray Diffraction (PXRD) serves as the rapid, indispensable tool for polymorph screening and quality control. Thermal Analysis (DSC/TGA) provides critical thermodynamic data on stability, purity, and solvation that diffraction cannot. Finally, Solid-State NMR (ssNMR) offers unique insights into the local atomic environment, proving invaluable for characterizing amorphous materials or complex formulations.
Ultimately, these techniques are not competitors but collaborators. A comprehensive solid-state characterization program for any new quinoline derivative will leverage the strengths of each method to build a complete, robust, and reliable understanding of the material's properties from the atomic to the bulk scale.
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Introduction: The Significance of Bromine Substitution in the Quinoline Scaffold
A Comparative Guide to the Biological Activity of Bromoquinoline Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer, antimicrobial, and enzyme-inhibiting activities of various bromoquinoline isomers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways to facilitate informed decisions in medicinal chemistry and drug discovery.
Quinoline and its derivatives are a prominent class of heterocyclic compounds, with a core structure consisting of a benzene ring fused to a pyridine ring, that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This class of aromatic compounds has a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities.[2] The introduction of a bromine atom onto the quinoline scaffold can significantly modulate the compound's physicochemical properties and biological efficacy.[1] The position of the bromine substituent—the specific isomerization—plays a critical role in the molecule's interaction with biological targets and can dramatically alter its efficacy and mechanism of action.[3][4] Understanding these nuanced structure-activity relationships (SAR) is essential for designing targeted and effective therapeutic agents.[3]
This guide synthesizes experimental data to highlight the impact of bromine substitution patterns, presents quantitative data in structured tables, and provides detailed experimental protocols for key biological assays.
Comparative Anticancer Activity
The antiproliferative potential of bromoquinolines is a major area of research, with the position of the bromine atom being a critical determinant of cytotoxic effects.[3]
Structure-Activity Relationship in Anticancer Activity
Studies have demonstrated that the placement of bromine atoms on the quinoline ring is a key factor in their anticancer potential. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions, such as 5,7-dibromo-8-hydroxyquinoline, often demonstrate significant inhibition of cancer cell proliferation against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[3][5] Conversely, some isomers with substitutions at the C-3, C-6, and C-8 positions have exhibited no inhibitory activity.[3]
The addition of other functional groups in conjunction with bromine can further enhance anticancer potency. For example, 6-bromo-5-nitroquinoline showed greater antiproliferative activity compared to the reference drug 5-fluorouracil (5-FU).[6] This emphasizes the synergistic impact of bromine and nitro substitutions on the quinoline scaffold.[7]
Quantitative Analysis of Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a key metric for the potency of a compound in inhibiting cancer cell growth. The table below summarizes the in vitro anticancer activity of various bromoquinoline isomers against a panel of human cancer cell lines.
| Compound/Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [5] |
| HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [5] | |
| HT29 (Human Colon Carcinoma) | 10.2 µg/mL | [5] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Brain Tumor) | 15.4 µM | [7] |
| HeLa (Human Cervix Carcinoma) | 26.4 µM | [7] | |
| HT29 (Human Colon Carcinoma) | 15.0 µM | [7] | |
| 6,8-Dibromo-5-nitroquinoline (Compound 17) | C6 (Rat Brain Tumor) | 50.0 µM | [7] |
| HeLa (Human Cervix Carcinoma) | 24.1 µM | [7] | |
| HT29 (Human Colon Carcinoma) | 26.2 µM | [7] | |
| 6-Bromo-5-nitroquinoline (Compound 4) | C6, HeLa, HT29 | High Activity | [6] |
| 5-Fluorouracil (Reference Drug) | C6, HeLa, HT29 | 240.8 - 258.3 µM | [7] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Antimicrobial Activity
Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[3] The position of the bromine atom can affect both the potency and the spectrum of activity.[3]
Structure-Activity Relationship in Antimicrobial Activity
The antimicrobial mechanism of bromoquinolines is often attributed to the chelation of metal ions crucial for bacterial enzyme function.[3] For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown potent antibacterial activity. A primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which disrupts DNA replication and repair, leading to bacterial cell death.[8]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][9]
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Dibromoquinoline derivative | Candida albicans | 0.5 | [3] |
| 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | Staphylococcus aureus | 12.5 | [8] |
| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Candida albicans | 25 | [8] |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides | Various bacterial and fungal strains | 800 - 1000 | [9] |
Enzyme Inhibition: A Key Mechanism of Action
Many of the observed biological activities of bromoquinoline isomers can be traced to their ability to inhibit specific enzymes. This inhibition can be reversible or irreversible, competitive or noncompetitive, depending on the nature of the interaction between the bromoquinoline and the enzyme.[10][11]
Inhibition of Topoisomerases
A significant mechanism of anticancer action for some bromoquinolines is the inhibition of topoisomerases, which are enzymes essential for managing DNA topology during replication and transcription.[7] For example, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit the recombinant human DNA topoisomerase I enzyme.[5][7] By suppressing this enzyme, the bromoquinoline derivative prevents the relaxation of supercoiled DNA, leading to DNA damage and ultimately apoptosis in cancer cells.[5]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of biological activity studies.[3] The following are standard protocols for assessing the anticancer and antimicrobial activities of bromoquinoline isomers.
General Workflow for Biological Activity Screening
The process of evaluating new chemical entities like bromoquinoline isomers follows a structured workflow, from initial synthesis to in-depth biological characterization.
Protocol for MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[3]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3][9]
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the bromoquinoline isomers in a suitable solvent (e.g., DMSO).[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Plate Setup: In a 96-well microtiter plate, add the serially diluted compounds to a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (no compound) and a negative (medium only) control.[3]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the test compound in which no visible growth is observed.[3]
Conclusion
The biological activity of bromoquinoline isomers is profoundly influenced by the position of the bromine substituent on the quinoline scaffold. Specific isomers, particularly those with bromine at the C-5 and C-7 positions and often in combination with other functional groups, exhibit potent anticancer and antimicrobial activities. The primary mechanisms of action often involve the inhibition of critical enzymes like DNA topoisomerases. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, enabling a more rational approach to the design and development of novel quinoline-based therapeutic agents. Further investigation into the SAR of these compounds holds significant promise for discovering new and more effective drugs.
References
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- A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines. Benchchem.
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- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
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- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.
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A Comparative Guide for Synthetic Strategy: Ethyl 4-bromoquinoline-3-carboxylate vs. Ethyl 4-chloroquinoline-3-carboxylate
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutics. The strategic functionalization of this privileged heterocycle is paramount, and the choice of halogen at the 4-position—specifically bromine versus chlorine—on the versatile ethyl quinoline-3-carboxylate template can profoundly influence synthetic outcomes. This guide provides an in-depth, evidence-based comparison of Ethyl 4-bromoquinoline-3-carboxylate and Ethyl 4-chloroquinoline-3-carboxylate, offering insights into their synthetic accessibility and divergent reactivity to inform rational decision-making in complex synthetic campaigns.
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | Ethyl 4-chloroquinoline-3-carboxylate | Core Synthetic Implication |
| Primary Reactivity | Superior in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | More susceptible to Nucleophilic Aromatic Substitution (SNAr). | The choice of halogen dictates the most efficient method for introducing C-C, C-N, C-O, and C-S bonds at the 4-position. |
| Synthetic Accessibility | Typically synthesized from the corresponding 4-hydroxyquinoline precursor, with bromination being a key step. | Also synthesized from the 4-hydroxyquinoline precursor, often using reagents like phosphorus oxychloride.[1] | Both are accessible, but the cost and availability of halogenating agents may be a factor in large-scale synthesis. |
| Leaving Group Ability | Better leaving group in reactions where C-X bond cleavage is rate-determining (e.g., oxidative addition in cross-coupling). | Poorer leaving group in such reactions, often requiring more forcing conditions or specialized catalysts. | Bromo-derivatives generally offer milder reaction conditions and broader substrate scope in cross-coupling. |
| Cost & Availability | Can be more expensive due to the higher cost of bromine-containing reagents. | Generally more cost-effective, making it attractive for process development and scale-up. | A trade-off between reactivity and cost is a key consideration. |
Synthetic Accessibility: A Tale of Two Halogenations
Both quinoline building blocks share a common precursor: ethyl 4-hydroxyquinoline-3-carboxylate. The differentiation lies in the choice of halogenating agent.
Synthesis of Ethyl 4-chloroquinoline-3-carboxylate: A common and efficient method involves the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl₃), often heated to drive the reaction to completion.[1] This process is generally high-yielding and utilizes a readily available and cost-effective reagent.
Synthesis of this compound: The synthesis of the bromo-analog can be achieved through various methods, including the use of phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentoxide and a bromide salt. While effective, these reagents can be more expensive and challenging to handle than POCl₃.
Reactivity Showdown: Cross-Coupling vs. Nucleophilic Substitution
The fundamental difference in the electronic properties and bond strengths of the C-Br and C-Cl bonds dictates the divergent reactivity of these two molecules.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage
In the realm of palladium-catalyzed cross-coupling reactions, which are indispensable for forging new carbon-carbon and carbon-heteroatom bonds, This compound is the demonstrably superior substrate . This heightened reactivity is rooted in the principles of the catalytic cycle, particularly the oxidative addition step.
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[2] This lower bond dissociation energy facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the reaction.[2] Consequently, Suzuki, Buchwald-Hartwig, Heck, and other cross-coupling reactions with the bromo-derivative typically proceed under milder conditions, with lower catalyst loadings, and often give higher yields compared to the chloro-analog.
While advancements in ligand design have enabled the use of aryl chlorides in many cross-coupling reactions, they frequently require more specialized, bulky, and electron-rich phosphine ligands to achieve comparable efficiency to their bromo counterparts.[2][3]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To compare the efficiency of this compound and Ethyl 4-chloroquinoline-3-carboxylate in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
Ethyl 4-haloquinoline-3-carboxylate (bromo or chloro) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (5:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the ethyl 4-haloquinoline-3-carboxylate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 100 °C for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction with this compound is expected to reach completion in a shorter time and provide a higher isolated yield of the desired 4-phenylquinoline product compared to the reaction with Ethyl 4-chloroquinoline-3-carboxylate under identical conditions.
Nucleophilic Aromatic Substitution (SNAr): The Chloro-Compound's Niche
Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce nucleophiles onto the quinoline ring. In this reaction, the reactivity trend of the halogens is often reversed compared to cross-coupling (F > Cl > Br > I).[4] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive effects.[5][6]
The quinoline ring is inherently electron-deficient due to the nitrogen atom, and this effect is pronounced at the 4-position. This electronic feature makes the 4-chloro derivative particularly susceptible to SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates, often under more moderate conditions than might be required for the bromo-analog.[3][7]
Representative Experimental Protocol: Amination via SNAr
Objective: To synthesize Ethyl 4-(benzylamino)quinoline-3-carboxylate via SNAr.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate (1.0 mmol)
-
Benzylamine (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-chloroquinoline-3-carboxylate in DMF.
-
Add benzylamine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol if necessary.
Decision-Making Framework for the Synthetic Chemist
The choice between this compound and Ethyl 4-chloroquinoline-3-carboxylate is not merely a matter of reactivity but a strategic decision based on the overall synthetic plan.
Caption: Strategic selection flow for C4-functionalization.
Conclusion
Both this compound and Ethyl 4-chloroquinoline-3-carboxylate are valuable intermediates in the synthesis of functionalized quinolines. The choice between them should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers superior reactivity, often leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is typically the substrate of choice due to its enhanced susceptibility to nucleophilic attack and its cost-effectiveness. A thorough understanding of these divergent reactivity profiles allows the medicinal or process chemist to design more efficient, robust, and economical synthetic routes.
References
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its versatility is immense, but it is the strategic introduction of halogens that often unlocks a dramatic potentiation and modulation of biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated quinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the nuanced influence of halogen substitution on antimalarial, anticancer, antibacterial, and monoamine oxidase inhibitory activities, supported by experimental data and detailed protocols.
The Crucial Role of Halogens in Modulating Quinoline Bioactivity
Halogens, owing to their unique electronic and steric properties, exert a profound influence on the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives. Their introduction can impact lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets, such as halogen bonds. The position and nature of the halogen substituent are critical determinants of the resulting biological activity, a recurring theme we will explore across different therapeutic areas.
Comparative Analysis of Biological Activities
Antimalarial Activity: A Classic Tale of Halogenation
The quinoline core is synonymous with antimalarial drugs like chloroquine and quinine. Halogenation has been a key strategy in developing new and effective antimalarial agents, particularly against resistant strains of Plasmodium falciparum.
A critical mechanism of action for many quinoline antimalarials is the interference with heme detoxification in the parasite's food vacuole.[1][2][3] The accumulation of toxic free heme ultimately leads to parasite death.[1]
Key SAR Insights:
-
Position 7: The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is a well-established feature for potent antimalarial activity.
-
Electron-withdrawing nature: Halogen substitutions, particularly Br and Cl, have been shown to enhance antimalarial activity, while strong electron-donating or -withdrawing groups at other positions can diminish it.
-
Hybrid Molecules: The conjugation of halogenated quinolines with other pharmacophores, such as pyrazolopyridine, has yielded hybrid compounds with significant in vitro and in vivo antimalarial efficacy.[4]
Comparative Antimalarial Activity of Halogenated Quinoline Derivatives:
| Compound ID | Halogen Substituent(s) | Target/Strain | IC50 (µM) | Reference |
| Chloroquine | 7-Cl | P. falciparum (sensitive strains) | Varies | [2] |
| Mefloquine | 2,8-bis(trifluoromethyl) | P. falciparum | Varies | [2] |
| Compound 5p | 4-Cl on both aryl rings of a quinoline-pyrazolopyridine hybrid | P. falciparum (3D7) | Potent in vitro activity | [4] |
| Compound 40d | - | β-hematin formation | 4.54 ± 0.16 | [1] |
Anticancer Activity: Targeting Proliferation and Survival
Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, including the induction of apoptosis and cell cycle arrest.[6][7]
Key SAR Insights:
-
Position and Type of Halogen: The substitution pattern of halogens on the 8-hydroxyquinoline scaffold has been systematically studied, revealing that the nature of the halogen can influence cytotoxicity.[8]
-
Lipophilicity: The lipophilicity, influenced by halogenation, is a crucial factor for cellular accumulation and, consequently, anticancer activity.[8][9]
-
Hybrid Structures: The combination of a halogenated quinoline moiety with other anticancer pharmacophores, such as chalcones, has led to the development of potent hybrid molecules.
Comparative Anticancer Activity of Halogenated Quinoline Derivatives:
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-Difluoro-2-methylquinolin-4-ol | 6,8-di-F | Various | Varies | [6] |
| 4-(4-chloroanilino)quinoline derivative | 4'-Cl | MCF-7 (Breast) | 3.42 | [10] |
| 4-(4-chloroanilino)quinoline derivative | 4'-Cl | A549 (Lung) | 5.97 | [10] |
Antibacterial Activity: Combating Drug Resistance
The fluoroquinolones are a major class of antibiotics, highlighting the critical role of fluorine in antibacterial activity. The SAR of halogenated quinolines extends beyond fluoroquinolones, with other halogenated derivatives showing promise against drug-resistant bacteria.
Key SAR Insights:
-
Fluorine at C-6: The incorporation of a fluorine atom at the C-6 position of the quinolone ring is a monumental discovery in the development of potent antibacterial agents. The general order of activity at this position is F > Cl, Br, CH3 > CN.
-
Halogen at C-8: A halogen (F or Cl) at the C-8 position generally improves oral absorption. A C-8 fluoro substituent often confers good potency against Gram-negative bacteria.
-
Other Halogens: Iodo-quinoline derivatives have demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus.[11]
Comparative Antibacterial Activity of Halogenated Quinoline Derivatives:
| Compound Class/ID | Halogen Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones | 6-F | Various Gram-positive and Gram-negative | Varies | |
| Iodo-quinoline derivatives | 6-I | S. epidermidis | Varies | [11] |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | - | Cryptococcus neoformans | 15.6 | [12] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | - | Staphylococcus aureus | 2 | [12] |
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases
Halogenated quinoline derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.
Key SAR Insights:
-
Substitution Pattern: The specific placement of halogens on the quinoline scaffold can lead to potent and selective inhibition of MAO isoforms.
-
Binding Affinity: Molecular docking studies have revealed that halogenated quinolines can exhibit strong binding affinities to the active sites of MAO-A and MAO-B.
Comparative MAO Inhibitory Activity of Halogenated Quinoline Derivatives:
| Compound ID | Halogen Substituent(s) | Target | IC50 (µM) | Reference |
| hMAO-B-IN-6 | - | hMAO-B | 0.019 | [13] |
| hMAO-B-IN-6 | - | hMAO-A | 46.365 | [13] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[5][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[5][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the in vitro antimalarial SYBR Green I assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism. [16] Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. [16]2. Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [16]3. Inoculation: Add the standardized bacterial inoculum to each well (except for the sterility control). Include a growth control (no compound) and a sterility control (no bacteria). [16]4. Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. [16]5. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [16]
Experimental Workflow for Antibacterial MIC Assay
Caption: Workflow for the antibacterial Minimum Inhibitory Concentration (MIC) assay.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
A common method for assessing MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide from the oxidative deamination of a substrate. [13][17][18] Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of MAO enzymes, substrate, HRP, and the fluorescent probe in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include positive controls (known MAO inhibitors like clorgyline for MAO-A and deprenyl for MAO-B) and a vehicle control. [17]3. Enzyme Addition: Add the MAO enzyme (either MAO-A or MAO-B) to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. [13]5. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (containing the substrate, HRP, and fluorescent probe).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Logical Relationship of SAR in Halogenated Quinolines
Caption: Logical relationship illustrating the influence of halogen substitution on the biological activity of quinoline derivatives.
Conclusion and Future Perspectives
The strategic placement of halogens on the quinoline scaffold is a powerful tool in medicinal chemistry for the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the SAR of halogenated quinoline derivatives across several key therapeutic areas, supported by experimental data and detailed protocols. The insights into how the type and position of halogens influence physicochemical properties and interactions with biological targets underscore the importance of rational drug design. Future research will undoubtedly continue to explore novel halogenated quinoline derivatives, leveraging a deeper understanding of their mechanisms of action to address unmet medical needs, from combating drug-resistant pathogens to developing more effective cancer therapies.
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Keri, R. S., et al. (2024). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. ACS Omega. [Link]
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Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]
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Edwards, M. P., & Price, D. A. (2010). Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks. Annual Reports in Medicinal Chemistry, 45, 381-391. [Link]
-
Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry. [Link]
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- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Purity Validation of Ethyl 4-bromoquinoline-3-carboxylate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Ethyl 4-bromoquinoline-3-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. As an intermediate, its purity profile directly dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product. Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of a successful drug development program.
This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized this compound. We will explore the rationale behind the chosen methodology, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by clear, comparative data. The entire framework is built upon the principles of scientific integrity and aligns with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
The Gold Standard: Why HPLC for Purity Analysis?
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry. Its widespread adoption is due to its high resolution, sensitivity, and reproducibility for a vast range of compounds. For a molecule like this compound, which possesses a UV-active chromophore, HPLC with UV detection is exceptionally well-suited.
The chosen methodology is a Reversed-Phase HPLC (RP-HPLC) method. This choice is deliberate. The compound is moderately nonpolar, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This approach allows for the effective separation of the main compound from potentially more polar starting materials or less polar byproducts that may arise during synthesis.
Proposed HPLC Method Parameters
The following parameters are proposed for a robust and reliable analysis. The causality behind each selection is critical for understanding the method's integrity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and separating it from related substances. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peaks by protonating silanol groups on the stationary phase and minimizing tailing. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. |
| Elution Mode | Gradient | A gradient elution (varying the percentage of Mobile Phase B over time) is crucial for separating impurities with a wide range of polarities and ensuring that late-eluting, nonpolar impurities are effectively washed from the column. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The quinoline ring system exhibits strong absorbance at this wavelength, providing high sensitivity for both the main compound and related impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overloading, which can lead to peak distortion and poor resolution. |
| Sample Preparation | 1 mg/mL in Methanol | Methanol is a suitable solvent that is miscible with the mobile phase and effectively dissolves the analyte. |
Experimental Protocol: A Self-Validating System
Trustworthiness in an analytical method is achieved when the protocol itself includes checks to verify its performance. This protocol incorporates system suitability testing (SST) as mandated by pharmacopeias like the USP.
Step 1: Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of methanol. Vortex and sonicate briefly to ensure complete dissolution.
-
Reference Standard Solution (1 mg/mL): Prepare a solution of a certified reference standard of this compound in the same manner as the sample solution.
-
System Suitability Solution: Prepare a solution containing the reference standard and spike it with known or potential impurities at a relevant concentration (e.g., 0.1% level) to verify resolution.
Step 2: HPLC System Setup and Gradient Program
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A: 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST)
Before analyzing any samples, inject the reference standard solution five times and the system suitability solution once. The system is deemed ready for use only if the following criteria are met:
-
Tailing Factor: NMT 2.0 for the main peak.
-
Theoretical Plates: NLT 2000 for the main peak.
-
%RSD for Peak Area: NMT 2.0% for the five replicate injections of the reference standard.
-
Resolution: NLT 2.0 between the main peak and the closest eluting impurity peak in the system suitability solution.
Step 4: Analysis and Purity Calculation
-
Inject the sample solution in duplicate.
-
Identify the main peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the solvent blank and those below a specified reporting threshold (e.g., 0.05%).
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.52 | 15,670 | 0.35 | Impurity A |
| 2 | 9.88 | 4,389,010 | 98.50 | This compound |
| 3 | 12.15 | 31,180 | 0.70 | Impurity B |
| 4 | 15.61 | 19,600 | 0.45 | Impurity C |
| Total | 4,455,460 | 100.00 |
In this hypothetical analysis, the purity is determined to be 98.50% .
Method Validation: Demonstrating Fitness for Purpose
A developed method is only reliable if it has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation should be conducted according to ICH Q2(R2) guidelines.
// Nodes Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LOQ [label="Limit of Quantitation\n(LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection\n(LOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships Specificity -> {Accuracy, Precision, Linearity} [label="ensures measurement\nis of the analyte"]; Linearity -> Range [label="defines"]; Range -> {Accuracy, Precision} [label="is demonstrated over"]; Precision -> Accuracy [label="is a prerequisite for"]; LOQ -> Linearity [label="is the lower limit of"]; LOQ -> {Accuracy, Precision} [label="requires demonstration of"]; LOQ -> LOD [style=invis]; } ends_dot Caption: Interrelationship of HPLC Method Validation Parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the analyte and potential impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the target concentration. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery. | 98.0% - 102.0% recovery for the API. 90.0% - 110.0% for impurities. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. | Repeatability (Intra-assay): %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 3.0%. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters must be met under all varied conditions. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment. Understanding their strengths and weaknesses provides a comprehensive analytical perspective.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption on a planar stationary phase with a liquid mobile phase. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. Ideal for this compound. | Limited to volatile and thermally stable compounds. May require derivatization for this analyte, adding complexity. | Versatile for a wide range of compounds. |
| Resolution | Very High | High to Very High | Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with specific detectors. | Moderate (ng to µg range). |
| Analysis Time | 15-40 minutes per sample | 5-30 minutes per sample | Fast; multiple samples (up to 30) can be run simultaneously in ~20 minutes. |
| Quantitation | Excellent and highly reproducible. | Excellent, highly automated. | Good, but generally less precise than HPLC/GC. |
| Strengths | High resolution, robust, easily automated, "gold standard" for pharmaceutical purity. | Excellent for volatile impurities (e.g., residual solvents). High sensitivity. | High throughput, low cost per sample, simple sample preparation. |
| Limitations | Higher solvent consumption, higher initial instrument cost. | Not suitable for non-volatile or thermally unstable compounds. | Lower resolution and sensitivity compared to HPLC, more manual intervention. |
Expert Judgement:
-
Gas Chromatography (GC): While GC methods for quinolines exist, they are often for simpler, more volatile derivatives. The relatively high molecular weight and polarity of this compound make it less ideal for GC without derivatization. However, GC-MS would be a superior technique for identifying and quantifying any volatile organic impurities or residual solvents from the synthesis.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful screening tool. It could be used for rapid in-process checks during synthesis to monitor the reaction's progress. However, for the final, quantitative purity assessment required for regulatory submission, its lower resolution and precision make it secondary to HPLC.
Conclusion
The validation of purity for a critical pharmaceutical intermediate like this compound demands the highest level of analytical rigor. The presented Reversed-Phase HPLC method, when fully validated according to ICH guidelines, provides a robust, reliable, and self-validating system for this purpose. It offers superior resolution and quantitative accuracy, ensuring that the purity profile of the synthesized material is well-characterized. While alternative techniques such as GC and HPTLC have their specific applications—for volatile impurity analysis and high-throughput screening, respectively—HPLC remains the unequivocal gold standard for the definitive purity assessment of this compound, safeguarding the quality and integrity of the subsequent drug development pipeline.
References
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. Retrieved January 15, 2026, from [Link]
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High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (n.d.). Retrieved January 15, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved January 15, 2026, from [Link]
-
What Is HPTLC (High Performance Thin Layer Chromatography). (n.d.). PharmaGuru. Retrieved January 15, 2026, from [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved January 15, 2026, from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 15, 2026, from [Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics. Retrieved January 15, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 15, 2026, from [Link]
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<621> Chromatography. (n.d.). US Pharmacopeia (USP). Retrieved January 15, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 15, 2026, from [Link]
-
HPTLC Methods to Assay Active Ingredients in Pharmaceutical Formulations. (n.d.). IJIRT. Retrieved January 15, 2026, from [Link]
-
High-Performance Thin-Layer Chromatography (HPTLC). (2023, July 5). Retrieved January 15, 2026, from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved January 15, 2026, from [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
- Gas Chromatographic Analysis of Halogen
A Comparative Guide to the Synthetic Routes of Quinoline-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The strategic placement of the carboxylate group at the 3-position provides a crucial handle for further molecular elaboration and interaction with biological targets. Consequently, the efficient and versatile synthesis of these compounds is of paramount importance in drug discovery and development.
This guide provides a comprehensive comparison of the primary synthetic routes to quinoline-3-carboxylates, from venerable name reactions to modern catalytic methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic strategy.
Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a handful of robust cyclization reactions have been the workhorses for constructing the quinoline core. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the go-to strategies for specific substitution patterns.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is arguably the most direct and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1]
Mechanism and Rationale: The initial step is a nucleophilic substitution of the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. This high-temperature requirement (typically >240 °C) is necessary to overcome the energetic barrier of this endergonic cyclization. The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical to achieve the necessary temperatures and prevent degradation of the starting materials and products.[2]
Advantages:
-
Directly yields the 4-hydroxyquinoline-3-carboxylate structure.
-
Generally high-yielding for anilines with electron-donating or weakly electron-withdrawing groups.
-
The starting materials are readily available and relatively inexpensive.
Limitations:
-
Requires very high reaction temperatures, which can limit substrate scope and be energy-intensive.[2]
-
Strongly electron-withdrawing groups on the aniline ring can deactivate it towards the electrophilic cyclization, leading to poor yields.
-
The high temperatures can lead to side reactions and decomposition.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers a pathway to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions. For the synthesis of quinoline-3-carboxylates, the Conrad-Limpach variant is relevant, which involves the reaction of an aniline with a β-ketoester.[3]
Mechanism and Rationale: The regioselectivity of this reaction is kinetically versus thermodynamically controlled. At lower temperatures (typically < 140°C), the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent high-temperature cyclization (around 250°C) yields the 4-hydroxyquinoline product.[3][4] Conversely, at higher initial reaction temperatures, the reaction favors the thermodynamically more stable anilide, formed by attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline (Knorr product).
Advantages:
-
Provides access to 4-hydroxyquinolines from different starting materials than the Gould-Jacobs reaction.
-
The regioselectivity can be controlled by temperature.
Limitations:
-
Like the Gould-Jacobs reaction, it requires very high temperatures for the cyclization step.[4]
-
Yields can be moderate, and the use of high-boiling solvents is often necessary.[2]
The Friedländer Annulation
The Friedländer synthesis is a versatile method for producing a wide range of substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a β-ketoester.[5] This reaction can be catalyzed by either acid or base.[6]
Mechanism and Rationale: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization through the formation of a Schiff base with the amino group. The alternative pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine, followed by an intramolecular aldol-type condensation.[5] The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity.
Advantages:
-
Often proceeds under milder conditions than the Gould-Jacobs or Conrad-Limpach reactions.
-
Highly versatile due to the wide variety of commercially available 2-aminoaryl ketones and active methylene compounds.[7]
-
Can be performed in a one-pot fashion, improving operational simplicity.[7]
Limitations:
-
The availability of suitably substituted 2-aminoaryl aldehydes and ketones can be a limiting factor.
-
Substrates with bromo groups can be sensitive to reduction under certain one-pot conditions.[7]
-
Electron-rich or sterically hindered substrates may require longer reaction times.[7]
Modern Synthetic Strategies: Efficiency and Mildness
Recent advances in organic synthesis have led to the development of new methods for constructing quinoline-3-carboxylates that often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to the classical approaches.
Transition-Metal Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinoline-3-carboxylates are no exception. Catalysts based on palladium and copper have been shown to be particularly effective.
a) Palladium-Catalyzed Carbonylative Cyclization: This method involves the palladium-catalyzed reaction of 1-(2-aminoaryl)-2-yn-1-ols under oxidative carbonylation conditions. This approach provides fair to good yields of quinoline-3-carboxylic esters.[7] The reaction proceeds via a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation.
b) Copper-Catalyzed One-Pot Synthesis: An efficient one-pot synthesis of a variety of quinoline carboxylates has been achieved through a copper(II) triflate-catalyzed reaction between 2-aminoaryl carbonyls and alkynyl carboxylates. This method proceeds via a cascade of Michael addition, cyclization, and aromatization under mild conditions.[8]
Advantages:
-
Often proceed under significantly milder conditions than classical methods.
-
Can tolerate a broader range of functional groups.
-
Offer alternative synthetic pathways that can be advantageous for specific target molecules.
Limitations:
-
The cost and availability of the metal catalysts can be a concern.
-
Optimization of reaction conditions (ligands, solvents, additives) is often required.
-
Removal of metal residues from the final product can be challenging, particularly in a pharmaceutical context.
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical approach to the synthesis and functionalization of heterocyclic compounds.[9] Rhodium-catalyzed C-H activation has been successfully applied to the synthesis of quinoline carboxylates from anilines and alkynyl esters.[1] This method involves the ortho-C-H activation of the aniline, followed by cyclization with the alkyne.
Advantages:
-
High atom economy, as it avoids the need for pre-functionalized starting materials.[9]
-
Offers novel disconnection approaches for complex quinoline derivatives.
Limitations:
-
Often requires specific directing groups to achieve high regioselectivity.
-
Catalyst cost and loading can be a drawback.
-
The substrate scope may be limited by the electronics of the C-H bond to be activated.
Comparative Performance of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | High temperature (>240 °C), High-boiling solvent | Good to Excellent | Direct route to 4-hydroxy-3-carboxylates, readily available starting materials | Harsh conditions, limited to electron-rich anilines |
| Conrad-Limpach | Aniline, β-Ketoester | High temperature (~250 °C) for cyclization | Moderate to Good | Temperature-controlled regioselectivity | Harsh conditions, potential for side products |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, Active methylene compound | Acid or base catalysis, moderate temperatures | Good to Excellent | High versatility, milder conditions, one-pot potential[7] | Availability of substituted 2-aminoaryl carbonyls[7] |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid catalysis, heating | Moderate | Three-component reaction, good for 4-carboxyquinolines[8] | Can have low yields with electron-withdrawing groups[8] |
| Pd-Catalyzed | 1-(2-Aminoaryl)-2-yn-1-ols | PdI2-KI, CO/Air, 100 °C | Fair to Good (45-70%)[7] | Milder conditions, alternative disconnection | Requires multi-step substrate synthesis, catalyst cost |
| Cu-Catalyzed | 2-Aminoaryl carbonyl, Alkynyl carboxylate | Cu(OTf)2, mild conditions | Good to Excellent | One-pot, mild conditions, effective catalyst[8] | Substrate scope may be limited |
| C-H Activation | Aniline, Alkynyl ester | Rh catalyst, oxidant | Good to Excellent | High atom economy, novel disconnections[1] | Requires directing group, catalyst cost |
Detailed Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate
Causality of Experimental Choices: This protocol utilizes a two-step procedure. The initial condensation is performed neat at a moderately elevated temperature to drive the reaction forward by removing the ethanol byproduct. The subsequent cyclization is carried out in a high-boiling solvent (diphenyl ether) to achieve the high temperature necessary for the intramolecular electrophilic aromatic substitution.
Step 1: Condensation
-
In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature. The resulting crude diethyl (4-chloroanilino)methylenemalonate is typically used in the next step without further purification.
Step 2: Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat diphenyl ether to 250 °C.
-
Slowly add the crude product from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to afford the crude product.
-
Recrystallize from ethanol or acetic acid to obtain pure ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.
Protocol 2: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Causality of Experimental Choices: This protocol employs a Lewis acid catalyst (ZrCl₄) to facilitate the condensation and cyclization under milder conditions than the thermal methods. Ethanol is a suitable solvent for this reaction. The reaction is quenched with a mild base (sodium bicarbonate) to neutralize the acidic catalyst before workup.
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add zirconium(IV) chloride (ZrCl₄) (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Protocol 3: Copper-Catalyzed Synthesis of Methyl 2-phenylquinoline-3-carboxylate
Causality of Experimental Choices: This one-pot, three-component reaction utilizes copper(II) triflate as a Lewis acid to catalyze the cascade reaction. Dichloromethane is an effective solvent, and the reaction proceeds at room temperature, highlighting the mildness of this modern approach.
-
To a solution of 2-aminobenzophenone (1.0 mmol) and methyl phenylpropiolate (1.2 mmol) in dichloromethane (5 mL) in a screw-cap vial, add copper(II) triflate (Cu(OTf)₂) (10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Conclusion
The synthesis of quinoline-3-carboxylates can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Gould-Jacobs and Conrad-Limpach reactions, while requiring harsh thermal conditions, remain valuable for their directness and use of simple starting materials. The Friedländer annulation offers greater versatility and milder conditions, particularly in its modern one-pot iterations.
For researchers seeking higher efficiency, broader functional group tolerance, and milder reaction conditions, transition-metal catalyzed methods, such as those employing copper or palladium, present compelling alternatives. Furthermore, the burgeoning field of C-H activation promises even more atom-economical and innovative approaches in the future.
The selection of an optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability and cost of starting materials and catalysts, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research and development endeavors.
References
- Li, A.-H., et al. (2010).
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Heber, D., et al. (1991). 6-Oxo-6H-[7]benzopyrano[4,3-b]quinolines from 4-chloro-3-formylcoumarin and anilines. Archiv der Pharmazie, 324(3), 187-188.
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A Senior Application Scientist's Guide to In Vitro Testing Protocols for Assessing the Biological Activity of Quinoline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as crucial pharmacophores in the quest for novel therapeutics against cancer, microbial infections, and malaria.[2][3][4][5] This guide provides a comparative analysis of essential in vitro protocols to evaluate the efficacy of novel quinoline compounds, explaining the causality behind experimental choices to ensure scientifically sound and reproducible findings.
Part 1: Assessing Anticancer Activity
The anticancer potential of quinoline derivatives is multifaceted, involving mechanisms like cytotoxicity, cell cycle arrest, apoptosis induction, and inhibition of key enzymes such as topoisomerases and protein kinases.[4][6][7][8] A tiered approach, starting with broad cytotoxicity screening followed by specific mechanism-of-action studies, is the most logical and resource-efficient strategy.
Primary Screening: Cytotoxicity and Viability Assays
The initial step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. Colorimetric assays measuring metabolic activity are the workhorses for this purpose due to their high-throughput nature and reliability.
Scientific Rationale : The core principle of these assays is that the metabolic activity of a cell population is directly proportional to the number of viable cells.[9][10][11] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[9][10][12]
Comparison of Common Viability Assays
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan by mitochondrial dehydrogenases.[9][10][12] | Absorbance (~570 nm) after solubilization of formazan crystals.[13] | Cost-effective, well-established. | Requires a solubilization step (e.g., with DMSO); insoluble formazan can be toxic; endpoint assay.[12] |
| MTS | Reduction of MTS tetrazolium to a soluble formazan product by viable cells.[12] | Absorbance (~490 nm) directly in culture medium.[12] | Simpler workflow (no solubilization); less toxic. | Higher cost than MTT. |
| SRB | Staining of total cellular protein with Sulforhodamine B dye. | Absorbance (~570 nm) after dye extraction. | Less interference from compounds affecting metabolism; endpoint is based on cell number, not just metabolic activity. | Fixation step required, which can be harsh on cells. |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a quinoline compound.
Materials :
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test quinoline compound, dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates, sterile
-
Multichannel pipette, microplate reader
Step-by-Step Methodology :
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment : Prepare serial dilutions of the quinoline compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO concentration matched to the highest compound concentration) and untreated control wells (medium only).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12] During this period, purple formazan crystals will form in viable cells.
-
Solubilization : Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Mechanistic Assays: Unraveling the "How"
Once a compound shows cytotoxic activity, the next step is to investigate its mechanism of action.
Scientific Rationale : Apoptosis is a key mechanism of programmed cell death.[14] An early hallmark is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15][16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]
Detailed Protocol: Annexin V-FITC/PI Staining
Materials :
-
Cells treated with the quinoline compound (at its IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)[16]
-
Flow cytometer
Step-by-Step Methodology :
-
Cell Treatment : Treat cells with the quinoline compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting : Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing : Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][17]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
Interpretation of Results :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Scientific Rationale : DNA topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription.[19][20][21] Many quinoline derivatives exert their anticancer effects by inhibiting these enzymes, leading to DNA damage and cell death.[8][22] An in vitro DNA relaxation assay is a common method to test for topoisomerase inhibition.[19][23] The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[23]
Part 2: Assessing Antimicrobial Activity
Quinoline derivatives, including the famous quinolone antibiotics, are known for their potent antibacterial effects, often by inhibiting bacterial DNA gyrase.[24] Evaluating the antimicrobial potential involves determining the minimum concentration of the compound that can inhibit growth or kill the microorganism.
Primary Screening: Broth Microdilution Assay
Scientific Rationale : The Broth Microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26][27][28] It is a highly accurate and reproducible method that allows for the simultaneous testing of multiple compounds against various microbes.[26]
Comparison of Antimicrobial Susceptibility Tests
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| Agar Disk Diffusion | A paper disk impregnated with the compound diffuses into agar inoculated with bacteria, creating a zone of inhibition where growth is prevented.[24] | Diameter of the zone of inhibition (mm). | Simple, rapid, cost-effective for screening.[24] | Qualitative/semi-quantitative; results can be affected by compound solubility and diffusion rate. |
| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid broth, which is then inoculated with a standardized number of bacteria.[28] | The lowest concentration with no visible growth (MIC).[25][26] | Quantitative (provides MIC value); high-throughput; considered a gold standard.[26][28] | More labor-intensive than disk diffusion. |
Detailed Protocol: Broth Microdilution for MIC Determination
Materials :
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test quinoline compound, dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
Step-by-Step Methodology :
-
Inoculum Preparation : Select 3-5 isolated colonies from a fresh agar plate and suspend them in broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[25] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution : Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. Create a 2-fold serial dilution of the quinoline compound across the plate by adding 100 µL of the stock solution to the first column and then transferring 50 µL sequentially across the remaining columns.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls : Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a positive antibiotic control (e.g., Ciprofloxacin).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[26][28]
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25][26]
Part 3: Assessing Antimalarial Activity
The quinoline scaffold is the backbone of some of the most important antimalarial drugs in history, such as chloroquine and quinine.[29][30] In vitro assays are critical for screening new derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Primary Screening: SYBR Green I-based Fluorescence Assay
Scientific Rationale : This assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[29][31] It relies on the fluorescent dye SYBR Green I, which intercalates into the DNA of the malaria parasite.[29] The fluorescence intensity is directly proportional to the amount of parasitic DNA, which in turn reflects parasite growth.[32][33] A reduction in fluorescence in treated samples compared to controls indicates inhibition of parasite proliferation.
Comparison of Antimalarial Assays
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| [3H]-Hypoxanthine Incorporation | Measures the incorporation of a radiolabeled nucleic acid precursor ([3H]-hypoxanthine) into parasite DNA during replication. | Scintillation counting. | Considered the "gold standard" for sensitivity.[32][33] | Use of radioactivity, expensive, multi-step procedure.[33][34] |
| pLDH Assay | Measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme released from viable parasites. | Colorimetric (absorbance). | Non-radioactive, relatively simple. | Can have lower sensitivity than other methods. |
| SYBR Green I Assay | The fluorescent dye SYBR Green I binds to parasite DNA.[33] | Fluorescence intensity. | High-throughput, cost-effective, simple one-step procedure, highly sensitive.[31][34] | Can be affected by compounds that interact with DNA.[33] |
Detailed Protocol: SYBR Green I-based Assay
Materials :
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) in human erythrocytes
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Test quinoline compound and positive control (e.g., Chloroquine)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
Step-by-Step Methodology :
-
Assay Setup : Prepare a parasite culture at 1% parasitemia and 2% hematocrit.[29] Add 100 µL of this culture to each well of a 96-well plate.
-
Compound Addition : Add serial dilutions of the test compounds and controls to the wells.
-
Incubation : Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining : Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading : Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis : Calculate the percentage of growth inhibition and determine the IC50 value by plotting a dose-response curve.
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A Guide to Spectroscopic Comparison of Starting Materials and Final Products in Synthesis
In the landscape of chemical synthesis, the assertion that a reaction has proceeded to completion and yielded the desired product requires rigorous, empirical validation. Simply mixing reagents and waiting a prescribed time is insufficient for the standards demanded in research and drug development. Spectroscopic analysis provides the essential, non-destructive toolkit to move from assumption to certainty. This guide offers a framework for the comparative analysis of starting materials and final products, grounding every step in the principles of causality and self-validation. We will explore not just the "how" of running an experiment, but the "why" behind our choices, ensuring that the data tells a clear and trustworthy story of molecular transformation.
The Core Principle: A Tale of Two Spectroscopic Fingerprints
At its heart, confirming a chemical transformation is about demonstrating two fundamental facts: the disappearance of the starting material(s) and the appearance of a new chemical entity, the product. Every molecule possesses a unique "fingerprint" based on how it interacts with electromagnetic radiation. By comparing the spectra of the initial and final states of a reaction, we can definitively track these changes. A successful synthesis is confirmed not by a single data point, but by a cohesive narrative woven from multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. The most powerful approach is multi-modal, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Spectroscopic Toolkit: Choosing the Right Tool for the Job
The selection of spectroscopic methods should be driven by the specific structural changes occurring in the reaction. Each technique interrogates different aspects of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1] It probes the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.
-
Causality in Analysis: When a reaction occurs, the local electronic environment around the nuclei changes, leading to predictable shifts in the NMR spectrum. For example, the conversion of an aldehyde proton (-CHO, δ ≈ 9-10 ppm) to a primary alcohol's methylene protons (-CH₂OH, δ ≈ 3.4-4.0 ppm) results in the disappearance of a signal in the far downfield region and the appearance of a new signal in the mid-field region. This direct observation of the changing chemical environment is the cornerstone of NMR-based reaction analysis.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.).[4] Specific chemical bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for quickly identifying their presence or absence.[5]
-
Causality in Analysis: The key to comparing FTIR spectra is to focus on the transformation of functional groups.[6][7][8] In the synthesis of an ester from a carboxylic acid and an alcohol, we expect to see the disappearance of the very broad O-H stretch (around 3300-2500 cm⁻¹) from the carboxylic acid and the appearance of a strong C=O stretch (around 1735-1750 cm⁻¹) for the ester, along with a new C-O stretch (around 1300-1000 cm⁻¹).[9] The absence of the starting material's characteristic peaks is as important as the emergence of the product's peaks.[10]
Mass Spectrometry (MS): The Molecular Weight Scale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is the definitive technique for determining the molecular weight of the product, providing a fundamental confirmation that the desired atoms have assembled correctly.[12]
-
Causality in Analysis: The molecular ion peak (M⁺) in a mass spectrum corresponds to the molecular weight of the compound.[13] A successful reaction will show a molecular ion peak at the expected m/z for the product and, ideally, the absence of a peak corresponding to the molecular weight of the starting material. This provides a clear, quantitative validation of the transformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Monitor
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[14][15] It is particularly sensitive to the presence and extent of conjugated π-electron systems.[16]
-
Causality in Analysis: The wavelength of maximum absorbance (λ_max) is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As conjugation increases, this energy gap decreases, resulting in a shift of λ_max to a longer wavelength (a bathochromic or red shift).[17][18][19] This makes UV-Vis an excellent tool for monitoring reactions where conjugation is created or extended.
Experimental Workflows: From Reaction Vial to Spectrum
The integrity of spectroscopic data is wholly dependent on meticulous sample preparation and standardized instrument operation. Each protocol described below is designed as a self-validating system, minimizing ambiguity and ensuring reproducibility.
Workflow 1: NMR Sample Preparation
High-quality NMR spectra depend on a homogeneous sample solution free of particulate matter and paramagnetic impurities.[20][21]
Caption: General workflow for preparing a sample for NMR analysis.
Experimental Protocol: ¹H NMR Analysis
-
Sample Isolation: Obtain a representative aliquot of the crude reaction mixture or a sample of the purified product. If starting from a solution, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dissolution: Dissolve approximately 1-5 mg of the solid or oil residue in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[20][22] The choice of solvent is critical; it must dissolve the sample completely without reacting with it.
-
Standardization: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which provides a reference peak at 0 ppm.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[21][22]
-
Analysis: Cap the NMR tube, wipe it clean, and place it in the spectrometer. Acquire the spectrum according to standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.
Workflow 2: ATR-FTIR Sample Preparation
Attenuated Total Reflectance (ATR) is a common FTIR technique that requires minimal sample preparation for liquids and solids.
Caption: Workflow for sample analysis using ATR-FTIR spectroscopy.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor).[23] The instrument will automatically subtract this from the sample spectrum.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. For liquids, one or two drops is sufficient. For solids, use enough powder to cover the crystal surface.
-
Apply Pressure: Lower the pressure arm to press the sample firmly against the crystal. This ensures intimate contact, which is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[24]
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Workflow 3: Mass Spectrometry (ESI-MS) Sample Preparation
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of molecules, making it a workhorse in synthetic chemistry labs.
Caption: General workflow for ESI-MS sample preparation and analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or water.
-
Ionization Promotion: For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation [M+H]⁺. For negative ion mode, a base like ammonium hydroxide may be used to promote deprotonation [M-H]⁻.
-
Introduction: The sample can be directly infused into the ion source using a syringe pump or introduced via a liquid chromatography (LC) system, which is ideal for analyzing complex reaction mixtures.[25]
-
Analysis: The instrument ionizes the sample via electrospray, separates the ions in the mass analyzer, and detects their m/z ratio.[26]
Data Interpretation: Building the Case for Transformation
The ultimate goal is to use the spectra to build a logical, evidence-based argument for the success of the reaction. This is achieved by systematically comparing the data for the starting material and the product.
Let's consider a hypothetical reaction: the oxidation of benzyl alcohol (Starting Material, SM) to benzaldehyde (Product, P).
C₆H₅CH₂OH → C₆H₅CHO
| Parameter | Starting Material (Benzyl Alcohol) | Product (Benzaldehyde) | Interpretation of Change |
| Expected MW | 108.14 g/mol | 106.12 g/mol | Loss of two hydrogen atoms confirms oxidation. |
| ¹H NMR (δ, ppm) | ~7.3 (m, 5H, Ar-H), 4.7 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH) | ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H ortho), ~7.5-7.6 (m, 3H, Ar-H meta, para) | Disappearance of -CH₂- and -OH signals; appearance of highly deshielded -CHO proton signal. |
| FTIR (ν, cm⁻¹) | ~3350 (broad, O-H stretch), ~2850-2950 (C-H stretch), ~1050 (C-O stretch) | ~2820 & 2720 (C-H aldehyde stretch), ~1700 (strong, C=O stretch) | Disappearance of broad O-H stretch; appearance of characteristic aldehyde C-H and strong C=O stretches. |
| MS (m/z) | 108 (M⁺) | 106 (M⁺) | Molecular ion peak shifts from 108 to 106, confirming the change in molecular weight. |
| UV-Vis (λ_max) | ~258 nm | ~280 nm | Bathochromic (red) shift due to increased conjugation of the carbonyl group with the aromatic ring. |
This multi-faceted analysis creates a self-validating system. The disappearance of the alcohol's O-H peak in the FTIR spectrum corroborates the disappearance of the -OH proton signal in the NMR. The appearance of a strong C=O peak in the FTIR aligns with the new aldehyde proton in the NMR and the increased conjugation seen in the UV-Vis spectrum. Finally, the mass spectrum confirms that the overall mass has changed as expected. This web of interconnected evidence provides an exceptionally high degree of confidence in the reaction's outcome.
Caption: Logical framework for a self-validating spectroscopic analysis.
Conclusion
The comparative spectroscopic analysis of starting materials and products is not merely a quality control checkpoint; it is an integral part of the scientific method in chemical synthesis. By thoughtfully selecting a combination of techniques and meticulously preparing samples, researchers can build a robust, evidence-based narrative of chemical change. This integrated approach, grounded in the fundamental principles of how molecules interact with energy, provides the trustworthy and authoritative data required to advance research, development, and innovation in the chemical sciences.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 4-bromoquinoline-3-carboxylate
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to the responsible management of chemical waste. Ethyl 4-bromoquinoline-3-carboxylate, a halogenated heterocyclic compound, requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect our environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.
Hazard Assessment and Core Safety Principles
Before handling any waste, a thorough understanding of the compound's hazard profile is essential. This compound presents several hazards that dictate its disposal pathway.
Chemical Hazard Profile Summary
| Property | Identifier | Hazard Information | Source |
| Physical State | Solid | - | |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin and eye irritation, or may be harmful if swallowed or inhaled. | |
| Hazard Statement | H319 | Causes serious eye irritation. | [1] |
| Precautionary Codes | P280, P305+P351+P338 | Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Water Hazard Class | WGK 3 | Highly hazardous to water. Discharge into the environment must be avoided. | [2] |
| Incompatibilities | Strong Oxidizing Agents | Should not be stored or mixed with strong oxidizers. | [3] |
The core principle for disposing of this compound stems from its chemical structure: it is a halogenated organic compound . Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins. For this reason, they must never be mixed with non-halogenated waste streams, as this cross-contamination makes the entire volume of waste more hazardous and significantly more expensive to dispose of.[4]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound and associated waste materials.
Part A: Preparation and Personal Protective Equipment (PPE)
-
Designate a Waste Area: Before starting your experiment, designate a specific area within your fume hood for waste collection. This minimizes movement of open waste containers.
-
Prepare the Waste Container: Select a chemically compatible container with a screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate.[5] Ensure the container is clean and dry.
-
Pre-Label the Container: Using a permanent marker, label the container before adding any waste.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate waste stream: "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste"
-
The primary hazards: "Irritant"
-
-
Don Appropriate PPE: Always wear standard laboratory PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield if there is a splash risk.[7]
-
A flame-retardant lab coat.
-
Part B: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired this compound, as well as materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels), directly into your pre-labeled "Halogenated Organic Solid Waste" container.
-
Rationale: This direct collection prevents the spread of contamination and ensures all hazardous material is captured in the correct waste stream.
-
-
Contaminated Labware and Consumables:
-
Disposable items such as gloves, plastic pipettes, and wipers that have come into contact with the compound must be considered hazardous waste.
-
Place these items into the same "Halogenated Organic Solid Waste" container.[5]
-
For non-disposable glassware, rinse with a small amount of an appropriate organic solvent (e.g., acetone). This rinsate is now considered halogenated liquid waste.
-
-
Liquid Waste (Solutions and Rinsates):
-
If the compound was used in a solution, that solution must be disposed of as halogenated liquid waste.
-
Collect all rinsates from cleaning glassware and any solutions containing this compound in a separate, pre-labeled "Halogenated Organic Liquid Waste" container.[6]
-
Crucial Point: Never mix halogenated and non-halogenated solvents.[4] Doing so will contaminate the entire non-halogenated waste stream.
-
Part C: Storage and Final Disposal
-
Secure the Container: Keep the waste container securely closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA within your laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the lab personnel.[8]
-
Ensure Chemical Compatibility: Store the waste container away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[3][9]
-
Arrange for Pickup: Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[8] Follow their specific procedures for request and collection.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[2] This is illegal and poses a significant threat to aquatic ecosystems due to its high water hazard classification.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Contain the Spill: For minor spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into your "Halogenated Organic Solid Waste" container.[2]
-
Decontaminate: Clean the spill area with a cloth or paper towel wetted with an appropriate solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Restock: Replenish any spill-kit supplies used.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- Sigma-Aldrich. 4-Bromoquinoline-3-carboxylic acid ethyl ester - Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/BBO000637]
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/239607]
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- Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Providence College. [URL: https://www.providence.edu/ehs]
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- University of Essex. Laboratory Waste Disposal Handbook. University of Essex. [URL: https://www.essex.ac.uk/-/media/documents/sustainability/waste-policy.pdf]
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.5/q.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/chemical-waste]
- Braun Research Group, UIUC. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [URL: https://braun.beckman.illinois.
- Temple University. Halogenated Solvents in Laboratories. Temple University Campus Operations. [URL: https://www.temple.edu/ehrs]
- University of Washington Environmental Health & Safety. INCOMPATIBLE CHEMICALS. University of Washington. [URL: https://www.ehs.washington.
- Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem. [URL: https://www.benchchem.
- Cornell University EHS. Appendix K - Incompatible Chemicals. Cornell University. [URL: https://ehs.cornell.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

